Fmoc-pna-a(bhoc)-oh
Description
Properties
IUPAC Name |
2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQRXRVCLWIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-PNA-A(Bhoc)-OH: A Comprehensive Technical Guide for Advanced PNA Synthesis
An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Fmoc-PNA-A(Bhoc)-OH in Modern Genetic Research
Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic genetic mimics, offering a neutral N-(2-aminoethyl)glycine backbone in place of the conventional charged sugar-phosphate framework of DNA and RNA.[1][2] This structural distinction endows PNA with remarkable hybridization characteristics, including superior binding affinity and sequence specificity, alongside a profound resistance to enzymatic degradation by nucleases and proteases.[1][3] At the heart of this transformative technology lies the PNA monomer, the fundamental building block that dictates the sequence and functionality of the resulting oligomer.
This guide provides an in-depth technical exploration of a cornerstone PNA monomer: This compound . This specific monomer is crucial for the incorporation of adenine (A) into a PNA sequence and is meticulously engineered with protecting groups that facilitate its seamless integration during solid-phase synthesis.[4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection for the N-terminal amine, while the benzhydryloxycarbonyl (Bhoc) group offers acid-labile protection for the exocyclic amine of the adenine nucleobase.[4][5] This strategic combination of protecting groups forms the basis of the widely adopted and milder Fmoc/Bhoc PNA synthesis chemistry.[5][6]
This document will dissect the multifaceted nature of this compound, from its intrinsic physicochemical properties and synthesis to its pivotal role in the construction of high-fidelity PNA oligomers. We will delve into the mechanistic underpinnings of its application in solid-phase synthesis, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, enabling them to harness the full potential of this versatile molecule in their scientific endeavors, from the development of novel molecular diagnostics to the pioneering of next-generation antisense and antigene therapies.[7]
Physicochemical and Structural Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Chemical Name | N-[[6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | [8][9] |
| Synonyms | Fmoc-A(Bhoc)-Aeg-OH, PNA A Monomer | [7] |
| CAS Number | 186046-82-2 | [7][10] |
| Molecular Formula | C₄₀H₃₅N₇O₇ | [7][10][] |
| Molecular Weight | 725.75 g/mol | [7][10][] |
| Appearance | White to off-white or light yellow powder/crystal | [7][] |
| Purity (HPLC) | ≥ 98.0% | [7][8] |
| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP), with potential for faint turbidity. Shows limited solubility in Dimethylformamide (DMF). | [8][12] |
| Storage Conditions | 2 - 8 °C for short-term storage; -20°C for long-term storage. | [7][10][] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [10][] |
The Strategic Role of Protecting Groups: Fmoc and Bhoc
The efficacy of solid-phase PNA synthesis hinges on a meticulously planned protecting group strategy. In this compound, the choice of Fmoc for the backbone amine and Bhoc for the adenine nucleobase is a deliberate one, offering orthogonal deprotection capabilities under mild conditions.
The Fmoc Group: A Base-Labile Guardian of the N-Terminus
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in peptide and PNA synthesis due to its facile removal under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like DMF or NMP.[6][12] This base-lability stands in stark contrast to the acid-labile nature of the Bhoc group, allowing for the selective deprotection of the N-terminal amine to enable chain elongation without disturbing the protection on the nucleobase.[13]
The Bhoc Group: Acid-Labile Protection for the Adenine Nucleobase
The benzhydryloxycarbonyl (Bhoc) group is the preferred choice for protecting the exocyclic amines of purine and pyrimidine bases in Fmoc-based PNA synthesis.[5][6] Its selection is predicated on several key advantages:
-
Sufficient Stability: The Bhoc group is stable under the basic conditions required for Fmoc removal, preventing premature deprotection during the synthesis cycles.[5]
-
Mild Acid Lability: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used to cleave the completed PNA oligomer from the solid support.[2][5]
-
Enhanced Solubility: The presence of the bulky, aromatic Bhoc group can improve the solubility of the PNA monomer in the organic solvents used during synthesis.[5]
Solid-Phase Synthesis of PNA Oligomers: A Step-by-Step Workflow
The synthesis of PNA oligomers using this compound is a cyclical process performed on a solid support, such as a PAL-PEG-PS or Rink Amide resin.[6][14] The general workflow can be broken down into three primary stages per cycle: Fmoc deprotection, monomer coupling, and capping.
Caption: The cyclical workflow of solid-phase PNA synthesis using Fmoc/Bhoc chemistry.
Experimental Protocol: Manual Solid-Phase PNA Synthesis (5 µmol scale)
This protocol is adapted from established methodologies for manual PNA synthesis.[14]
Materials:
-
H-Rink-Amide-ChemMatrix® resin (0.52 mmol/g loading)
-
This compound and other required Fmoc-PNA monomers
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperidine
-
2-(1H-7-Azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Triisopropylethylsilane (TIPS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell approximately 10 mg of Rink Amide resin in DMF in a fritted syringe for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add 1 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 7 minutes.[14]
-
Wash the resin thoroughly with DMF (5 x 1 mL).
-
-
Monomer Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in NMP.[15]
-
Add the activated monomer solution to the resin.
-
Agitate the mixture for 30-40 minutes at room temperature.[14][15]
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 mL).
-
-
Capping:
-
To cap any unreacted amino groups, add a solution of acetic anhydride and DIPEA (1:2 ratio) in DMF to the resin.[14]
-
Agitate for 10 minutes.
-
Drain the capping solution.
-
Wash the resin with DMF (5 x 1 mL).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Bhoc Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5 v/v/v).[14] For sequences containing sensitive residues, a scavenger like m-cresol can be beneficial.[6]
-
Add the cleavage cocktail to the resin and agitate for 2.5 hours at room temperature.[14]
-
Collect the filtrate into a centrifuge tube.
-
-
Precipitation and Purification:
-
Precipitate the crude PNA by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the PNA.
-
Wash the pellet with cold diethyl ether and dry.
-
Purify the crude PNA by reverse-phase HPLC.[2]
-
Mechanism of Activation and Coupling
The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing PNA chain is facilitated by an activating agent, most commonly HATU.
Caption: Mechanism of HATU-mediated activation and coupling in PNA synthesis.
The carboxylic acid of this compound is activated by HATU in the presence of a non-nucleophilic base like DIPEA, forming a highly reactive O-Azabenzotriazole (OAt) ester.[3][16] This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound PNA chain, resulting in the formation of a stable amide bond and the release of HOAt as a byproduct.
Characterization and Quality Control
Ensuring the purity and identity of both the this compound monomer and the final PNA oligomer is critical for the success of downstream applications.
Monomer Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the monomer, which should typically be ≥98%.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the monomer.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Oligomer Characterization
-
Reverse-Phase HPLC (RP-HPLC): The primary method for analyzing the purity of the crude PNA oligomer and for its purification. A common mobile phase system is a gradient of acetonitrile in water with 0.1% TFA.[2]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Used to confirm the identity of the synthesized PNA oligomer by verifying its molecular weight.[14]
Quantitative Analysis of Synthesis Efficiency
The efficiency of each coupling step is a critical determinant of the overall yield and purity of the final PNA oligomer. While coupling efficiencies can be sequence-dependent, average stepwise yields for Fmoc-PNA monomers are generally high.
| Monomer Type | Average Stepwise Yield (%) | Reference |
| A | 98.22% | [17] |
| T | 97.75% | [17] |
| C | 97.98% | [17] |
| G | 97.62% | [17] |
Note: Data represents average stepwise yields calculated from overall coupling efficiencies over seven steps.
Troubleshooting Guide for Solid-Phase PNA Synthesis
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / n-1 Deletion Sequences | 1. Inefficient Monomer Activation: Degradation of coupling reagent (e.g., HATU) or insufficient activation time. 2. Steric Hindrance: Difficult sequences or aggregation of the growing PNA chain on the resin. 3. Poor Monomer Solubility: this compound may have limited solubility in DMF. | 1. Use fresh, high-quality coupling reagents. Ensure adequate pre-activation time if required by the protocol. 2. Double couple the problematic monomer. Consider using a more hydrophilic resin (e.g., TentaGel) to reduce aggregation.[13] 3. Dissolve the monomer in NMP, which is a better solvent for PNA monomers.[12] |
| Incomplete Fmoc Deprotection | 1. Degraded Piperidine: Piperidine can degrade over time. 2. Insufficient Deprotection Time: Some sequences may require longer exposure to the deprotection solution. | 1. Use a fresh solution of 20% piperidine in DMF/NMP. 2. Increase the deprotection time or perform a second piperidine treatment. Monitor the deprotection using a colorimetric test like the Kaiser test. |
| Side Reactions During Cleavage | Formation of Bhoc-adducts: The benzhydryl cation generated during Bhoc deprotection can react with sensitive residues, such as an N-terminal cysteine.[15] | Use an optimized cleavage cocktail with appropriate scavengers. For Cys-containing PNAs, a cocktail of TFA:H₂O:DODT:TIPS (94:2.5:2.5:1, v/v/v/v) can be effective.[15] |
Conclusion and Future Perspectives
This compound stands as a testament to the chemical ingenuity that has propelled Peptide Nucleic Acids to the forefront of molecular biology and therapeutic development. Its robust design, centered on the orthogonal Fmoc/Bhoc protection strategy, has made the synthesis of high-purity PNA oligomers a routine and accessible process for laboratories worldwide. The milder conditions of this chemistry have expanded the scope of PNA applications, allowing for the incorporation of sensitive modifications and reporter groups.[5]
As research continues to push the boundaries of genetic intervention, the demand for precisely engineered PNA sequences will undoubtedly grow. The principles and protocols detailed in this guide provide a solid foundation for the effective utilization of this compound. Future advancements may focus on further optimizing coupling efficiencies, developing novel protecting groups to mitigate side reactions, and enhancing the scalability of PNA synthesis for clinical and commercial applications. The continued refinement of these foundational chemical strategies will be instrumental in unlocking the full therapeutic and diagnostic potential of Peptide Nucleic Acids.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. youtube.com [youtube.com]
- 4. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 5. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 186046-82-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. This compound | 186046-82-2 | TCI EUROPE N.V. [tcichemicals.com]
- 10. This compound CAS#: 186046-82-2 [m.chemicalbook.com]
- 12. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 13. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 14. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 15. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Fmoc-PNA-A(Bhoc)-OH: A Comprehensive Technical Guide for Researchers
An In-depth Guide to the Structure, Synthesis, and Application of a Key Peptide Nucleic Acid Monomer
Foreword
Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic biology and therapeutic development. As mimics of DNA and RNA, their unique peptide-like backbone imparts remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation. At the heart of this technology lies the precise, stepwise chemical synthesis of PNA oligomers, a process heavily reliant on meticulously designed building blocks. This guide focuses on a cornerstone monomer: Fmoc-PNA-A(Bhoc)-OH . As a senior application scientist, my objective is to provide not just a protocol, but a deep understanding of the chemical principles and practical considerations that underpin the successful use of this vital compound in your research endeavors.
The Architecture of this compound: A Strategic Design
This compound is a specialized monomer designed for the incorporation of adenine into a growing PNA chain during solid-phase synthesis.[1] Its structure is a testament to strategic chemical engineering, with each component playing a critical role in the efficiency and fidelity of PNA oligomer construction.
Core Components
-
PNA Backbone: The fundamental repeating unit is N-(2-aminoethyl)glycine, which forms the neutral, achiral backbone of the PNA molecule.[2] This structure is responsible for the remarkable hybridization characteristics of PNAs, as the absence of a negatively charged phosphate backbone reduces electrostatic repulsion when binding to DNA or RNA.[3]
-
Adenine Nucleobase: The purine base, adenine, is attached to the backbone via a methylene carbonyl linker, enabling Watson-Crick base pairing with thymine or uracil in target nucleic acid strands.[2]
-
Protecting Groups: To ensure the orderly, stepwise assembly of the PNA chain, specific reactive groups are temporarily blocked. In this compound, two key protecting groups are employed: the Fmoc group on the backbone's secondary amine and the Bhoc group on the exocyclic amine of the adenine base.[1][4]
The Strategic Roles of Fmoc and Bhoc Protecting Groups
The choice of the Fmoc/Bhoc protection scheme is a cornerstone of modern PNA synthesis, offering a milder alternative to the harsher conditions of the original Boc/Z chemistry.[4][5] This orthogonality is crucial for the integrity of the growing PNA chain and the solid support.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile group protects the secondary amine of the PNA backbone.[6] Its key advantage is its stability under acidic conditions and its rapid removal by a weak base, typically piperidine, through a β-elimination mechanism.[7] This allows for the selective deprotection of the N-terminus without disturbing the acid-labile Bhoc group or the linkage to the solid support.[7]
-
Bhoc (Benzhydryloxycarbonyl) Group: This acid-labile group protects the exocyclic amine of the adenine nucleobase.[5] The Bhoc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the PNA from the solid support.[4][6] This ensures that the nucleobase's reactive amine does not participate in unwanted side reactions during the coupling steps.[8]
Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional components.
Caption: Key components of the this compound monomer.
The Symphony of Synthesis: A Step-by-Step Protocol for PNA Oligomer Assembly
The synthesis of PNA oligomers using this compound is a cyclical process performed on a solid support, typically a resin like PAL-PEG-PS or XAL-PEG-PS.[9] Each cycle extends the PNA chain by one monomer and consists of three main steps: deprotection, coupling, and capping.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Recommendations |
| This compound | ≥ 98% (HPLC) | Commercially available |
| Other Fmoc-PNA monomers | ≥ 98% (HPLC) | Commercially available |
| Solid Support (e.g., PAL-PEG-PS) | < 0.2 mmol/g loading | Commercially available |
| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade | Anhydrous |
| Piperidine | Reagent grade | Anhydrous |
| Coupling Agent (e.g., HATU, HBTU) | Peptide synthesis grade | Commercially available |
| Base (e.g., DIPEA, 2,6-Lutidine) | Reagent grade | Anhydrous |
| Acetic Anhydride | Reagent grade | Anhydrous |
| Pyridine | Reagent grade | Anhydrous |
| Trifluoroacetic Acid (TFA) | Reagent grade | >99% |
| m-Cresol | Reagent grade | Scavenger |
| Diethyl Ether | Reagent grade | Anhydrous |
Experimental Workflow: The Synthesis Cycle
The following diagram outlines the cyclical nature of solid-phase PNA synthesis.
Sources
- 1. Guideline for PNA [data.panagene.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 4. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. peptide.com [peptide.com]
- 6. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 7. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Fmoc-pna-a(bhoc)-oh molecular weight
An In-depth Technical Guide to Fmoc-PNA-A(Bhoc)-OH: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a cornerstone monomer for the synthesis of Peptide Nucleic Acids (PNAs). We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into the rationale behind its chemical design, focusing on the orthogonal Fmoc and Bhoc protecting groups. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for solid-phase PNA synthesis, troubleshooting insights, and a discussion of its critical applications in therapeutics, diagnostics, and molecular biology.
Introduction to Peptide Nucleic Acids (PNAs)
Peptide Nucleic Acids (PNAs) are artificially synthesized polymers that serve as mimics of DNA and RNA.[1] First developed in 1991 by Nielsen and colleagues, PNAs feature a unique backbone composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, a stark contrast to the negatively charged sugar-phosphate backbone of natural nucleic acids.[2][3] This structural neutrality is a key feature, eliminating electrostatic repulsion and enabling PNA strands to bind to complementary DNA or RNA with higher affinity and specificity than their natural counterparts.[2][4]
The key properties of PNAs that make them invaluable in biomedical research include:
-
High Binding Affinity: The lack of charge repulsion results in more stable PNA/DNA and PNA/RNA duplexes.[2]
-
Sequence Specificity: A mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex, leading to superior specificity.[1]
-
Enzymatic Resistance: The unnatural peptide backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation in vitro and in vivo.[1][2]
-
Stability: PNAs are stable over a wide pH range.[1]
These characteristics position PNAs as powerful tools for applications requiring robust and specific recognition of nucleic acid sequences.[5]
The this compound Monomer: A Detailed Profile
This compound is the monomer used to incorporate the adenine (A) nucleobase into a PNA sequence using the widely adopted Fmoc solid-phase synthesis strategy. Its structure is meticulously designed for efficient and controlled oligomer assembly.
Core Physicochemical Data
All essential quantitative data for the this compound monomer are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 725.75 g/mol | [6][7][8] |
| Molecular Formula | C₄₀H₃₅N₇O₇ | [6][8][] |
| CAS Number | 186046-82-2 | [6][][10] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥ 98% (by HPLC) | [6] |
| Storage Conditions | 2 - 8 °C or Frozen (-20°C) | [6][10] |
Component Analysis: The Causality of Design
The functionality of the monomer is derived from its distinct chemical components, each serving a specific and critical purpose in the synthesis process.
-
PNA Backbone (N-(2-aminoethyl)-glycine): This forms the repeating unit of the PNA polymer, providing structural integrity and the sites for nucleobase attachment.[3]
-
Nucleobase (Adenine): The purine base that provides the sequence-specific information for Watson-Crick base pairing with thymine (in DNA) or uracil (in RNA).
-
N-Terminal Protecting Group (Fmoc): The 9-fluorenylmethoxycarbonyl group is a cornerstone of modern peptide synthesis.[11] Its crucial feature is its lability to weak bases, such as piperidine.[12][13] This allows for the selective deprotection of the N-terminal amine of the growing PNA chain without affecting other sensitive parts of the molecule, a principle known as an orthogonal protection strategy.[11] The removal occurs via a base-catalyzed β-elimination reaction.[14]
-
Side-Chain Protecting Group (Bhoc): The benzhydryloxycarbonyl group protects the exocyclic amine on the adenine nucleobase.[15] The Bhoc group is stable under the basic conditions used to remove the Fmoc group but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[16][17] This orthogonality between Fmoc (base-labile) and Bhoc (acid-labile) is the central principle that enables the stepwise, controlled synthesis of a PNA oligomer. The Bhoc group also enhances the solubility of the monomer.[3][15]
-
C-Terminal Carboxylic Acid (-OH): This functional group is the reactive site that, upon activation, couples with the free N-terminal amine of the resin-bound PNA chain to form a new peptide bond.
Figure 1: Functional components of the this compound monomer.
The Chemistry of PNA Synthesis: The Fmoc/Bhoc Strategy
The synthesis of PNA oligomers is most commonly performed using solid-phase synthesis (SPS), a technique where the growing PNA chain is covalently attached to an insoluble resin support.[5][18] The Fmoc/Bhoc strategy is preferred due to its milder conditions compared to the alternative tBoc/Z chemistry.[17]
The synthesis is a cyclical process, with each cycle adding one monomer to the chain. The three core steps are:
-
Fmoc Deprotection: The resin-bound PNA is treated with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[4] This selectively cleaves the N-terminal Fmoc group, exposing a free primary amine for the next reaction.
-
Monomer Activation & Coupling: The incoming this compound monomer's carboxylic acid is activated in situ using a peptide coupling reagent (e.g., HATU, HBTU).[17][19] This activated monomer is then added to the reaction vessel, where it rapidly couples with the free amine on the growing chain, forming a new peptide bond.
-
Capping (Optional but Recommended): To ensure high fidelity of the final product, any unreacted amines from the previous step are "capped" by acetylation with a reagent like acetic anhydride.[17] This terminates these chains and prevents the formation of undesired deletion sequences in the final product.
This cycle is repeated until the desired sequence is assembled. Finally, the completed PNA oligomer is cleaved from the resin support, and all the acid-labile Bhoc protecting groups are removed simultaneously in a single step using a strong acid cocktail, typically TFA with scavengers.[17][20]
Figure 2: The solid-phase synthesis cycle for PNA elongation using Fmoc chemistry.
Experimental Protocol: Solid-Phase Synthesis of a PNA Oligomer
This section provides a generalized, step-by-step protocol for the manual synthesis of a short PNA sequence on a 2 µmol scale.
Materials and Reagents:
-
This compound and other required Fmoc-PNA monomers
-
Rink Amide resin or other suitable Fmoc-compatible solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
1-Methyl-2-pyrrolidone (NMP)
-
Coupling Reagent: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
Capping Solution: Acetic Anhydride/Lutidine/NMP
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether, cold
Protocol:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
-
-
Initial Fmoc Deprotection (if using pre-loaded resin):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain. Repeat once for 3 minutes.[21]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Monomer Coupling:
-
Dissolve the first Fmoc-PNA monomer (3 molar equivalents) and HATU (2.9 equivalents) in NMP.[21]
-
Add DIPEA (6 molar equivalents) to activate the solution.[21]
-
Immediately add the activated monomer solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Capping:
-
Add the capping solution to the resin and agitate for 10 minutes.
-
Drain and wash the resin with DMF.
-
-
Elongation Cycle (Repeat for each subsequent monomer):
-
a. Deprotection: Perform the Fmoc deprotection as described in Step 2.
-
b. Coupling: Activate and couple the next Fmoc-PNA monomer as described in Step 3.
-
c. Capping: Perform the capping step as described in Step 4.
-
-
Final Fmoc Deprotection:
-
After the final monomer is coupled, perform one last deprotection step (Step 2a) to remove the terminal Fmoc group.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail (TFA/water/TIS) to the resin.[20]
-
Agitate at room temperature for 2 hours.
-
Filter the solution to separate the cleaved PNA from the resin beads.
-
Precipitate the crude PNA by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and dry the pellet.
-
-
Purification and Validation:
-
Resuspend the crude PNA in a suitable buffer (e.g., 0.1% TFA in water).
-
Purify the PNA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]
-
Confirm the identity and purity of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Applications in Research and Drug Development
The unique properties of PNAs, synthesized using monomers like this compound, have led to their use in a wide array of advanced applications.
-
Antisense and Antigene Therapeutics: PNAs can bind to mRNA (antisense) to block translation or to DNA (antigene) to inhibit transcription. Their enzymatic stability makes them promising candidates for therapeutic agents against genetic disorders, cancers, and infectious diseases.[1][6]
-
Molecular Diagnostics: Due to their high specificity, PNA probes are used in diagnostic assays like Fluorescence In Situ Hybridization (PNA-FISH) and as components of biosensors for the rapid and accurate detection of specific genetic sequences from pathogens or biomarkers.[6][]
-
Gene Editing: PNAs can be used to facilitate gene editing processes by temporarily occupying a specific DNA site, offering potential avenues for gene therapy.[22]
-
Fundamental Research: Scientists use PNA oligomers as tools to study the intricate interactions between nucleic acids and proteins and to probe fundamental biological processes.[6]
Troubleshooting and Key Considerations
While PNA synthesis is a robust process, several challenges must be managed for optimal results.
-
Aggregation: Purine-rich sequences, especially those containing multiple guanines, have a tendency to aggregate, which can hinder synthesis and purification.[4] This can be mitigated by keeping oligomers short (typically 12-15 units), limiting purine content, and incorporating solubility-enhancing spacers or charged amino acids like lysine.[4][23]
-
Incomplete Coupling: To drive coupling reactions to completion, use a slight excess of activated monomer and allow sufficient reaction time. The capping step is a critical quality control measure to terminate failed sequences.[17]
-
Side Reactions During Cleavage: The benzhydryl cation generated from the Bhoc group during TFA cleavage can react with sensitive residues like cysteine, forming a Bhoc-adduct.[21] The inclusion of scavengers like TIS or m-cresol in the cleavage cocktail is essential to capture these reactive cations and prevent side product formation.[17]
Conclusion
This compound is more than just a chemical compound; it is a fundamental building block that enables the creation of powerful molecular tools. Its precise molecular weight of 725.75 g/mol and its sophisticated design, featuring an orthogonal Fmoc/Bhoc protection scheme, facilitate the reliable synthesis of high-purity Peptide Nucleic Acids. For professionals in drug development, molecular diagnostics, and life sciences research, a thorough understanding of this monomer's properties and its application in solid-phase synthesis is essential for harnessing the full potential of PNA technology to address complex biological questions and develop next-generation therapeutics.
References
- BenchChem. The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide.
- BOC Sciences. Fmoc PNA Monomers.
- Chem-Impex. This compound.
- TCI Chemicals. This compound.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Chemistry For Everyone.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ChemPep. Overview of Fmoc Amino Acids.
- LGC, Biosearch Technologies. PNA-G(Bhoc)-OH, FMOC.
- LGC, Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis.
- PolyOrg, Inc. Fmoc PNA-A(Bhoc)-OH.
- ChemicalBook. This compound CAS#: 186046-82-2.
- MolecularCloud. Peptide Nucleic Acids (PNAs) overview.
- RSC Publishing. The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
- Wikipedia. Peptide nucleic acid.
- ATDBio. Chapter 11: Nucleic acid analogues.
- Aapptec Peptides. 1121 – PNA Synthesis.
- Emerald Cloud Lab.
- PubMed Central (PMC).
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound.
- LGC, Biosearch Technologies. PNA-A(Bhoc)-OH, FMOC.
- ResearchGate. Scheme 5. Reagents and conditions: (a) Fmoc/Bhoc-PNA monomer or 23,....
- Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH.
- LifeTein. Fmoc-G(Bhoc)-Aeg-OH.
- LGC, Biosearch Technologies. The Flexibility of PNA Synthesis.
Sources
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 3. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. polyorginc.com [polyorginc.com]
- 8. This compound CAS#: 186046-82-2 [m.chemicalbook.com]
- 10. N-[[6-[[(ジフェニルメトキシ)カルボニル]アミノ]-9H-プリン-9-イル]アセチル]-N-[2-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]エチル]グリシン | this compound | 186046-82-2 | 東京化成工業株式会社 [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chempep.com [chempep.com]
- 15. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 16. atdbio.com [atdbio.com]
- 17. peptide.com [peptide.com]
- 18. emeraldcloudlab.com [emeraldcloudlab.com]
- 19. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 23. lifetein.com [lifetein.com]
An In-depth Technical Guide to Fmoc-PNA-A(Bhoc)-OH: A Cornerstone for Advanced Nucleic Acid Mimicry
This guide provides an in-depth exploration of Fmoc-PNA-A(Bhoc)-OH (CAS Number: 186046-82-2), a pivotal monomer for the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units.[1][2] This fundamental structural change imparts PNAs with remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation, making them invaluable tools in diagnostics, genetic engineering, and the development of novel therapeutics.[3][4][5]
This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the properties, synthesis, and application of this essential PNA building block. The protocols and insights provided herein are grounded in established methodologies to ensure scientific integrity and reproducibility.
Part 1: Understanding the Monomer: Physicochemical Properties and Strategic Importance
This compound is the adenine-containing monomer specifically designed for Fmoc-based solid-phase synthesis of PNA oligomers.[6][7] Its structure is meticulously crafted with protecting groups that facilitate the controlled, stepwise assembly of the PNA chain. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions at each cycle of the synthesis.[6][8] The benzhydryloxycarbonyl (Bhoc) group, on the other hand, offers robust, acid-labile protection for the exocyclic amine of the adenine nucleobase, preventing unwanted side reactions during chain elongation.[9][10]
The strategic selection of the Fmoc/Bhoc protection scheme offers a milder alternative to the harsher conditions of tBoc/Z chemistry, allowing for the synthesis of PNA conjugates with sensitive reporter groups.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 186046-82-2 | [3][11] |
| Molecular Formula | C40H35N7O7 | [3][] |
| Molecular Weight | 725.75 g/mol | [3][11] |
| Appearance | White to off-white powder | [3][] |
| Purity | ≥98% (HPLC) | [3][13] |
| Storage Conditions | 2 - 8 °C for short-term, -20°C for long-term storage | [3][] |
| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP) and other polar aprotic solvents | [14] |
| IUPAC Name | 2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | [] |
Part 2: The Core Application: Solid-Phase PNA Synthesis
The synthesis of PNA oligomers using this compound is a cyclical process performed on a solid support, typically a resin such as Sieber amide or PAL.[8] This solid-phase approach simplifies the purification process as excess reagents and byproducts are washed away at each step.[2][15] The synthesis proceeds from the C-terminus to the N-terminus.[2]
The Three Pillars of the PNA Synthesis Cycle
The assembly of the PNA chain is a repetitive three-step process:
-
Fmoc-Deprotection (Deblocking): The cycle begins with the removal of the Fmoc group from the N-terminus of the growing PNA chain. This is typically achieved by treating the resin-bound PNA with a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[8][14] This exposes the free amine necessary for the subsequent coupling reaction.
-
Activation and Coupling: The carboxylic acid of the incoming this compound monomer is activated to facilitate the formation of an amide bond with the deprotected N-terminus of the resin-bound PNA. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8] The activated monomer is then added to the reaction vessel to couple with the growing chain.
-
Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines on the resin are "capped" to render them unreactive in subsequent cycles. This is typically achieved using an acetylating agent, such as a solution of 5% acetic anhydride and 6% lutidine in DMF.[14]
This three-step cycle is repeated for each monomer until the desired PNA sequence is assembled.
Visualizing the PNA Synthesis Workflow
Caption: Workflow of Fmoc-based Solid-Phase PNA Synthesis.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for manual solid-phase PNA synthesis. For automated synthesis, the steps are adapted to the specific synthesizer's software and hardware.[1][16]
Materials and Reagents:
-
This compound and other required Fmoc-PNA monomers
-
Fmoc-compatible solid support (e.g., Sieber amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperidine
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Lutidine
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Diethyl ether
-
Acetonitrile (ACN), HPLC grade
Protocol:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain. Repeat this step once.[17]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Monomer Coupling:
-
In a separate vial, dissolve the this compound monomer (3 molar equivalents relative to the resin loading) and HCTU in NMP.[17]
-
Add DIPEA (6 molar equivalents) to activate the monomer solution in situ.[17]
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the reaction vessel and wash the resin with DMF.
-
-
Capping:
-
Add a solution of 5% acetic anhydride and 6% lutidine in DMF to the resin.
-
Agitate for 10-15 minutes.
-
Drain and wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.
-
Final Fmoc Removal: After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PNA by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and dry the pellet.
-
Part 3: Quality Control: Purification and Analysis
The purity and identity of the synthesized PNA oligomer are critical for its intended application.
Purification by Reverse-Phase HPLC
The crude PNA product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Column: C8 or C18 column.[14]
-
Mobile Phase A: 0.1% TFA in water.[14]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[14]
-
Gradient: A linear gradient from low to high concentration of mobile phase B is used to elute the PNA. A typical gradient might be 5% to 65% B over 30 minutes.[14]
-
Detection: UV absorbance at 260 nm.
-
Temperature: The column is often heated to 55°C to minimize PNA aggregation.[14]
Fractions containing the desired PNA are collected, pooled, and lyophilized.
Analysis and Characterization
The purified PNA is characterized to confirm its identity and purity.
-
Analytical HPLC: An analytical RP-HPLC run is performed on the purified product to assess its purity.
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method for determining the molecular weight of the PNA oligomer, confirming that the correct sequence has been synthesized.[15][18]
Table 2: Summary of Analytical Techniques for PNA Characterization
| Technique | Purpose | Key Parameters |
| Reverse-Phase HPLC | Purification and Purity Assessment | C8/C18 column, Water/ACN gradient with 0.1% TFA, UV detection at 260 nm |
| MALDI-TOF Mass Spectrometry | Molecular Weight Determination and Sequence Verification | Matrix (e.g., sinapinic acid), Laser desorption/ionization, Time-of-flight analysis |
Part 4: Applications in Research and Drug Development
The unique properties of PNAs synthesized using this compound have led to their use in a wide array of applications:
-
Antisense and Antigene Therapies: PNAs can bind to mRNA to block translation or to DNA to inhibit transcription, offering potential therapeutic strategies for genetic disorders and cancers.[3][15]
-
Molecular Diagnostics: PNA probes are used for the detection of specific DNA or RNA sequences, such as in fluorescence in situ hybridization (PNA-FISH) for pathogen identification or in the detection of single nucleotide polymorphisms (SNPs).[4][19]
-
Gene Editing: PNAs can be used to guide gene editing machinery to specific genomic loci.[5]
-
Biosensors: The high specificity and stability of PNAs make them excellent recognition elements in biosensors for nucleic acid detection.[3]
Visualizing the Mechanism of PNA Action
Caption: Mechanisms of PNA action in antisense and antigene strategies.
Conclusion
This compound is a cornerstone of modern peptide nucleic acid synthesis. Its well-defined chemical properties and compatibility with the mild and efficient Fmoc/Bhoc solid-phase synthesis strategy have empowered researchers to create custom PNA oligomers with high fidelity. The resulting PNAs, with their superior binding affinity, specificity, and stability, continue to drive innovation in molecular diagnostics, genetic engineering, and the development of next-generation therapeutics. This guide provides a solid foundation for the effective utilization of this versatile and powerful chemical tool.
References
-
Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis. [Link]
-
Lansdorp, P. M., et al. (2002). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry, Chapter 4:Unit 4.11. [Link]
-
Scilit. Synthesis and Purification of Peptide Nucleic Acids. [Link]
-
LifeTein. This compound [LT-PNA004]. [Link]
-
ResearchGate. Major steps for synthesizing peptide nucleic acids (PNAs). [Link]
-
Emerald Cloud Lab. ExperimentPNASynthesis Documentation. [Link]
-
AAPPTec. This compound [186046-82-2]. [Link]
-
Biosearch Technologies. PNA-A(Bhoc)-OH, FMOC. [Link]
-
Aapptec Peptides. 1121 – PNA Synthesis. [Link]
-
Biosearch Technologies. PNA-G(Bhoc)-OH, FMOC. [Link]
-
Ottokemi. This compound, 98% 186046-82-2 India. [Link]
-
Liwei Peptide. This compound. [Link]
-
Ahmed, Z., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 846436. [Link]
-
G. A. Aldana-Masangkay, et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2826-2855. [Link]
-
CD Bioparticles. This compound. [Link]
-
Labroots. (2024). Analytical Characterization Techniques for Nanoparticle mRNA Therapeutics. [Link]
-
Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH. [Link]
-
LifeTein. Fmoc-G(Bhoc)-Aeg-OH [LT-PNA006]. [Link]
-
Burnham, C. A. D., et al. (2018). Emerging Analytical Techniques for Rapid Pathogen Identification and Susceptibility Testing. Journal of Clinical Microbiology, 56(5), e00191-18. [Link]
-
Wikipedia. Matrix-assisted laser desorption/ionization. [Link]
-
Khan, S. H., et al. (2021). Current Diagnostic Techniques for Pneumonia: A Scoping Review. Diagnostics, 11(11), 2106. [Link]
Sources
- 1. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. peptide.com [peptide.com]
- 9. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 10. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 11. This compound CAS#: 186046-82-2 [m.chemicalbook.com]
- 13. This compound, 98% 186046-82-2 India [ottokemi.com]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 19. Emerging Analytical Techniques for Rapid Pathogen Identification and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Peptide Nucleic Acids (PNAs) and the Significance of Fmoc-PNA-A(Bhoc)-OH
An In-depth Technical Guide to Fmoc-PNA-A(Bhoc)-OH: Properties, Synthesis, and Applications
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the conventional sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (Aeg) unit linked by amide bonds.[1][2][3] This unique charge-neutral backbone endows PNAs with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[3][4] These characteristics make PNAs powerful tools in molecular diagnostics, genetic engineering, and therapeutic development.[3][5]
The synthesis of PNA oligomers is typically performed using solid-phase synthesis (SPPS) techniques, analogous to peptide synthesis.[6] A key component in this process is the use of protected PNA monomers. This compound is a crucial building block for incorporating the adenine (A) nucleobase into a PNA sequence using the popular Fmoc/Bhoc protection strategy.[2] This monomer features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminal amino group of the Aeg backbone and an acid-labile benzhydryloxycarbonyl (Bhoc) group protecting the exocyclic amino group of the adenine base.[2][7] This orthogonal protection scheme offers a milder chemical approach compared to the original Boc/Z chemistry, allowing for the synthesis of complex PNA oligomers, including those with sensitive reporter groups.[1][8][9]
This guide provides a comprehensive technical overview of this compound, detailing its properties, its central role in solid-phase PNA synthesis, and its diverse applications for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and successful application in PNA synthesis.
Chemical Structure and Identification
The chemical structure of this compound is characterized by the PNA backbone with an attached adenine base, protected by Fmoc and Bhoc groups.
Caption: Chemical structure of this compound.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(6-(((benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetyl)glycine | |
| Synonyms | Fmoc-A(Bhoc)-Aeg-OH, PNA A Monomer | [5] |
| CAS Number | 186046-82-2 | [1][5][10][11] |
| Molecular Formula | C₄₀H₃₅N₇O₇ | [5][10][11][12] |
| Molecular Weight | 725.75 g/mol | [5][10][11] |
| Appearance | White to off-white powder | [5] |
| Purity (HPLC) | ≥ 98% | [5] |
Solubility and Stability
This compound is typically soluble in organic solvents used in solid-phase synthesis, such as N-Methyl-2-pyrrolidone (NMP).[8] The Bhoc protecting group, in particular, enhances the solubility of the monomer.[1][9]
For storage, the compound should be kept in a freezer at -20°C or refrigerated at 2-8°C under an inert atmosphere, as it can be sensitive to air and heat.[5][10][13] Dry monomers are prone to static. Lyophilized powder is the common physical form for shipping and storage.[12] While the lyophilized form is stable for months at -20°C, solutions of the monomer in peptide-grade NMP (e.g., 0.2M) are generally stable for 1-2 weeks.[1][12] It is advisable to avoid repeated freeze-thaw cycles.[12]
The Central Role of this compound in Solid-Phase PNA Synthesis
This compound is a cornerstone for the assembly of PNA oligomers using the Fmoc/Bhoc strategy on an automated synthesizer or via manual methods.[8][14] This method has become popular due to its milder reaction conditions compared to the harsher acids required in Boc/Z chemistry.[8][15]
The Fmoc/Bhoc Protection Strategy
The success of solid-phase synthesis hinges on the use of orthogonal protecting groups. In this strategy:
-
Fmoc Group (Temporary): Protects the primary aliphatic amine of the PNA backbone.[2] It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[14][16] This selective removal allows for the sequential addition of monomers to the growing PNA chain.
-
Bhoc Group (Permanent/Side-Chain): Protects the exocyclic amino group of the adenine nucleobase.[1][7] The Bhoc group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the PNA from the solid support.[8][9]
This orthogonality ensures that the nucleobase side chain remains protected throughout the synthesis, preventing unwanted side reactions, while the N-terminus can be selectively deprotected for chain elongation.
The PNA Synthesis Cycle
The synthesis of a PNA oligomer using this compound follows a repeated cycle of three main steps: deprotection, coupling, and capping.[7][8][14] The synthesis proceeds from the C-terminus to the N-terminus.[7]
Caption: The iterative cycle of solid-phase PNA synthesis using Fmoc chemistry.
Detailed Experimental Protocol
Below is a generalized, step-by-step protocol for the incorporation of an this compound monomer into a growing PNA chain on a solid support.
Materials:
-
This compound
-
Solid support (e.g., Sieber amide or PAL resin)[8]
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Coupling reagents (e.g., HBTU or HATU)[8]
-
Base (e.g., DIPEA or 2,6-lutidine)[6]
-
Capping solution (e.g., acetic anhydride in DMF)
-
Cleavage cocktail (e.g., TFA with scavengers like m-cresol)[8]
Protocol:
-
Resin Swelling: The solid support is swelled in DMF.
-
Deprotection (Fmoc Removal):
-
The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 3-5 minutes).[6][16]
-
Expert Insight: Brief deprotection times are crucial to minimize base-catalyzed side reactions, such as transacylation.[14]
-
The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.[16]
-
-
Coupling (Monomer Addition):
-
This compound (typically 2-3 equivalents based on resin loading) is dissolved in a minimal amount of NMP.[6][8]
-
The coupling reagent (e.g., HBTU or HATU, ~1.3 equivalents relative to the monomer) and a base (e.g., DIPEA, ~2 equivalents) are added to activate the carboxylic acid of the PNA monomer.[6][8]
-
This activated monomer solution is added to the deprotected resin, and the coupling reaction proceeds for about 30-40 minutes.[6][16]
-
Expert Insight: Using a high concentration of activated monomer drives the coupling reaction to completion, ensuring high yield.[8] Raising the temperature during coupling can also improve efficiency, but deprotection should be done at room temperature to avoid racemization.[16]
-
-
Capping:
-
To prevent the formation of deletion sequences, any unreacted amino groups on the resin are permanently blocked by acetylation.[8]
-
The resin is treated with a capping solution, such as acetic anhydride and a base in DMF.
-
The resin is washed again with DMF to prepare for the next cycle.
-
-
Chain Elongation: Steps 2-4 are repeated for each monomer in the desired PNA sequence.
-
Final Cleavage and Deprotection:
-
After the final monomer is coupled, the N-terminal Fmoc group is typically removed.[8]
-
The resin is washed and dried.
-
The PNA is cleaved from the resin, and the Bhoc protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, commonly TFA with scavengers like m-cresol or triethylsilane.[8][16]
-
Expert Insight: Scavengers are critical to prevent side reactions. For instance, the benzhydryl cation generated from the Bhoc group can react with certain residues like cysteine, forming a Bhoc-adduct.[6] The choice of scavenger must be optimized for the specific PNA sequence.[6]
-
-
Purification and Analysis: The crude PNA is precipitated with cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][14] The final product is analyzed by mass spectrometry.[16]
Challenges and Optimization in PNA Synthesis
While the Fmoc/Bhoc strategy is robust, researchers may encounter challenges that require protocol optimization.
-
Aggregation: Purine-rich PNA sequences, particularly those containing multiple guanine residues, have a tendency to aggregate, which can hinder synthesis and purification.[1] To mitigate this, it is recommended to limit the purine content to less than 6 in any 10 units.[1] Incorporating hydrophilic linkers (like AEEA) or charged amino acids (like lysine) can also improve the solubility of the final PNA oligomer.[17]
-
Bhoc-Adduct Formation: During the final TFA cleavage, the released benzhydryl cation from the Bhoc group can be captured by nucleophilic side chains, especially the thiol group of an N-terminal cysteine, leading to a significant loss in yield.[6] Optimizing the cleavage cocktail with specific scavengers, such as cysteamine, can effectively suppress this side reaction.[6]
Applications of PNAs Synthesized with this compound
The unique properties of PNAs have led to their use in a wide array of applications in research and development.
-
Molecular Diagnostics: PNA probes offer high specificity and are used in techniques like fluorescent in situ hybridization (FISH) for detecting specific DNA or RNA sequences in cells and tissues.[3] Their high affinity allows for the detection of single nucleotide polymorphisms (SNPs).[3]
-
Therapeutic Development:
-
Antisense Therapy: PNA oligomers can be designed to bind to specific mRNA molecules, sterically blocking translation or altering splicing, thereby inhibiting the expression of disease-causing proteins.[3][5]
-
Gene Therapy and Editing: PNAs can be used to target specific genomic sequences, offering potential for gene regulation and modification.[4][5]
-
-
Biotechnology and Research Tools: PNAs are employed in the development of biosensors for the detection of nucleic acids and in fundamental research to study DNA-protein interactions.[5]
Conclusion
This compound is an indispensable monomer for the synthesis of custom Peptide Nucleic Acids using the versatile and widely adopted Fmoc/Bhoc solid-phase chemistry. Its well-defined properties and the milder conditions associated with its use have facilitated the creation of complex PNA oligomers for a broad spectrum of applications, from advanced molecular diagnostics to the development of next-generation genetic medicines. A thorough understanding of its chemistry, the intricacies of the synthesis cycle, and potential challenges is paramount for researchers aiming to harness the full potential of PNA technology.
References
-
Reddy, P. M., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2012, 354549. [Link]
-
Aapptec Peptides. 1121 – PNA Synthesis. [Link]
-
El-Andaloussi, S., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(5), 382-391. [Link]
-
LifeTein. This compound [LT-PNA004]. [Link]
-
Ahmed, Z., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 843981. [Link]
-
Liwei Peptide. This compound. [Link]
-
Garg, N., et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(10), 3849-3884. [Link]
-
AAPPTec. This compound [186046-82-2]. [Link]
-
PolyOrg, Inc. Fmoc PNA-A(Bhoc)-OH. [Link]
-
Cusabio. This compound. [Link]
-
LifeTein. Fmoc-G(Bhoc)-Aeg-OH [LT-PNA006]. [Link]
-
Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH. [Link]
Sources
- 1. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 2. lifetein.com [lifetein.com]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 10. This compound CAS#: 186046-82-2 [m.chemicalbook.com]
- 11. polyorginc.com [polyorginc.com]
- 12. cusabio.com [cusabio.com]
- 13. This compound | 186046-82-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 16. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 17. lifetein.com [lifetein.com]
Introduction: The Foundation of High-Fidelity PNA Synthesis
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-PNA-A(Bhoc)-OH
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that has garnered significant attention in molecular biology, diagnostics, and therapeutic development.[1] Unlike DNA or RNA, PNA features a neutral backbone composed of repeating N-(2-aminoethyl)glycine units, which imparts unique properties such as high binding affinity and specificity to complementary nucleic acid sequences and remarkable resistance to enzymatic degradation.[1][2] The synthesis of high-purity PNA oligomers relies on robust solid-phase synthesis (SPS) methodologies, with the Fmoc/Bhoc strategy being a widely adopted approach due to its milder conditions compared to the original Boc/Z chemistry.[3][4]
At the heart of this strategy are the monomer building blocks, such as this compound. This specific monomer provides the adenine (A) nucleobase for the growing PNA chain. Its design incorporates two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the backbone amine and the acid-labile benzhydryloxycarbonyl (Bhoc) group on the exocyclic amine of the adenine base.[5] The successful synthesis of PNA oligomers is critically dependent on the precise handling of these monomers, a process governed by a deep understanding of their solubility and stability. This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the core chemical properties of this compound.
Part 1: Solubility Profile of this compound
The effective dissolution of PNA monomers is the first critical step in the coupling cycle of solid-phase synthesis. Incomplete solubilization can lead to lower coupling efficiencies, sequence deletions, and overall poor synthesis quality. The solubility of this compound is dictated by its molecular structure, which includes the large, nonpolar Fmoc and Bhoc groups. These groups are instrumental in rendering the monomer soluble in the polar aprotic organic solvents used in PNA synthesis.[6][7]
Recommended Solvents for PNA Synthesis
The choice of solvent is a critical experimental parameter. The ideal solvent must fully dissolve the PNA monomer at the desired concentration without promoting degradation or side reactions.
-
N-Methylpyrrolidone (NMP): NMP is the preferred and most recommended solvent for dissolving Fmoc-PNA monomers for coupling reactions.[8][9] Its high polarity and excellent solvating properties are effective at disrupting intermolecular forces, facilitating dissolution. Peptide-grade NMP should be used to ensure the absence of amine impurities.
-
N,N-Dimethylformamide (DMF): While widely used in peptide synthesis, DMF is a less optimal choice for PNA monomers.[4] Over time, DMF can degrade to release small amounts of dimethylamine, a base that can cause premature cleavage of the Fmoc protecting group, reducing the concentration of active monomer and leading to failed couplings.[9] If DMF must be used, it should be of the highest purity and used immediately after opening the container.
-
Dimethyl Sulfoxide (DMSO): Although a powerful polar aprotic solvent capable of dissolving many polyamides, DMSO is not typically the primary choice for PNA synthesis coupling steps but may be used in specific applications or for dissolving final PNA products.[10]
Quantitative Solubility Data
For solid-phase synthesis, this compound is typically prepared at a standard concentration to ensure stoichiometric consistency during the coupling steps.
| Parameter | Value & Conditions | Rationale & Source(s) |
| Typical Stock Concentration | 0.2 M in N-methylpyrrolidone (NMP) | This concentration is standard for automated PNA synthesis protocols, providing sufficient monomer for coupling without reaching saturation limits.[8] |
| Dissolution Method | Gentle heating may be required | Some PNA monomers, particularly the guanine and cytosine variants, may require gentle warming on a dry block to achieve complete dissolution in NMP.[8] |
| Qualitative Solubility | Highly soluble in NMP, DMF, DMSO. | The bulky, organic-soluble Fmoc and Bhoc protecting groups enhance the monomer's solubility in these polar aprotic solvents.[6][7][10] |
| Qualitative Insolubility | Insoluble in water and nonpolar solvents (e.g., diethyl ether). | The overall hydrophobic character of the protected monomer prevents dissolution in aqueous media. Diethyl ether is used to precipitate the PNA oligomer after cleavage.[4] |
Experimental Protocol: Preparation of a Monomer Stock Solution
This protocol describes a self-validating system for preparing a 0.2 M solution of this compound in NMP for use in automated solid-phase synthesis.
Materials:
-
This compound (MW: 725.75 g/mol )[11]
-
Peptide-grade N-methylpyrrolidone (NMP)
-
Inert gas (Argon or Nitrogen)
-
Sterile vial with a septum cap
-
Vortex mixer and optional dry block heater
Procedure:
-
Preparation: Calculate the required mass of this compound to prepare the desired volume of a 0.2 M solution. For example, for 5 mL of solution, 72.58 mg of the monomer is needed.
-
Weighing: Tare the sterile vial. Weigh the calculated amount of the monomer directly into the vial. Perform this step swiftly to minimize exposure to atmospheric moisture.
-
Solvent Addition: Under a stream of inert gas, add the calculated volume of peptide-grade NMP to the vial.
-
Dissolution: Cap the vial and vortex thoroughly for 1-2 minutes. A clear, particulate-free solution is the validation checkpoint.
-
Gentle Heating (If Necessary): If the monomer does not fully dissolve, warm the solution on a dry block heater at 30-40°C for short intervals, vortexing in between, until a clear solution is obtained.[8] Do not overheat, as this can promote degradation.
-
Storage: Once dissolved, the solution should be placed on the synthesizer. For any short-term storage before use, keep the vial tightly sealed under an inert atmosphere.
Visualization: Monomer Solubilization Workflow
Caption: Workflow for preparing this compound solution.
Part 2: Stability Profile of this compound
The stability of this compound is paramount for achieving high-fidelity PNA synthesis. The monomer's integrity must be maintained during storage and throughout the iterative cycles of solid-phase synthesis. The core of its stability lies in the orthogonal nature of its two primary protecting groups.
Chemical Stability & Orthogonality
Orthogonal protection schemes are fundamental to multi-step chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. The Fmoc/Bhoc strategy is a classic example of this principle.[12]
-
The Base-Labile Fmoc Group: The Fmoc group protects the secondary amine of the N-(2-aminoethyl)glycine backbone. It is stable to acidic conditions but is rapidly cleaved by a weak base, typically a solution of 20% piperidine in NMP or DMF.[8][13] This deprotection step, performed at the beginning of each synthesis cycle, liberates the amine for coupling with the next activated monomer. Its acid stability ensures it remains intact during the final cleavage of other acid-labile side-chain protecting groups if they were used.[13]
-
The Acid-Labile Bhoc Group: The Bhoc group protects the exocyclic amine of the adenine nucleobase. This group is highly stable to the basic conditions used for Fmoc removal, preventing unwanted reactions at the nucleobase during the synthesis cycles.[3] However, it is labile to strong acids. The Bhoc group is efficiently removed during the final step of the synthesis, where the PNA oligomer is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][8] The higher acid lability of the Bhoc group compared to some other protecting groups allows for milder final cleavage conditions.[12]
Visualization: Orthogonal Deprotection Scheme
Caption: Orthogonality of Fmoc (base-labile) and Bhoc (acid-labile) groups.
Potential Degradation Pathways
While robust under proper conditions, this compound can degrade, compromising synthesis outcomes.
-
Premature Fmoc Deprotection: As previously mentioned, trace amine impurities in low-quality DMF can lead to the slow removal of the Fmoc group in the stock solution, reducing the effective concentration of the monomer.[4][9]
-
Base-Catalyzed Rearrangements: During the Fmoc deprotection step on the solid support, minor base-catalyzed side reactions can occur. However, these are typically insignificant, measured at 0.3-0.4% with a 2-minute deprotection time, which is substantially longer than standard automated protocols.[4]
-
Moisture/Hydrolysis: As with most activated chemical reagents, the monomer is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture. This underscores the importance of storing the lyophilized powder in a desiccated environment.
-
Thermal Degradation: Excessive heat during dissolution can accelerate decomposition. Gentle warming should be controlled and applied minimally.[8]
Handling and Storage Recommendations
Adherence to proper storage conditions is essential for maximizing the shelf-life and performance of the monomer.
| Condition | Recommendation | Rationale & Source(s) |
| Long-Term Storage | -20°C to -80°C as a lyophilized powder. | Low temperatures significantly slow down any potential degradation pathways. The lyophilized state minimizes hydrolysis.[14][15] |
| Short-Term Storage | 2°C to 8°C as a lyophilized powder. | Suitable for brief periods, but -20°C is recommended for storage longer than one week.[11][14] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |
| In-Solution Stability | Use monomer solutions promptly after preparation. | The lifetime of the monomer in solution, especially in DMF, is reduced due to the potential for premature Fmoc deprotection.[4] Avoid repeated freeze-thaw cycles of solutions.[14][15] |
Experimental Protocol: HPLC Assessment of Monomer Purity
This protocol provides a method to validate the purity of this compound upon receipt or after storage.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (MeCN)
-
Acetonitrile and water for sample dissolution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the monomer (e.g., ~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
HPLC Method Setup:
-
Column: Standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 260 nm (for the nucleobase) and 301 nm (for the Fmoc group).
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 20-30%), increasing to a high percentage (e.g., 90-100%) over 20-30 minutes. This ensures the elution of the highly hydrophobic compound.
-
-
Injection and Analysis: Inject 10-20 µL of the sample. The primary peak corresponds to the intact this compound. Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area. Commercial monomers should have a purity of ≥98%.[11]
-
Data Interpretation: The presence of significant secondary peaks may indicate degradation (e.g., premature deprotection of Fmoc or Bhoc groups) or impurities from synthesis.
References
-
Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Synthesis. LGC. [Link]
-
G. de la Torre, M. Aviñó, R. Eritja. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52, 3458-3482. [Link]
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. [Link]
-
Cusabio. (n.d.). This compound. [Link]
-
LifeTein. (n.d.). This compound. [Link]
-
Liwei Peptide. (n.d.). This compound. [Link]
-
Biosearch Technologies. (n.d.). PNA-G(Bhoc)-OH, FMOC. LGC. [Link]
-
Stetsenko, D. A., & Gait, M. J. (2000). PNA synthesis using a novel Boc/acyl protecting group strategy. Collection of Czechoslovak Chemical Communications, 65(8), 1183-1204. [Link]
-
Echo BioSystems. (n.d.). Fmoc-PNA-G(Bhoc)-OH. [Link]
-
Biosearch Technologies. (n.d.). PNA-A(Bhoc)-OH, FMOC. LGC. [Link]
-
Biosearch Technologies. (n.d.). The Flexibility of PNA Synthesis. LGC. [Link]
-
Pokhrel, S., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 846874. [Link]
-
Roy, N., & Chaput, J. C. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Synthetic Communications, 42(15), 2209-2216. [Link]
-
Planas, M., et al. (2003). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters, 5(21), 3963-3966. [Link]
-
Kovács, L., et al. (1999). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Journal of the Chemical Society, Perkin Transactions 1, (11), 1455-1462. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Sforza, S., et al. (n.d.). PNA Purification and Characterization. [Link]
-
Hsiao, S. H., et al. (2015). Solubility of polyamides. ResearchGate. [Link]
-
Kumar, A., et al. (2015). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of Applied Research and Technology, 13(2), 245-251. [Link]
-
AAPPTEC. (n.d.). This compound. [Link]
-
Abolhasani, M. M., et al. (2022). Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design. Angewandte Chemie International Edition, 61(19), e202117562. [Link]
-
ResearchGate. (n.d.). Scheme 5. Reagents and conditions. [Link]
-
Liwei Peptide. (n.d.). Fmoc-PNA-C(Bhoc)-OH. [Link]
-
PNA Bio Inc. (n.d.). Fmoc PNA Monomers for PNA Oligo Synthesis. [Link]
-
LifeTein. (n.d.). Fmoc-G(Bhoc)-Aeg-OH. [Link]
-
PolyOrg, Inc. (n.d.). Fmoc PNA-A(Bhoc)-OH. [Link]
-
CD Bioparticles. (n.d.). This compound. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Purchase Directly from Fmoc-PNA-C(Bhoc)-OH | China Fmoc-PNA-C(Bhoc)-OH Supplies [liwei-peptide.com]
- 3. peptide.com [peptide.com]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. lifetein.com [lifetein.com]
- 6. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 7. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. cusabio.com [cusabio.com]
- 15. Fmoc-PNA-G(Bhoc)-OH [echobiosystems.com]
The Orthogonal Dance of Fmoc and Bhoc in Peptide Nucleic Acid Synthesis: A Senior Application Scientist's Guide
Foreword: The Elegance of Control in PNA Synthesis
Peptide Nucleic Acids (PNAs) represent a paradigm shift in the world of synthetic biologics. Their unique N-(2-aminoethyl)glycine backbone endows them with remarkable properties, including high binding affinity to DNA and RNA, and exceptional resistance to enzymatic degradation[][2]. These characteristics make PNAs prime candidates for therapeutic and diagnostic applications. However, the synthesis of these elegant molecules is a carefully orchestrated chemical ballet, and at the heart of this dance are the protecting groups. This guide delves into the critical roles of two key players in this process: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the benzhydryloxycarbonyl (Bhoc) protecting groups. We will explore not just the what and the how, but the crucial why that governs their use in modern solid-phase PNA synthesis.
I. The Fundamental Principle: Orthogonality in PNA Synthesis
The successful synthesis of a PNA oligomer hinges on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain shielded. In the context of PNA synthesis, we are primarily concerned with two key sites: the primary amine of the growing PNA chain and the exocyclic amines of the nucleobases.
The Fmoc/Bhoc protection scheme is a prime example of an orthogonal strategy. The Fmoc group, which temporarily protects the primary amine of the PNA backbone, is labile to basic conditions. In contrast, the Bhoc group, which provides more permanent protection for the exocyclic amines of adenine, cytosine, and guanine, is removed under acidic conditions[3][4][5]. This elegant orthogonality is the cornerstone of the Fmoc/Bhoc strategy, enabling the precise, stepwise assembly of the PNA chain.
Figure 2: The iterative cycle of solid-phase PNA synthesis using the Fmoc/Bhoc strategy.
A. A Step-by-Step Walkthrough of a Synthesis Cycle
The synthesis of a PNA oligomer on a solid support using the Fmoc/Bhoc strategy involves a series of repeated steps:[3][6][7]
-
Fmoc Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound PNA chain using a solution of 20% piperidine in DMF. This exposes a free primary amine.
-
Activation and Coupling: The next Fmoc- and Bhoc-protected PNA monomer is activated using a coupling reagent, such as HATU or HBTU, and then added to the resin to react with the free primary amine, forming a new amide bond.
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted primary amines are "capped" by acetylation using a reagent like acetic anhydride.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This cycle is repeated until the desired PNA sequence is assembled.
B. Final Cleavage and Deprotection
Once the synthesis is complete, the PNA oligomer is cleaved from the solid support, and the Bhoc protecting groups are removed from the nucleobases. This is typically achieved in a single step by treating the resin with a cleavage cocktail, most commonly TFA with 5% m-cresol.[6][7] The crude PNA is then precipitated, purified (usually by reverse-phase HPLC), and characterized.
V. Experimental Protocols and Data
A. Protocol: Manual Solid-Phase PNA Synthesis (2 µmol scale)
This protocol is a generalized procedure and may require optimization based on the specific PNA sequence and available equipment.
-
Resin Swelling: Swell 2 µmol of a suitable resin (e.g., Rink Amide resin) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 1 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 3 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 mL).
-
-
Monomer Coupling:
-
In a separate vial, dissolve 3 molar equivalents of the Fmoc-PNA(Bhoc)-OH monomer and 3 molar equivalents of HCTU in NMP.
-
Add 6 molar equivalents of DIPEA to activate the monomer solution and let it stand for 30 seconds.
-
Add the activated monomer solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 mL).
-
-
Capping:
-
Add 1 mL of a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) to the resin.
-
Agitate for 5 minutes.
-
Drain the capping solution.
-
Wash the resin with DMF (3 x 1 mL).
-
-
Repeat: Repeat steps 2-4 for each subsequent monomer in the sequence.
-
Final Fmoc Removal: After the final coupling step, perform the Fmoc deprotection (step 2) one last time.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add 200 µL of the cleavage cocktail (e.g., TFA/m-cresol, 95:5 v/v) to the resin.
-
Let the reaction proceed for 90 minutes at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and dry the pellet.
-
-
Purification: Purify the crude PNA by reverse-phase HPLC.
B. Comparative Data: Fmoc/Bhoc vs. Boc/Z Strategies
| Feature | Fmoc/Bhoc Strategy | Boc/Z Strategy |
| Backbone Deprotection | Mild base (e.g., 20% piperidine) [3][7] | Strong acid (e.g., TFA) [7][8] |
| Nucleobase Deprotection | Strong acid (e.g., TFA) [6][7] | Very strong acid (e.g., HF) [5][8] |
| Orthogonality | High [5] | Lower |
| Automation Compatibility | Excellent [][7] | More challenging |
| Handling of Sensitive Moieties | More suitable [3][4] | Less suitable |
| Historical Context | Milder, more modern approach [7] | Original, harsher method [8] |
VI. Conclusion: A Versatile and Robust Chemistry for PNA Synthesis
The Fmoc/Bhoc protection strategy has become a cornerstone of modern PNA synthesis for good reason. The elegant orthogonality of the base-labile Fmoc group and the acid-labile Bhoc group provides a robust and versatile platform for the assembly of these remarkable nucleic acid mimics. The mild conditions for chain elongation, coupled with its amenability to automation, have made the Fmoc/Bhoc approach the preferred method for researchers and drug development professionals alike. A thorough understanding of the roles of these protecting groups, their chemical properties, and the rationale behind their use is essential for the successful synthesis of high-quality PNA oligomers, paving the way for new frontiers in diagnostics and therapeutics.
References
-
Aapptec Peptides. (2021). 1121 – PNA Synthesis. [Link]
-
ResearchGate. Synthesis of Fmoc-protected PNA monomers. [Link]
-
Prakash, T. P., & Manoharan, M. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(9), 10186–10193. [Link]
-
PNA Bio. Fmoc PNA Monomers for PNA Oligo Synthesis. [Link]
-
Patil, S. D., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 843884. [Link]
-
Sforza, S., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, 23(3), 856–860. [Link]
-
Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Methods in Molecular Biology, 2105, 1–16. [Link]
-
Guryev, O., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2937-2965. [Link]
-
Brash, N., et al. (2019). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 7, 73. [Link]
-
Capaldi, D. C., et al. (2001). Solid phase synthesis of DNA-30-PNA chimeras by using Bhoc/Fmoc PNA monomers. Tetrahedron Letters, 42(10), 1937-1940. [Link]
-
Thompson, D. B., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(9), 10186-10193. [Link]
-
LifeTein. Fmoc-PNA-A(Bhoc)-OH. [Link]
-
Yavin, E., & Gilon, C. (2025). Fmoc Solid-Phase FIT-PNA Synthesis-Manual and Automated Methodologies. Methods in Molecular Biology, 3000, 1-14. [Link]
-
Beck, F. (2002). Solid Phase Synthesis of PNA Oligomers. In: Nielsen, P.E. (eds) Peptide Nucleic Acids. Methods in Molecular Biology, vol 208. Humana Press. [Link]
-
Li, C., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 8(2), 205-213. [Link]
-
Clark, J. R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 597–614. [Link]
-
Molecules Editorial Office. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(9), 10186. [Link]
-
Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International journal of medical sciences, 8(7), 597–608. [Link]
-
Pipkorn, R., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International journal of medical sciences, 10(3), 331–337. [Link]
-
Christensen, L., et al. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of peptide science, 1(3), 175-183. [Link]
Sources
- 2. Peptide Nucleic Acid Monomers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 4. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. peptide.com [peptide.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
An In-depth Technical Guide to Peptide Nucleic Acid (PNA) Monomers for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acids (PNAs) represent a paradigm shift in the design of synthetic nucleic acid analogs, offering unparalleled stability, binding affinity, and specificity.[1][] At the heart of this technology are the PNA monomers, the fundamental building blocks that dictate the physicochemical and biological properties of the resulting oligomers. This guide provides a comprehensive technical overview of PNA monomers, from their core chemical structure to the intricacies of their synthesis, purification, and characterization. We will delve into the strategic considerations behind choosing different synthetic routes, the importance of rigorous quality control, and the expanding horizon of applications driven by novel monomer modifications. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the transformative potential of PNA technology.
PART 1: The Foundational Chemistry of PNA Monomers
1.1. The Architectural Blueprint: A Neutral Backbone
First introduced in 1991 by Nielsen et al., Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure of DNA and RNA.[1][3] The defining feature of a PNA monomer is its N-(2-aminoethyl)glycine (AEG) backbone, a neutral polyamide structure that replaces the negatively charged sugar-phosphate backbone of natural nucleic acids.[3][4][5][6] This fundamental alteration is the cornerstone of PNA's unique properties. The absence of electrostatic repulsion between the PNA backbone and its target DNA or RNA strand results in significantly stronger and more stable hybridization compared to natural nucleic acid duplexes.[1][3][7]
The nucleobases (adenine, guanine, cytosine, and thymine) are attached to this backbone via a methylene carbonyl linker.[1][3][] This arrangement allows for Watson-Crick base pairing with complementary DNA and RNA sequences with high fidelity.[9]
Diagram 1: Chemical Structure of a PNA Monomer vs. a DNA Nucleotide
Caption: A comparison of the PNA monomer and DNA nucleotide structures.
1.2. Physicochemical Properties and Their Implications
The unique architecture of PNA monomers imparts several advantageous properties to the resulting oligomers:
| Property | Consequence | Implication for Research & Drug Development |
| Neutral Backbone | Eliminates electrostatic repulsion with target nucleic acids.[1][3] | Higher binding affinity (Tm) and stability of PNA-DNA/RNA duplexes, even at low salt concentrations.[3][6][10] |
| A-chiral Backbone | Simplifies synthesis and reduces the potential for stereoisomeric impurities. | More straightforward manufacturing processes and predictable hybridization behavior. |
| Resistance to Enzymatic Degradation | Not recognized by nucleases or proteases.[1][][4] | Enhanced in vivo and in vitro stability, leading to a longer half-life for therapeutic and diagnostic applications.[4][6] |
| Chemical Stability | Stable over a wide pH range.[1][4] | Robust performance in diverse experimental and physiological conditions. |
These properties collectively make PNAs powerful tools for applications requiring high specificity and durability, such as antisense therapies, diagnostic probes, and gene editing.[11][12][13]
PART 2: The Synthesis of PNA Monomers: A Tale of Two Chemistries
The synthesis of PNA monomers is a critical step that dictates the quality and purity of the final PNA oligomer. The process generally involves the coupling of a protected AEG backbone with a nucleobase acetic acid derivative.[3] The choice of protecting groups for the amino terminus of the AEG backbone is a crucial decision, leading to two primary synthetic strategies: Boc and Fmoc chemistry.
2.1. Boc (tert-butyloxycarbonyl) Chemistry
The original method for PNA synthesis utilized Boc-protected monomers.[14][15]
-
Protection: The primary amine of the AEG backbone is protected by a tert-butyloxycarbonyl (Boc) group. The exocyclic amines of adenine, cytosine, and guanine are typically protected with a benzyloxycarbonyl (Z) group.[15]
-
Deprotection: The Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA).[14]
-
Advantages: Boc chemistry is known for producing high-purity PNA oligomers with fewer side reactions.[14]
-
Disadvantages: The repeated use of TFA can be harsh and may not be compatible with certain sensitive modifications or solid-phase supports.[14]
2.2. Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry
Fmoc chemistry has become the more prevalent method for solid-phase PNA synthesis due to its milder reaction conditions.[][16]
-
Protection: The primary amine of the AEG backbone is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The exocyclic amines of the nucleobases are often protected with a benzhydryloxycarbonyl (Bhoc) group.[16]
-
Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine.[][16]
-
Advantages: The mild deprotection conditions are compatible with a wider range of linkers, labels, and solid-phase synthesis platforms, including automated DNA synthesizers.[][14]
-
Disadvantages: While improvements have been made, Fmoc chemistry can sometimes be associated with a higher incidence of side reactions compared to the Boc strategy.[14]
Diagram 2: Generalized PNA Monomer Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of PNA monomers.
PART 3: Quality Control and Characterization of PNA Monomers
The performance of a PNA oligomer is directly dependent on the purity and structural integrity of its constituent monomers. Therefore, rigorous quality control is paramount.
3.1. Purification
High-performance liquid chromatography (HPLC) is the gold standard for purifying PNA monomers.[3] Reverse-phase HPLC is typically employed to separate the desired monomer from unreacted starting materials and side products.[17]
3.2. Characterization
A combination of analytical techniques is used to confirm the identity and purity of the synthesized PNA monomers:
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | Confirms the molecular weight of the monomer. MALDI-TOF is a commonly used method.[3][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and confirms the correct placement of protecting groups.[][19] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final monomer product.[][17] |
A purity of >97% is generally required for PNA monomers to be suitable for use in high-quality oligomer synthesis.[3]
PART 4: The Expanding Frontier: Modified PNA Monomers
To enhance the therapeutic and diagnostic potential of PNAs, a variety of modified monomers have been developed. These modifications can be introduced to the backbone or the nucleobase.[]
4.1. Backbone Modifications
-
Gamma (γ)-Substituted PNAs: The introduction of a substituent at the gamma position of the AEG backbone can pre-organize the PNA into a helical conformation, enhancing its binding affinity and sequence specificity.[3][7] For example, incorporating a lysine residue at the gamma position can also improve solubility and cellular uptake.[21]
-
Chiral PNAs: The introduction of chirality into the backbone can further refine the binding properties and specificity of the PNA oligomer.[3][9][22]
4.2. Nucleobase Modifications
-
Modified Nucleobases: The incorporation of non-natural nucleobases, such as 2,6-diaminopurine or pseudoisocytosine, can increase the thermal stability of PNA duplexes.[14]
-
Functional Group Conjugation: PNA monomers can be synthesized with linkers to facilitate the attachment of labels (e.g., fluorophores, biotin) or functional moieties (e.g., cell-penetrating peptides).[5][]
Diagram 3: Applications of PNA Monomers in Research and Therapeutics
Caption: The central role of PNA monomers in enabling diverse applications.
PART 5: Experimental Protocol: Solid-Phase Synthesis of a PNA Oligomer using Fmoc Chemistry
This protocol provides a generalized workflow for the manual solid-phase synthesis of a PNA oligomer.
Materials:
-
Fmoc-protected PNA monomers (A, C, G, T)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
m-cresol (scavenger)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Monomer Coupling:
-
Dissolve the Fmoc-PNA monomer and HATU in DMF.
-
Add DIEA to the solution to activate the monomer.
-
Add the activated monomer solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Capping (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF to cap any unreacted amino groups.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
Cleavage and Final Deprotection:
-
After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA and m-cresol (e.g., 95:5 v/v) for 2 hours to cleave the PNA from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA and decant the ether.
-
Wash the PNA pellet with cold diethyl ether.
-
Dry the crude PNA oligomer.
-
Purify the PNA oligomer by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final PNA oligomer using mass spectrometry.
Conclusion
PNA monomers are the linchpin of a powerful and versatile technology with far-reaching implications for molecular biology, diagnostics, and therapeutics. Their unique chemical structure confers properties that often surpass those of natural nucleic acids, enabling the development of novel research tools and drug candidates. A thorough understanding of PNA monomer chemistry, synthesis, and characterization is essential for any researcher seeking to harness the full potential of this remarkable DNA mimic. As synthetic methodologies continue to improve and novel monomer modifications are explored, the impact of PNA technology is poised to grow even further.
References
- ChemPep. (n.d.). Overview of PNA Monomers.
-
Gupta, A., et al. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy - Nucleic Acids, 35(1), 102086. [Link]
-
Jensen, K. K., et al. (1997). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry, 36(16), 5072-5077. [Link]
- BOC Sciences. (n.d.). Modified PNA Monomers.
- MolecularCloud. (2024). Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas.
- LGC Biosearch Technologies. (n.d.). The Flexibility of PNA Synthesis.
- BOC Sciences. (n.d.). PNA Monomers Synthesis Services.
- Wikipedia. (n.d.). Peptide nucleic acid.
- PNA Bio. (n.d.). Fmoc PNA Monomers for PNA Oligo Synthesis.
-
Sahu, B., et al. (2011). Recent Advances in Chemical Modification of Peptide Nucleic Acids. Chemical Society Reviews, 40(12), 5805-5820. [Link]
- PharmiWeb.com. (2024). Applications of Peptide Nucleic Acid (PNA).
-
Singh, K. R. B., et al. (2019). Potential Applications of Peptide Nucleic Acid (PNA) in biomedical domain. Journal of Clinical and Diagnostic Research, 13(1), DE01-DE05. [Link]
-
Englund, E. A., et al. (2010). Sensitive detection of nucleic acids by PNA hybridization directed co-localization of fluorescent beads. Bioorganic & Medicinal Chemistry, 18(21), 7567-7571. [Link]
- PubMed. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids.
-
Giat-Stieber, M., et al. (2012). Convenient and scalable synthesis of fmoc-protected Peptide nucleic Acid backbone. Journal of Nucleic Acids, 2012, 354549. [Link]
- Creative Peptides. (n.d.). PNA Oligomer Synthesis by Fmoc Chemistry.
-
Koch, T., et al. (1997). Improvements in automated PNA synthesis using Boc/Z monomers. Journal of Peptide Research, 49(2), 80-88. [Link]
- Creative Peptides. (n.d.). PNA/DNA Chimera Synthesis by Boc Chemistry.
- ResearchGate. (n.d.). Hybridization of the PNA microarray to DNA target sequence.
- Panagene. (n.d.). PNA Synthesis Using Novel Self-Activated Monomers.
- Demidov, V. V. (n.d.). PNA Purification and Characterization.
- BOC Sciences. (n.d.). PNA Monomers (Peptide Nucleic Acid).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Peptide Nucleic Acid (PNA) Monomers.
-
Menchise, V., et al. (2003). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. Proceedings of the National Academy of Sciences, 100(21), 12021-12026. [Link]
-
Gasser, G., et al. (2007). Analysis and purification of peptide nucleic acids by denaturing PAGE. Electrophoresis, 28(21), 3884-3889. [Link]
-
Golebiewska, U., et al. (2003). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science, 9(9), 589-596. [Link]
- MolecularCloud. (2020). Peptide Nucleic Acids (PNAs) overview.
-
Li, C., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 8(2), 205-212. [Link]
- ResearchGate. (n.d.). Synthesis of Fmoc-protected PNA monomers.
- LGC Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Synthesis.
-
Weiler, J., et al. (1997). Hybridisation based DNA screening on peptide nucleic acid (PNA) oligomer arrays. Nucleic Acids Research, 25(14), 2792-2799. [Link]
- Emerald Cloud Lab. (2025). ExperimentPNASynthesis Documentation.
- Bio-protocol. (n.d.). PNA Synthesis.
- Bio-Synthesis Inc. (n.d.). Custom PNA Oligomer Synthesis.
- ResearchGate. (n.d.). PNA Oligomer Synthesis v1.
-
Butler, J. M., et al. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical Chemistry, 68(18), 3283-3287. [Link]
- PNA Bio. (n.d.). High Quality Custom PNA Oligo Synthesis Service.
- ResearchGate. (2017). Synthesis and characterization of novel α-monomers of peptide nucleic acid.
Sources
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Nucleic Acid Monomers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 7. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]
- 12. pharmiweb.com [pharmiweb.com]
- 13. researchgate.net [researchgate.net]
- 14. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. PNA/DNA Chimera Synthesis by Boc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 16. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 17. rsc.org [rsc.org]
- 18. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. Custom PNA Oligomer Synthesis [biosyn.com]
- 22. Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Fmoc-PNA-A(Bhoc)-OH: Mechanism of Action in Hybridization
<_Step_2>
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acid (PNA) represents a paradigm shift in synthetic biology and therapeutics, offering a robust alternative to natural nucleic acids. Its unique N-(2-aminoethyl)-glycine backbone imparts extraordinary chemical stability and hybridization properties.[1][2] This guide delves into the core of PNA technology, focusing on a pivotal building block: Fmoc-PNA-A(Bhoc)-OH . We will dissect its role in the synthesis of PNA oligomers and, more critically, the fundamental mechanism by which these resulting oligomers recognize and hybridize to their DNA and RNA targets. This document provides an in-depth exploration of the structural basis for PNA's high affinity and specificity, the thermodynamics governing its binding, and the practical application of these principles in experimental design for diagnostics and drug development.
Introduction: The Rationale for Peptide Nucleic Acids
DNA and RNA, the foundational molecules of life, are susceptible to enzymatic degradation. This inherent instability presents a significant hurdle in their direct use as long-acting therapeutic agents or robust diagnostic probes. PNA was conceived as a solution, replacing the charged sugar-phosphate backbone of natural nucleic acids with a neutral, achiral polyamide (peptide-like) backbone.[1][2][3] This fundamental alteration confers several remarkable advantages:
-
Enzymatic Resistance: PNAs are not recognized by nucleases or proteases, making them exceptionally stable in biological fluids and cellular extracts.[1][3]
-
Enhanced Binding Affinity: The absence of negative charge in the backbone eliminates electrostatic repulsion with the target DNA or RNA strand. This results in significantly stronger binding (higher thermal stability, Tm) compared to equivalent DNA-DNA or DNA-RNA duplexes.[3][4]
-
Superior Specificity: PNA-DNA/RNA duplexes are more sensitive to base pair mismatches than their natural counterparts. A single mismatch in a PNA sequence has a more profound destabilizing effect, leading to higher specificity in target recognition.[3][5][6]
-
Stability Across Conditions: PNA hybridization is remarkably stable over a wide range of pH and ionic strengths.[1][3]
This compound is a cornerstone monomer for incorporating the adenine nucleobase into a PNA sequence using the widely adopted Fmoc solid-phase synthesis strategy.[7][8][9]
The Role of this compound in PNA Synthesis
To understand the mechanism of action, one must first appreciate the structure of the monomer and its function in creating the final PNA oligomer.
Deconstructing the Monomer
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is a temporary, base-labile protecting group attached to the secondary amine of the PNA backbone.[8] During solid-phase synthesis, it prevents the amine from reacting out of turn. It is removed by treatment with a mild base, typically piperidine, to allow the next monomer to be coupled.[10][11]
-
PNA Backbone (N-(2-aminoethyl)-glycine): This is the repeating unit that forms the polyamide backbone of the PNA strand.[12]
-
A (Adenine): The nucleobase responsible for sequence-specific recognition.
-
Bhoc (Benzhydryloxycarbonyl): This is a semi-permanent, acid-labile protecting group on the exocyclic amine of the adenine base.[12][13] Its purpose is crucial: it prevents the reactive amine on the nucleobase from participating in side reactions during synthesis.[13] The Bhoc group is stable to the mild base used for Fmoc removal but is cleaved at the end of the synthesis using strong acid (e.g., Trifluoroacetic acid, TFA), concurrently with the cleavage of the PNA from the solid support resin.[10][14]
-
OH (Carboxylic Acid): The reactive group that, upon activation, forms a peptide bond with the free amine of the growing PNA chain attached to the solid support.
The Fmoc/Bhoc Solid-Phase Synthesis Workflow
The synthesis of a PNA oligomer is a cyclical process performed on a solid support resin. The Fmoc/Bhoc strategy is favored for its milder conditions compared to the original Boc/Z chemistry, allowing for the inclusion of sensitive modifications and reporter groups.[10][12][13][15]
Caption: Automated Fmoc/Bhoc Solid-Phase PNA Synthesis Cycle.
The Core Mechanism: PNA-Nucleic Acid Hybridization
After synthesis, cleavage, and purification, the final PNA oligomer is ready for hybridization. The mechanism is driven by the same principle as DNA-DNA binding—Watson-Crick base pairing—but is governed by distinct thermodynamic and kinetic properties due to the PNA's unique backbone.[2]
Structural Basis of Hybridization
A PNA strand containing adenine (derived from this compound) binds to a complementary DNA or RNA strand containing thymine or uracil, respectively. The adenine forms two specific hydrogen bonds with its partner base.[4]
The resulting PNA-DNA duplex adopts a helical structure, often referred to as a P-helix, which is wider and has a deeper major groove than a standard B-form DNA duplex.[16] This distinct conformation is a direct result of the N-(2-aminoethyl)-glycine backbone.
Caption: PNA-DNA duplex formation via Watson-Crick base pairing.
Thermodynamics and Kinetics of Binding
The hybridization process is thermodynamically favorable, driven by a negative Gibbs free energy change (ΔG°).
-
Enthalpy (ΔH°): The formation of hydrogen bonds and base stacking interactions releases energy, resulting in a favorable negative enthalpy change.
-
Entropy (ΔS°): The association of two separate strands into a single duplex results in a decrease in entropy (unfavorable).
-
Gibbs Free Energy (ΔG° = ΔH° - TΔS°): The large negative enthalpy change from binding typically outweighs the unfavorable entropy change, driving the reaction forward.
Compared to DNA-DNA duplexes, PNA-DNA duplexes exhibit:
-
Higher Tm: The melting temperature (Tm), where 50% of duplexes are dissociated, is significantly higher for PNA-DNA hybrids. This is a direct consequence of the stronger binding due to the lack of electrostatic repulsion.[4][17] For perfectly matched sequences, the average free energy of binding has been determined to be approximately -6.5 kJ mol-1 per base pair.[5][6]
-
Unique Salt Dependence: DNA duplex stability increases with higher salt concentration, as cations in the solution shield the repulsion between the negatively charged phosphate backbones.[18] In contrast, PNA-DNA duplex stability decreases with higher ionic strength.[19][20] This is primarily because the association rate is higher at lower ionic strengths.[19][20] The dissociation rate is largely insensitive to salt concentration.[20]
-
Slower Kinetics (in some cases): While thermodynamically more stable, the rate of PNA hybridization can be slower than that of DNA, particularly when secondary structures are present in the target nucleic acid.[21]
| Parameter | PNA-DNA Duplex | DNA-DNA Duplex | Causality |
| Backbone Charge | Neutral | Negative (Phosphate) | PNA lacks electrostatic repulsion, leading to stronger binding.[4] |
| Thermal Stability (Tm) | Higher | Lower | Stronger binding affinity of the PNA-DNA duplex.[17] |
| Effect of Ionic Strength | Stability decreases as salt increases | Stability increases as salt increases | Increased salt concentration may stabilize the single-stranded PNA, increasing the barrier to duplex formation.[19] For DNA, salt shields backbone repulsion.[18] |
| Mismatch Discrimination | High (ΔTm of 15-20°C) | Moderate (ΔTm of 5-10°C) | The P-helix structure is less tolerant of conformational changes caused by mismatches.[3][5] |
Experimental Protocols & Methodologies
The unique properties of PNA require specific considerations in experimental design.
Protocol: UV Thermal Denaturation (Tm) Analysis
This is the gold-standard method for determining the stability of a PNA-DNA/RNA duplex. It relies on the principle of hypochromicity: single-stranded nucleic acids absorb more UV light at 260 nm than double-stranded duplexes.
Objective: To determine the melting temperature (Tm) of a PNA-DNA duplex.
Methodology:
-
Preparation: Anneal equimolar amounts (e.g., 1-3 µM) of the PNA oligomer and the complementary DNA target in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[17]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 15 °C) to a high temperature (e.g., 90 °C).[17]
-
Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition, which can be precisely determined from the peak of the first derivative of the curve.[22]
Expert Insight: The low salt dependence of PNA binding is a critical experimental parameter. Unlike DNA experiments where high salt buffers are standard, PNA hybridization assays can be performed at lower, more physiologically relevant ionic strengths without sacrificing affinity.[19][23] This is particularly advantageous for in-cell applications.
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for measuring real-time binding kinetics (association and dissociation rates).[24]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) for PNA-DNA interaction.
Methodology:
-
Surface Preparation: Immobilize a biotinylated PNA probe onto a streptavidin-coated sensor chip.
-
Association Phase: Flow a solution containing the complementary DNA target at various concentrations over the sensor surface and monitor the increase in the SPR signal (response units, RU) over time.
-
Dissociation Phase: Replace the DNA solution with buffer and monitor the decrease in the SPR signal as the DNA dissociates from the immobilized PNA.
-
Regeneration: Inject a pulse of a harsh solution (e.g., 10 mM HCl) to remove any remaining bound DNA, preparing the surface for the next cycle.[17]
-
Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka and kd. The KD is calculated as kd/ka.
Expert Insight: PNA probes often exhibit higher mismatch discrimination efficiency in SPR experiments compared to DNA probes, especially under stringent conditions like the inclusion of formamide in the buffer.[25] This makes PNA an excellent choice for developing highly specific biosensors.
Applications in Research and Drug Development
The superior hybridization properties of PNAs have made them invaluable tools in diagnostics and as potential therapeutics.[26][27]
-
Molecular Diagnostics: PNA probes are used in techniques like Fluorescence In Situ Hybridization (PNA-FISH) and as PCR clamps to detect specific sequences, including infectious agents and oncogenic mutations, with exceptional clarity and low background noise.[26][28]
-
Antisense & Antigene Therapy: PNA oligomers can be designed to bind to specific mRNA transcripts, sterically blocking translation or modulating splicing, thereby inhibiting the expression of disease-causing proteins.[1][27] They can also invade double-stranded DNA to form a stable triplex, interfering with transcription.[2][29]
-
Gene Editing: The ability of PNAs to invade double-stranded DNA allows them to be used to create a displaced D-loop structure, which can initiate gene editing processes.[27][29]
Conclusion
This compound is more than a mere chemical reagent; it is a gateway to constructing powerful molecular tools. The oligomers derived from it operate on the elegant principle of Watson-Crick pairing, but their performance is dramatically enhanced by the engineered polyamide backbone. This neutral backbone overcomes the electrostatic repulsion inherent in natural nucleic acids, leading to a hybridization mechanism characterized by superior affinity, exquisite specificity, and remarkable stability. For researchers and drug developers, a thorough understanding of this mechanism is paramount for designing next-generation diagnostics and therapeutics that can precisely and robustly engage nucleic acid targets in complex biological systems.
References
-
Armitage, B. A. (2014). Analysis of PNA hybridization by surface plasmon resonance. Methods in Molecular Biology, 1050, 159-65. [Link]
-
Wikipedia. (n.d.). Peptide nucleic acid. [Link]
-
Gupta, A., et al. (2021). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy - Nucleic Acids, 26, 717-734. [Link]
-
PharmiWeb.com. (2024). Applications of Peptide Nucleic Acid (PNA). [Link]
-
Shalviri, A., & Liu, J. C. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. Molecules, 22(12), 2248. [Link]
-
Nielsen, P. E., & Egholm, M. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. FASEB Journal, 14(9), 1041-1046. [Link]
-
Jensen, K. K., et al. (1997). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry, 36(16), 5072-5077. [Link]
-
Giesen, U., et al. (1998). A quantitative analysis of peptide nucleic acid (PNA)-DNA and PNA-PNA duplex stability. Nucleic Acids Research, 26(21), 5004-5006. [Link]
-
Tomac, S., et al. (1996). Thermodynamics of sequence-specific binding of PNA to DNA. Journal of the American Chemical Society, 118(24), 5544-5552. [Link]
-
Nakano, S., et al. (2021). Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics. RSC Chemical Biology, 2(3), 857-864. [Link]
-
Aapptec. (n.d.). PNA Synthesis. [Link]
-
MolecularCloud. (2024). Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas. [Link]
-
RSC Publishing. (2021). Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics. [Link]
-
Liwei Peptide. (n.d.). This compound. [Link]
-
Giesen, U., et al. (2000). Thermodynamics of sequence-specific binding of PNA to DNA. Biochemistry, 39(32), 9775-9782. [Link]
-
Shaikh, A. Y., et al. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Methods in Molecular Biology, 2105, 1-16. [Link]
-
Gaviña, X., & Mascareñas, J. L. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2846-2868. [Link]
-
LifeTein. (n.d.). This compound. [Link]
-
Wang, G., & Xu, X. S. (2004). Peptide nucleic acid (PNA) binding-mediated gene regulation. Cell Research, 14(2), 111-116. [Link]
-
Sforza, S., et al. (2007). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. Proceedings of the National Academy of Sciences, 104(28), 11559-11564. [Link]
-
Bøgh, S. A., & Nielsen, P. E. (2000). Sequence-specific purification of nucleic acids by PNA-controlled hybrid selection. Nature Biotechnology, 18(3), 325-328. [Link]
-
Nielsen, P. E., & Egholm, M. (Eds.). (1999). An Introduction to Peptide Nucleic Acid. Caister Academic Press. [Link]
-
Peterson, A. W., et al. (2005). DNA surface hybridization regimes. Proceedings of the National Academy of Sciences, 102(43), 15317-15321. [Link]
-
Kaihatsu, K. (2003). Peptide Nucleic Acid (PNA) Hybridization to Nucleic Acid Targets. DSpace Repository. [Link]
-
Sharma, G., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 856956. [Link]
-
Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(8), 665-675. [Link]
-
Chem-Impex. (n.d.). This compound. [Link]
-
Gräslund, A., & Wittung, P. (2002). Thermodynamics of PNA Interactions with DNA and RNA. In Peptide Nucleic Acids (pp. 51-68). Humana Press. [Link]
-
Beck, F. (2002). Solid Phase Synthesis of PNA Oligomers. In Peptide Nucleic Acids (pp. 29-49). Humana Press. [Link]
-
Englund, E. A., et al. (2016). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. Organic & Biomolecular Chemistry, 14(3), 903-909. [Link]
-
Timár, Z., et al. (2005). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Journal of the Chemical Society, Perkin Transactions 1, (19), 3042-3048. [Link]
-
Armitage, B. A. (2011). Analysis of PNA hybridization by surface plasmon resonance. Methods in Molecular Biology, 764, 159-165. [Link]
-
Andersen, N. Z., et al. (2023). Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis. Analytical Chemistry, 95(11), 4896-4903. [Link]
-
Wei, Y., et al. (2009). SPR study of DNA hybridization with DNA and PNA probes under stringent conditions. Biosensors and Bioelectronics, 24(6), 1737-1742. [Link]
-
Abes, S., et al. (2016). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry, 4, 26. [Link]
-
Shkriabai, N., & Kvaratskhelia, M. (2018). Thermodynamic Characterization of Nucleic Acid Nanoparticles Hybridization by UV Melting. In Methods in Molecular Biology (Vol. 1828, pp. 249-260). Humana Press. [Link]
-
AAPPTEC. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Thermal stability and thermodynamic parameters of PNA and DNA duplexes. [Link]
-
Protozanova, E., et al. (2004). Kinetics and Thermodynamics of DNA, RNA, and Hybrid Duplex Formation. Biochemistry, 43(42), 13483-13493. [Link]
Sources
- 1. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 12. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 13. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 14. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
- 19. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 21. Effect of secondary structure on the thermodynamics and kinetics of PNA hybridization to DNA hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thermodynamic Characterization of Nucleic Acid Nanoparticles Hybridization by UV Melting | Springer Nature Experiments [experiments.springernature.com]
- 23. Sequence-specific purification of nucleic acids by PNA-controlled hybrid selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of PNA hybridization by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SPR study of DNA hybridization with DNA and PNA probes under stringent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]
- 27. pharmiweb.com [pharmiweb.com]
- 28. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
- 29. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Binding Affinity of PNAs Containing Fmoc-PNA-A(Boc)-OH
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Preamble: The Quest for Predictability in PNA Therapeutics
Peptide Nucleic Acids (PNAs) represent a paradigm shift in antisense and antigene technology. Their synthetic, uncharged polyamide backbone allows them to bind to target DNA and RNA sequences with exceptionally high affinity and specificity, while also granting them remarkable resistance to enzymatic degradation.[1][2] These properties make PNAs prime candidates for therapeutic and diagnostic applications. However, the journey from a promising PNA sequence to a viable therapeutic agent is complex and resource-intensive. A critical bottleneck is the accurate prediction of binding affinity—the very measure of a PNA's potential efficacy. This guide provides a comprehensive framework for understanding and calculating the theoretical binding affinity of PNAs, with a specific focus on oligomers incorporating the widely used adenosine monomer, Fmoc-PNA-A(Bhoc)-OH . We will bridge the gap between fundamental principles and practical application, offering both the theoretical underpinnings and the actionable protocols required to navigate this complex field.
Chapter 1: Deconstructing the PNA-Target Interaction
The PNA Architecture: Beyond Nature's Backbone
Unlike DNA and RNA, which are built upon a negatively charged sugar-phosphate backbone, PNAs feature a repeating N-(2-aminoethyl)glycine unit linked by peptide bonds.[] This fundamental structural difference is the source of PNA's unique advantages. The absence of charge eliminates the electrostatic repulsion inherent in the formation of DNA/DNA or DNA/RNA duplexes, leading to more stable PNA/nucleic acid hybrids.[][4] This increased stability is often quantified by a higher melting temperature (T_m), typically increasing by about 1°C per base pair for a PNA/DNA duplex compared to its DNA/DNA equivalent.[4]
The Monomer of Interest: this compound in Synthesis
The chemical synthesis of PNA oligomers is typically performed on a solid support, adapting methodologies from peptide chemistry.[5] This process requires the use of protected monomers to ensure that the step-wise assembly occurs correctly. The monomer This compound (CAS 186046-82-2) is a cornerstone building block for incorporating adenine bases into a PNA sequence.[6][7][]
-
Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group shields the primary amine on the N-(2-aminoethyl)glycine backbone. Its removal at each cycle of the synthesis allows for the addition of the next monomer in the sequence.[9]
-
Bhoc (Benzhydryloxycarbonyl) group: This acid-labile group protects the exocyclic amine of the adenine nucleobase, preventing unwanted side reactions during synthesis.[6][10] It is important to note that while the term "Boc" is sometimes used generically, for adenine the larger, more acid-labile "Bhoc" group is standard.
Caption: PNA hybridizes with a complementary DNA strand to form a stable duplex.
Simulating Reality: The Principles of Molecular Dynamics (MD)
A static model is insufficient to capture the complex dynamics of molecular recognition. Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of every atom in the PNA-target complex over time. [11]By solving Newton's equations of motion for the system (the duplex solvated in a water box with ions), MD simulations generate a trajectory that reveals the conformational flexibility and stability of the complex. [12][13]Force fields, which are sets of parameters describing the potential energy of the system, are crucial for the accuracy of these simulations.
Extracting the Numbers: Free Energy Calculation Methods
Once an MD simulation has reached equilibrium, the resulting trajectory can be used to calculate the binding free energy. Several methods exist, each with a different balance of computational cost and accuracy.
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is an "end-point" method that calculates the free energy by averaging over a number of snapshots from the simulation. [14]It calculates the molecular mechanics energy in the gas phase and adds the solvation free energy, which is estimated using a continuum solvent model like the Poisson-Boltzmann equation. While computationally efficient, its accuracy can be limited.
-
Alchemical Free Energy Perturbation (FEP): This is a more rigorous and computationally demanding method. [15][16]It calculates the free energy difference between two states (e.g., the bound ligand and the unbound ligand) by gradually "transforming" or "perturbing" the ligand into a dummy molecule in a series of non-physical intermediate steps. By summing the free energy changes for each small step, a highly accurate ΔG can be obtained.
| Method | Principle | Computational Cost | Typical Accuracy |
| MM/PBSA | End-point calculation on MD snapshots using continuum solvation. | Moderate | Qualitative to semi-quantitative. |
| Alchemical FEP | Staged transformation of the ligand to calculate ΔΔG. | High | High (often within 1-2 kcal/mol of experiment). [17] |
Chapter 3: A Senior Scientist's Protocol: Predicting Binding Affinity Step-by-Step
This section outlines a generalized workflow for predicting the binding affinity of a PNA containing an adenine monomer using MD simulations and free energy calculations.
Workflow for MD-Based Free Energy Calculation
This protocol assumes the use of a standard MD package like GROMACS, AMBER, or NAMD.
-
Structure Preparation:
-
Build the initial 3D structure of the PNA-DNA/RNA duplex using molecular modeling software. Ensure standard bond lengths and angles.
-
Choose an appropriate force field for the simulation that includes parameters for both the nucleic acid and the PNA backbone.
-
-
System Setup:
-
Place the duplex in the center of a periodic box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system, which is necessary due to the charged backbone of the DNA/RNA strand.
-
-
Simulation - Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the solute (the duplex). This is the NVT (constant volume) equilibration phase.
-
Switch to an NPT (constant pressure) ensemble to allow the system density to relax. Release the restraints on the solute in a stepwise manner. The system is now fully equilibrated.
-
-
Production Simulation:
-
Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints to generate the production trajectory. Save the coordinates at regular intervals.
-
-
Post-Processing and Free Energy Calculation:
Caption: Computational workflow for predicting PNA-nucleic acid binding affinity.
Chapter 4: Ground-Truthing the Theory: Experimental Validation
The Self-Validating System: Why Theory Must Meet Experiment
Computational predictions, no matter how sophisticated, are models of reality. Their validity must be established by comparing their output to robust experimental data. [18]This feedback loop is crucial: experimental results can be used to refine force fields and computational methods, leading to more accurate future predictions.
Protocol: Solid-Phase Synthesis of the Target PNA
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) loaded with the C-terminal residue or a linker.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the terminal amine.
-
Monomer Coupling: Activate the next Fmoc-PNA monomer (e.g., this compound) using a coupling agent like HATU and add it to the resin to form a new peptide bond.
-
Capping (Optional): Treat the resin with acetic anhydride to cap any unreacted amines, preventing the formation of deletion sequences.
-
Iteration: Repeat steps 2-4 for each monomer in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid, TFA) to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.
-
Purification: Purify the crude PNA product using reverse-phase high-performance liquid chromatography (RP-HPLC). [19][20]Confirm the identity and purity using mass spectrometry.
Protocol: Measuring Duplex Stability via Thermal Denaturation (T_m)
The melting temperature (T_m) is the temperature at which 50% of the duplex has dissociated into single strands. It is a direct measure of duplex stability and correlates with binding affinity.
-
Sample Preparation: Anneal the purified PNA with its complementary DNA or RNA target in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM NaCl).
-
Measurement: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Heating Profile: Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5-1.0 °C/minute). The dissociation of the duplex leads to a hyperchromic shift (increase in absorbance).
-
Data Analysis: The T_m is determined as the maximum of the first derivative of the absorbance versus temperature curve. [21]
PNA Sequence Target DNA T_m (°C) [Hypothetical] Predicted ΔG (kcal/mol) PNA-1 (Control) Complementary 72.5 -15.2 PNA-2 (Mismatch) Single Mismatch 58.0 -11.5 | PNA-3 (Modified A) | Complementary | 73.1 | -15.5 |
Protocol: Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the real-time kinetics of binding, providing the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). [18]
-
Chip Preparation: Immobilize the single-stranded DNA or RNA target onto the surface of a sensor chip.
-
Binding Analysis: Flow the PNA analyte over the chip surface at various concentrations. The binding of the PNA to the immobilized target causes a change in the refractive index at the surface, which is measured in real-time.
-
Dissociation: Replace the analyte solution with buffer to monitor the dissociation of the PNA from the target.
-
Data Fitting: Fit the resulting sensorgrams (response vs. time) to a kinetic model to determine k_a, k_d, and K_D (where K_D = k_d/k_a).
| Technique | Key Output | Throughput | Strengths |
| UV-Melting | T_m (Stability) | High | Simple, direct measure of thermal stability. |
| SPR | K_D, k_a, k_d (Kinetics) | Medium | Provides detailed kinetic information, label-free. |
| EMSA | Qualitative binding | Low | Visualizes complex formation. [22] |
Chapter 5: Synthesis and Future Horizons
Integrating Theoretical and Experimental Data
The true power of the approach outlined in this guide lies in the integration of computational and experimental workflows. Theoretical predictions can screen vast numbers of PNA sequences to identify the most promising candidates, drastically reducing the experimental workload. Conversely, experimental T_m and K_D values provide the critical data needed to validate and refine the computational models, improving their predictive power for future drug discovery campaigns.
Current Limitations and Future Directions
While powerful, the theoretical prediction of binding affinity is not without its challenges. The accuracy of MD simulations is heavily dependent on the quality of the force fields, and developing parameters for novel or modified PNA monomers remains an active area of research. [23]Furthermore, the computational cost of rigorous methods like FEP can be prohibitive for large-scale screening. Future advancements in computing power, coupled with the development of machine learning and AI-driven methods, promise to overcome these limitations, ushering in a new era of rational, predictive design for PNA-based therapeutics. [24][25]
References
- Aldaye, F. A., Palmer, A. L., & Sleiman, H. F. (2008). Assembling Materials with DNA as the Guide. Science, 321(5897), 1795-1799.
-
Braasch, D. A., Nulf, C. J., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.11. [Link]
-
Giesen, U., Kleider, W., Berding, C., Geiger, A., Ørum, H., & Nielsen, P. E. (1998). A formula for thermal stability (Tm) prediction of PNA/DNA duplexes. Nucleic Acids Research, 26(21), 5004–5006. [Link]
- Pellestor, F., & Paulasova, P. (2004). The peptide nucleic acids (PNAs), powerful tools for molecular genetics and cytogenetics. European Journal of Human Genetics, 12(9), 694-700.
-
Pinheiro, A. V., & El-Andaloussi, S. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. Pharmaceuticals, 10(4), 84. [Link]
-
Soliva, R., Sherer, E., Luque, F. J., Laughton, C. A., & Orozco, M. (2003). Molecular Dynamics Simulations of PNA·DNA and PNA·RNA Duplexes in Aqueous Solution. Journal of the American Chemical Society, 125(4), 959-971. [Link]
-
Szerenyi, J., & Orgel, L. E. (1996). The synthesis of new, base-modified PNA monomers. Nucleosides, Nucleotides & Nucleic Acids, 15(1-3), 225-231. [Link]
-
Wikipedia. (n.d.). Peptide nucleic acid. [Link]
-
Wojciechowski, F., & Hudson, R. H. E. (2007). Modified PNAs: a simple method for the synthesis of monomeric building blocks. Bioorganic & Medicinal Chemistry Letters, 17(20), 5678-5681. [Link]
-
Pokorski, J. K., Nam, J. M., Vega, R. A., Mirkin, C. A., & Appella, D. H. (n.d.). PNA Purification and Characterization. [Link]
-
PNA Bio. (n.d.). About PNA. [Link]
-
Falconi, M., & Desideri, A. (2013). Molecular dynamics simulations of PNA–PNA and PNA–DNA duplexes by the use of new parameters implemented in the GROMACS package: a conformational and dynamics study. Physical Chemistry Chemical Physics, 15(42), 18543-18553. [Link]
-
Tomita, T., et al. (2013). SNP Discrimination by Tolane-Modified Peptide Nucleic Acids: Application for the Detection of Drug Resistance in Pathogens. Chemistry - An Asian Journal, 8(5), 996-1002. [Link]
-
Nieto, C. T., & Mellet, N. M. (n.d.). Molecular dynamics simulations of peptide nucleic acids (PNA) based on a flexible asymmetric unit. [Link]
-
Lin, C., et al. (2013). Calculation of protein–ligand binding free energy by using a polarizable potential. Proceedings of the National Academy of Sciences, 110(5), 1642-1647. [Link]
-
Sherer, E. C., et al. (1998). Molecular Dynamics Simulation of a PNA·DNA·PNA Triple Helix in Aqueous Solution. Journal of the American Chemical Society, 120(37), 9782-9789. [Link]
-
Giesen, U., et al. (1998). A formula for thermal stability (Tm) prediction of PNA/DNA duplexes. Nucleic Acids Research, 26(21), 5004-5006. [Link]
-
Braasch, D. A., Nulf, C. J., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.11. [Link]
-
PNA Bio. (n.d.). PNA/DNA Tm Calculator. [Link]
-
Starshine Chemical. (n.d.). This compound. [Link]
-
Kladwang, W., et al. (2019). Blind tests of RNA–protein binding affinity prediction. Proceedings of the National Academy of Sciences, 116(17), 8343-8348. [Link]
-
Ferreira, S. S., et al. (2017). Biophysical Characterisation and Quantification of Nucleic Acid-Protein Interactions: EMSA, MST and SPR. Molecules, 22(12), 2181. [Link]
-
Wang, T., et al. (2018). Computational Assessment of Protein–protein Binding Affinity by Reversely Engineering the Energetics in Protein Complexes. Scientific Reports, 8(1), 1-13. [Link]
-
Siebenmorgen, T., & Zacharias, M. (2020). Computational prediction of protein–protein binding affinities. WIREs Computational Molecular Science, 10(3), e1445. [Link]
-
PNA Bio. (n.d.). PNA Tool – Oligo Designer. [Link]
-
Dannenfelser, R., & Kellis, M. (2024). PNAbind: Structure-based prediction of protein-nucleic acid binding using graph neural networks. bioRxiv. [Link]
-
Giesen, U., et al. (1998). A formula for thermal stability (Tm) prediction of PNA/DNA duplexes. ResearchGate. [Link]
-
Huang, Z., & Pei, W. (2014). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology, 1103, 1-11. [Link]
-
AAPPTec. (n.d.). This compound [186046-82-2]. [Link]
-
PolyOrg, Inc. (n.d.). Fmoc PNA-A(Bhoc)-OH. [Link]
-
Pokorski, J. K., et al. (n.d.). General Procedure: Manual Solid Phase Synthesis of Peptide Nucleic Acids (PNAs). [Link]
-
Roux, B., & Simonson, T. (1999). Calculation of absolute protein–ligand binding free energy from computer simulations. Biophysical Chemistry, 78(1-2), 1-20. [Link]
-
Åqvist, J., et al. (2017). Free Energy Calculations for Protein–Ligand Binding Prediction. Methods in Molecular Biology, 1604, 1-23. [Link]
-
Esau, C., & Monia, B. P. (2015). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry, 13(23), 6496-6505. [Link]
-
Wyatt Technology. (2018). Characterizing Protein-Nucleic Acid Interactions by Light Scattering. [Link]
-
Puton, T., et al. (2012). Computational methods for prediction of protein-RNA interactions. Journal of Structural Biology, 179(3), 261-268. [Link]
-
Al-Salim, N. (2021). Synthesis and biophysical studies of nucleic acid-binding oligomers. [Link]
-
Norton, J. C., et al. (2002). Inhibition of Gene Expression Inside Cells by Peptide Nucleic Acids: Effect of mRNA Target Sequence, Mismatched Bases, and PNA Length. Biochemistry, 41(36), 10985-10995. [Link]
-
Kawska, A., et al. (2017). Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. PLoS ONE, 12(10), e0186305. [Link]
-
Du, X., Li, Y., & Xia, L. (2021). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Frontiers in Molecular Biosciences, 8, 755808. [Link]
-
Neurosnap. (2023). Exploring the Power of Protein-DNA and Protein-RNA Docking. [Link]
-
Salmaso, V., & Moro, S. (2020). How 'Protein-Docking' Translates into the New Emerging Field of Docking Small Molecules to Nucleic Acids?. Molecules, 25(12), 2824. [Link]
-
Jiménez-García, B., et al. (2022). pyDockDNA: A new web server for energy-based protein-DNA docking and scoring. Frontiers in Molecular Biosciences, 9, 989520. [Link]
-
Wikipedia. (n.d.). Docking (molecular). [Link]
Sources
- 1. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 5. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound - Starshinechemical [starshinechemical.com]
- 9. chempep.com [chempep.com]
- 10. Synthesis of new, base-modified PNA monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations of PNA–PNA and PNA–DNA duplexes by the use of new parameters implemented in the GROMACS package: a conformational and dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 17. pnas.org [pnas.org]
- 18. Biophysical Characterisation and Quantification of Nucleic Acid-Protein Interactions: EMSA, MST and SPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Protein-Nucleic Acid Interactions | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Modified PNA Monomers - Danith Ly Group - Carnegie Mellon [chem.cmu.edu]
- 24. biorxiv.org [biorxiv.org]
- 25. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
Methodological & Application
Application Note: A Comprehensive Guide to Fmoc/Bhoc Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of PNA and the Fmoc/Bhoc Strategy
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)-glycine backbone, a feature that confers remarkable properties.[1] Unlike DNA and RNA, the uncharged nature of the PNA backbone eliminates electrostatic repulsion, leading to stronger and more specific binding to complementary nucleic acid strands.[2] This enhanced affinity, coupled with exceptional resistance to enzymatic degradation by nucleases and proteases, makes PNA a powerful tool in diagnostics, antisense therapy, and drug development.[3]
The synthesis of PNA oligomers is most commonly and efficiently performed using solid-phase peptide synthesis (SPPS) techniques.[1][3] Among the various chemical strategies, the Fmoc/Bhoc (9-fluorenylmethoxycarbonyl/benzhydryloxycarbonyl) methodology has emerged as a preferred approach due to its milder reaction conditions compared to the original Boc/Z chemistry.[2] This "orthogonal" protection scheme is the cornerstone of the protocol:
-
Fmoc (Base-Labile): The Fmoc group protects the secondary amine of the PNA backbone. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
-
Bhoc (Acid-Labile): The Bhoc group protects the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine; Thymine requires no protection).[2] This group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final step.[2][5]
This dual-protection strategy allows for the selective deprotection and sequential addition of monomers to a growing chain anchored on a solid support, culminating in a high-purity PNA oligomer. This document provides a detailed, field-proven protocol for the synthesis of PNA, with a specific focus on the incorporation of the Fmoc-PNA-A(Bhoc)-OH monomer.
Core Principles of the Synthesis Cycle
The synthesis of a PNA oligomer is a cyclical process, with each cycle adding one monomer to the growing chain. The entire process is carried out on an acid-labile solid support, such as a Rink Amide or Sieber Amide resin, which allows for the final cleavage of the PNA under acidic conditions.
The synthesis workflow can be broken down into three fundamental, repeated stages: Deprotection , Coupling , and Capping .
Caption: Figure 1: The PNA Solid-Phase Synthesis Cycle.
-
Fmoc Deprotection: The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound PNA chain. This is achieved by treating the resin with a 20% solution of piperidine in DMF, which exposes a free secondary amine.[4][6]
-
Monomer Activation and Coupling: The incoming monomer, such as this compound, is pre-activated to form a highly reactive species. This is typically done by reacting the monomer's carboxylic acid with a peptide coupling reagent. Guanidinium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used for PNA synthesis due to their fast reaction rates and ability to minimize side reactions.[7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, the activated monomer rapidly couples to the free amine on the resin, forming a new amide bond and extending the PNA chain.[9][10]
-
Capping: Although coupling efficiencies are high, a small fraction of the resin-bound chains may fail to react. To prevent the formation of deletion sequences, these unreacted amines are permanently blocked in a capping step. This is typically accomplished by treating the resin with acetic anhydride and a base.[6]
This three-step cycle is repeated for each monomer in the desired sequence.
Detailed Protocols and Methodologies
Materials and Reagents
| Category | Item | Supplier Example | Notes |
| Solid Support | Rink Amide MBHA Resin (100-200 mesh) | Sigma-Aldrich, Novabiochem | Typical loading: 0.2-0.5 mmol/g. |
| PNA Monomers | This compound | LGC Biosearch Technologies | Store desiccated at -20°C. |
| Fmoc-PNA-C(Bhoc)-OH | LGC Biosearch Technologies | ||
| Fmoc-PNA-G(Bhoc)-OH | LGC Biosearch Technologies | ||
| Fmoc-PNA-T-OH | LGC Biosearch Technologies | ||
| Coupling Reagents | HATU | BenchChem, Sigma-Aldrich | Highly efficient but can guanidinylate the N-terminus if used in large excess.[11] |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Use high-purity grade. |
| Piperidine | Sigma-Aldrich | Use peptide synthesis grade. | |
| 2,6-Lutidine | Sigma-Aldrich | Often used with HATU.[9] | |
| Solvents | N,N-Dimethylformamide (DMF) | Thermo Fisher Scientific | Use peptide synthesis or amine-free grade.[12] |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous grade. | |
| Capping Reagent | Acetic Anhydride | Sigma-Aldrich | |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent grade. |
| m-Cresol | Sigma-Aldrich | Scavenger for benzhydryl cations.[5] | |
| Precipitation | Diethyl Ether (cold) | Sigma-Aldrich | |
| Purification | HPLC System with C18 column | Waters, Agilent | |
| Acetonitrile (ACN), HPLC Grade | Thermo Fisher Scientific | ||
| Water, HPLC Grade | Thermo Fisher Scientific |
Experimental Workflow: Step-by-Step Synthesis
This protocol is based on a 2 µmol synthesis scale. Adjust volumes accordingly for different scales.
Caption: Figure 2: Detailed PNA Synthesis Workflow.
Part A: Resin Preparation and First Monomer Coupling
-
Resin Swelling: Place the Rink Amide resin (~10 mg for 2 µmol scale) in a fritted syringe reactor. Swell the resin in DMF for 30 minutes. Drain the solvent.
-
Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat this step once.[13]
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
First Monomer Coupling:
-
In a separate vial, dissolve the first Fmoc-PNA monomer (e.g., this compound, 3 eq., 6 µmol) and HATU (2.9 eq., 5.8 µmol) in DMF (or NMP).[6]
-
Add DIPEA (6 eq., 12 µmol) to the monomer solution to begin activation.
-
Immediately add the activated monomer solution to the deprotected resin.
-
Agitate the reaction at room temperature for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
Part B: Iterative Cycle for Chain Elongation
-
Capping (Optional but Recommended): Add a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) to the resin and agitate for 5 minutes. This step acetylates any unreacted amino groups.[10] Drain and wash with DMF (3x).
-
Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 3 minutes and drain. Repeat once.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling of Next Monomer: Repeat step A4 with the next monomer in the sequence.
-
Repeat: Repeat this cycle (steps B1-B4) until the desired PNA sequence is assembled.
Part C: Cleavage, Deprotection, and Purification
-
Final Fmoc Removal: After the last coupling cycle, perform a final Fmoc deprotection (Step B2) and wash thoroughly (Step B3). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Bhoc Deprotection: Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v) .[5] Add approximately 400 µL of this cocktail to the dry resin.
-
Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the PNA to the resin. Simultaneously, it removes the acid-labile Bhoc protecting groups from the nucleobases.[3] The m-cresol acts as a scavenger, trapping the reactive benzhydryl cations that are released from the Bhoc groups, preventing them from re-attaching to the PNA or causing other side reactions.[5][13]
-
-
Reaction: Agitate the resin in the cleavage cocktail at room temperature for 90 minutes.[10]
-
PNA Precipitation: Filter the cleavage solution away from the resin into a microcentrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude PNA as a white solid.[10][14]
-
Isolation: Centrifuge the tube to pellet the PNA. Carefully decant the ether. Wash the pellet with cold ether once more, centrifuge, and decant. Dry the pellet under vacuum to remove residual ether.[14]
-
Purification:
-
Reconstitute the crude PNA in a solution of 0.1% TFA in water.[5]
-
Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.[5][14] A typical gradient is from 5% to 60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-40 minutes.[5][10] It is often beneficial to perform HPLC analysis at an elevated temperature (e.g., 55°C) to prevent PNA aggregation.[5]
-
-
Analysis and Quantification:
Trustworthiness: Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Coupling Efficiency | Poor monomer solubility; Incomplete deprotection; Inactive coupling reagents. | Dissolve monomer in a minimal amount of NMP before adding DMF. Ensure complete Fmoc removal (Kaiser test can be used, though less reliable for PNA's secondary amines). Use fresh, high-quality coupling reagents and solvents. |
| Deletion Sequences in MS | Incomplete coupling and no capping step. | Always include a capping step after each coupling reaction to block unreacted chains. Consider a double-coupling protocol for difficult sequences.[10] |
| Aggregation during Synthesis | Particularly common with purine-rich (G-rich) sequences.[6] | Synthesize at a higher temperature or use specialized resins. Incorporating backbone modifications or spacers can also help. |
| Bhoc-Adduct Formation (+166 Da) | Scavenger (m-cresol) is insufficient or absent, especially with N-terminal Cysteine.[13] | Ensure the cleavage cocktail contains at least 5% m-cresol. For highly sensitive sequences, other scavengers like triisopropylsilane (TIS) may be required.[5] |
| Poor Solubility of Final PNA | Hydrophobic nature of the PNA backbone, especially for long or purine-rich sequences. | Lyophilize the purified PNA from a dilute acetic acid solution. For difficult sequences, consider adding a solubility-enhancing tail (e.g., lysine residues or AEEA spacers).[2] |
References
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Coupling Reagents. Aapptec Peptides.
- Peptide Nucleic Acid (PNA) Synthesis. LGC, Biosearch Technologies.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Hindawi.
- 1121 – PNA Synthesis. Aapptec Peptides.
- PNA-G(Bhoc)-OH, FMOC. LGC, Biosearch Technologies.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (2025). Benchchem.
- PNA Purification and Characteriz
- An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjug
- The challenge of peptide nucleic acid synthesis. (2023). Chemical Society Reviews.
- The Flexibility of PNA Synthesis. LGC, Biosearch Technologies.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Acme Synthetic Chemicals.
- Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. (2018). Frontiers in Chemistry.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Solid phase synthesis of PNA, PNA S and PNA OH. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry.
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Manual Solid-Phase Synthesis of PNA Oligomers Using Fmoc-PNA-A(Bhoc)-OH: An Application Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the manual solid-phase synthesis of Peptide Nucleic Acid (PNA) oligomers. It specifically focuses on the robust and widely adopted Fmoc/Bhoc (9-fluorenylmethoxycarbonyl/benzhydryloxycarbonyl) protection strategy, featuring the Fmoc-PNA-A(Bhoc)-OH monomer as a representative building block. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and provide practical insights to ensure successful oligomer synthesis.
Introduction: The Power of PNA and the Fmoc/Bhoc Advantage
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the sugar-phosphate backbone is replaced by a charge-neutral N-(2-aminoethyl)glycine polyamide chain.[1] This unique structure endows PNA with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][2] These characteristics make PNA a powerful tool in various applications, from antisense therapies and diagnostic probes to molecular biology research.[3][4]
The synthesis of PNA oligomers is most commonly performed using solid-phase synthesis (SPS), a technique analogous to solid-phase peptide synthesis (SPPS).[5] While the original PNA synthesis utilized Boc/Z chemistry, the Fmoc/Bhoc strategy has gained prominence due to its milder reaction conditions.[6][7] The use of the base-labile Fmoc group for temporary protection of the N-terminal amine and the acid-labile Bhoc group for the permanent protection of the exocyclic amines of nucleobases (like adenine in this compound) offers several advantages:
-
Orthogonality: The distinct cleavage conditions for Fmoc (piperidine) and Bhoc (trifluoroacetic acid) groups prevent premature deprotection.[8]
-
Milder Conditions: The Fmoc/Bhoc chemistry avoids the harsh, repetitive acid treatments required in Boc/Z chemistry, making it compatible with a wider range of sensitive modifications and labels.[2]
-
Simplified Cleavage: The final cleavage and deprotection steps are generally more straightforward.[2]
This guide will detail the manual synthesis process on a low-swelling polystyrene resin derivatized with polyethylene glycol (PEG-PS), a support that has demonstrated excellent performance in PNA synthesis.[9]
The Chemistry of Fmoc/Bhoc PNA Synthesis
The manual synthesis of a PNA oligomer is a cyclical process involving three key steps for each monomer addition: Fmoc deprotection, monomer coupling, and capping of unreacted chains. This cycle is repeated until the desired sequence is assembled.
The Solid Support: A Foundation for Growth
The choice of solid support is critical for successful PNA synthesis. A resin with good swelling properties in the solvents used and an appropriate acid-labile linker is essential. For Fmoc/Bhoc chemistry, Fmoc-PAL-PEG-PS (Fmoc-5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid polyethylene glycol-polystyrene) is an excellent choice.[9] The PAL linker ensures that upon cleavage with trifluoroacetic acid (TFA), the PNA oligomer is released with a C-terminal amide, which is common for synthetic PNAs.[9]
The Synthesis Cycle: A Step-by-Step Elucidation
The iterative process of chain elongation is the core of the synthesis. Below is a detailed explanation of each step in the cycle.
The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the growing PNA chain (or from the linker on the resin for the first monomer). This is achieved by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .[6][7] The mechanism involves a β-elimination reaction, where the basic piperidine abstracts a proton from the fluorenyl group, leading to the cleavage of the carbamate linkage and the release of the free amine. The byproducts, dibenzofulvene and its piperidine adduct, are then washed away.
It is crucial to perform this step efficiently but not excessively, as prolonged exposure to basic conditions can lead to side reactions.[6]
The heart of the synthesis is the formation of the amide bond between the free N-terminal amine on the resin-bound chain and the carboxylic acid of the incoming Fmoc-PNA monomer. To facilitate this, the monomer's carboxyl group must first be activated. A highly effective activating agent for PNA synthesis is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][10]
The mechanism of HATU activation involves the formation of an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to a highly reactive OAt-active ester.[11] This active ester readily reacts with the primary amine on the growing PNA chain to form the desired amide bond, regenerating 1-hydroxy-7-azabenzotriazole (HOAt) and producing tetramethylurea as a byproduct.[11] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, contributing to the high coupling efficiencies seen with HATU.[11]
To ensure the reaction goes to completion, a molar excess of the PNA monomer and activating reagents is used.[7]
Despite using an excess of reagents, a small fraction of the N-terminal amines may remain unreacted after the coupling step. To prevent the formation of deletion sequences (n-1 oligomers), these unreacted amines must be permanently blocked. This is achieved through a capping step, typically using a mixture of acetic anhydride and DIPEA (or pyridine) in DMF .[12] This acetylates the unreacted amines, rendering them incapable of participating in subsequent coupling reactions.
Monitoring the Synthesis: The Kaiser Test
To ensure the success of the deprotection and coupling steps, the Kaiser test can be performed.[13] This is a sensitive colorimetric assay for the detection of free primary amines.
-
After Fmoc deprotection: A small sample of the resin should give a positive Kaiser test (a deep blue color), indicating the successful removal of the Fmoc group and the presence of free amines.[14]
-
After coupling: The resin should give a negative Kaiser test (yellow/colorless), indicating that the coupling reaction has gone to completion and there are no remaining free amines.[13][14]
A positive Kaiser test after coupling suggests an incomplete reaction, and the coupling step should be repeated before proceeding to the capping and the next cycle.[13]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual synthesis of a PNA oligomer on a 2 µmol scale using Fmoc-PAL-PEG-PS resin. All manipulations should be performed in a fritted syringe or a specialized manual synthesis vessel.
Reagents and Materials
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-PAL-PEG-PS Resin (0.15-0.25 mmol/g) | Life Technologies, Applied Biosystems |
| This compound and other monomers | LGC Biosearch Technologies, Aapptec |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Sigma-Aldrich, Fisher Scientific |
| Piperidine | Sigma-Aldrich |
| HATU | Advanced Chemtech, Aapptec |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Acetic Anhydride | Sigma-Aldrich |
| Pyridine | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich |
| Trifluoroacetic acid (TFA), reagent grade | Sigma-Aldrich |
| m-Cresol | Sigma-Aldrich |
| Diethyl ether, anhydrous | Fisher Scientific |
| N-methyl-2-pyrrolidone (NMP), peptide synthesis grade | Sigma-Aldrich |
Manual Synthesis Workflow
The following workflow describes a single synthesis cycle. This cycle is repeated for each monomer in the sequence.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Peptide nucleic acid probes with charged photocleavable mass markers: Towards PNA-based MALDI-TOF MS genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. peptide.com [peptide.com]
- 8. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Automated Solid-Phase Synthesis of Peptide Nucleic Acids Using Fmoc-PNA-A(Bhoc)-OH: An Application and Protocol Guide
Introduction: The Power of PNA and the Elegance of Fmoc/Bhoc Chemistry
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that possess a charge-neutral N-(2-aminoethyl)glycine backbone instead of the negatively charged sugar-phosphate backbone of native nucleic acids.[1][2][3] This unique structural feature confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[4][5] These characteristics make PNAs powerful tools in various research, diagnostic, and therapeutic applications, such as gene regulation, antisense therapies, and fluorescent in-situ hybridization (FISH).[2][5][6]
The solid-phase synthesis of PNA oligomers is most commonly achieved using Fmoc/Bhoc chemistry, a milder alternative to the original Boc/Z chemistry.[7][8][9] This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal amine of the growing PNA chain, and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the permanent protection of the exocyclic amine of the adenine nucleobase.[7][10][11] The Fmoc/Bhoc approach is highly amenable to automation on modern peptide synthesizers, enabling the efficient and reliable production of high-purity PNA oligomers.[7][12][13]
This comprehensive guide provides a detailed protocol and application notes for the automated synthesis of PNAs using Fmoc-PNA-A(Bhoc)-OH, along with other standard PNA monomers. We will delve into the underlying chemistry, provide step-by-step instructions for synthesis and purification, and offer insights into common challenges and optimization strategies.
The Chemistry of Fmoc/Bhoc PNA Synthesis
The success of automated PNA synthesis hinges on the careful selection and orthogonal application of protecting groups. In the Fmoc/Bhoc strategy, the synthesis proceeds from the C-terminus to the N-terminus on a solid support.[8]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the primary amine of the PNA backbone. It is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically piperidine in DMF, at each cycle of monomer addition.[7][14][15]
-
Bhoc (benzhydryloxycarbonyl) Group: This acid-labile group protects the exocyclic amine of the adenine nucleobase (and similarly for cytosine and guanine).[7][10] The Bhoc group is stable throughout the synthesis cycles but is efficiently removed during the final cleavage from the resin using a strong acid, such as trifluoroacetic acid (TFA).[10][11]
The iterative synthesis cycle, therefore, involves three key steps:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group to expose a free amine for the next coupling reaction.
-
Monomer Activation and Coupling: Activation of the carboxylic acid of the incoming Fmoc-PNA monomer and its subsequent coupling to the free amine on the growing chain.
-
Capping: Acetylation of any unreacted free amines to prevent the formation of deletion sequences.[7]
This cycle is repeated until the desired PNA sequence is assembled.
Visualizing the Workflow: Automated PNA Synthesis Cycle
Figure 1. Workflow of the automated Fmoc/Bhoc PNA synthesis cycle.
Detailed Protocols for Automated PNA Synthesis
These protocols are designed for use with automated peptide synthesizers. Specific parameters may need to be optimized based on the instrument, sequence, and scale of synthesis.
I. Reagent Preparation
Table 1: Reagent List and Preparation
| Reagent | Preparation | Storage |
| This compound and other monomers | 0.2 M solution in dry, peptide-grade N-methylpyrrolidone (NMP). Gentle warming may be needed for dissolution, especially for the cytosine monomer.[1] | Store at -20°C, protect from moisture. |
| Deprotection Solution | 20% (v/v) piperidine in N,N-dimethylformamide (DMF). | Prepare fresh daily. |
| Activator Solution (HATU) | 0.5 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in NMP.[7][16] | Store at -20°C, protect from moisture. |
| Activation Base Solution | 0.2 M N,N-diisopropylethylamine (DIPEA) and 0.3 M 2,6-lutidine in NMP.[1] | Store at room temperature, protect from moisture. |
| Capping Solution | 5% (v/v) acetic anhydride and 6% (v/v) 2,6-lutidine in DMF.[1] | Stable for several months at room temperature. |
| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 5% m-cresol (v/v).[7] | Prepare fresh in a fume hood. |
| Solvents | Peptide-grade DMF and NMP. Dichloromethane (DCM). | Store under inert gas. |
II. Solid Support and Instrument Setup
-
Resin Selection: Use a low-loaded (e.g., < 0.2 mmol/g) acid-labile resin compatible with Fmoc chemistry.[1] Polyethylene glycol-polystyrene (PEG-PS) resins such as TentaGel or ChemMatrix are recommended to minimize aggregation.[4][9]
-
Instrument Preparation: Prime all solvent and reagent lines on the automated synthesizer according to the manufacturer's instructions. Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the synthesis.
III. The Automated Synthesis Cycle
The following is a typical protocol for a single coupling cycle. This cycle is repeated for each monomer in the sequence.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., 2 x 3 minutes).[7]
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
-
Monomer Coupling:
-
Pre-activation: In a separate vial or loop, mix the Fmoc-PNA monomer solution (2-3 equivalents based on resin loading) with the activator solution (e.g., HATU, 1.3 equivalents based on the monomer) and the activation base solution for 2.5 minutes.[1][7]
-
Coupling: Transfer the pre-activated monomer solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for a set duration (e.g., 30-60 minutes).
-
Wash the resin with DMF to remove excess reagents.
-
-
Capping:
-
Treat the resin with the capping solution for a short period (e.g., 2 x 1 minute) to block any unreacted amino groups.[4]
-
Wash the resin with DMF and DCM to prepare for the next cycle.
-
IV. Cleavage and Deprotection
-
After the final synthesis cycle, perform a final Fmoc deprotection step.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.[7]
-
Suspend the dry resin in the cleavage cocktail (TFA/m-cresol) and agitate at room temperature for 1-2 hours.[4][7]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
V. PNA Precipitation and Purification
-
Precipitate the crude PNA by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the PNA, decant the ether, and repeat the ether wash several times to remove scavengers.
-
Dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column.[1] A gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile is typically used. Perform the purification at an elevated temperature (e.g., 55°C) to prevent aggregation.[1]
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Expert Insights and Troubleshooting
-
Aggregation: Purine-rich sequences, especially those containing multiple consecutive G residues, are prone to aggregation.[1] To mitigate this, use low-loading PEG-based resins and consider microwave-assisted synthesis, which can improve coupling efficiency.[12][17]
-
Difficult Couplings: For sterically hindered or "difficult" sequences, extending the coupling time or performing a double coupling may be necessary. The use of highly efficient coupling reagents like HATU or PyOxim is recommended.[16][18]
-
Side Reactions: During Fmoc deprotection, side reactions such as ketopiperazine formation (leading to n-1 deletions) can occur.[18] Using brief deprotection times can help minimize this issue.[1]
-
Solvent Quality: The use of high-purity, dry solvents (DMF and NMP) is crucial for successful synthesis. Old or improperly stored DMF can contain dimethylamine, which can interfere with coupling reactions.[18]
Conclusion
The automated solid-phase synthesis of PNA oligomers using Fmoc/Bhoc chemistry, particularly with monomers like this compound, is a robust and reliable method for producing these valuable research and diagnostic tools. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can consistently obtain high-quality PNA sequences. This guide provides a solid foundation for both novice and experienced users to harness the power of automated PNA synthesis in their scientific endeavors.
References
-
Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Methods in Molecular Biology, 2105, 1–16. [Link]
-
Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Springer Nature Experiments. [Link]
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Aapptec. [Link]
-
Biotage. (n.d.). Optimizing Automated Synthesis of Peptide Nucleic Acids. Biotage. [Link]
-
Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. University of Copenhagen Research Portal. [Link]
-
Giat, E., & Gilon, C. (2025). Fmoc Solid-Phase FIT-PNA Synthesis-Manual and Automated Methodologies. Methods in Molecular Biology, 2809, 215–231. [Link]
-
Cheng, X., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. DSpace@MIT. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
G. A. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2838-2866. [Link]
-
Cheng, X., et al. (2021). Automated Flow Synthesis of Peptide-PNA Conjugates. ScienceOpen. [Link]
-
Gyros Protein Technologies. (n.d.). Peptide Nucleic Acids (PNAs). Gyros Protein Technologies. [Link]
-
El-Kafrawy, P., et al. (2016). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 13(1), 1-6. [Link]
-
Kumar, T. S., & Madras, G. (2002). PNA synthesis using a novel Boc/acyl protecting group strategy. PubMed. [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Cheng, X., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC - PubMed Central - NIH. [Link]
-
Liwei Peptide. (n.d.). This compound. Liwei Peptide. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Lee, S., et al. (2018). Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. PMC - NIH. [Link]
-
AAPPTEC. (n.d.). This compound [186046-82-2]. AAPPTEC. [Link]
-
Unknown. (n.d.). PNA Purification and Characterization. Unknown Source. [Link]
-
Thompson, A. D., & G-S. J. (2015). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry, 13(22), 6140-6149. [Link]
Sources
- 1. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 10. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 11. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Leveraging Fmoc-PNA-A(Bhoc)-OH for Advanced Gene Therapy Research
Abstract: Peptide Nucleic Acids (PNAs) represent a paradigm shift in synthetic biology and therapeutics, offering a robust alternative to natural nucleic acids. With a charge-neutral N-(2-aminoethyl)glycine backbone, PNAs exhibit superior binding affinity, specificity, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1][2][3] These properties make them prime candidates for gene therapy applications.[2][4][5][6] The cornerstone of synthesizing these powerful molecules is the use of high-purity monomers, among which Fmoc-PNA-A(Bhoc)-OH is a critical building block for incorporating the adenine nucleobase.[7][8][9] This guide provides an in-depth exploration of this compound, detailing its role, the mechanisms of PNA-mediated gene modulation, and comprehensive, field-tested protocols for its use in solid-phase synthesis, purification, and analysis.
Part 1: Foundational Principles of PNA Chemistry
The PNA Advantage: A Superior DNA Mimic
Peptide Nucleic Acid is a synthetic polymer that mimics the structure of DNA and RNA. Unlike natural nucleic acids, which have a negatively charged sugar-phosphate backbone, PNA features a neutral polyamide backbone composed of repeating N-(2-aminoethyl)glycine units.[10] This fundamental difference confers several key advantages:
-
Enhanced Hybridization: The absence of electrostatic repulsion allows PNAs to bind to complementary DNA or RNA strands with significantly higher affinity and thermal stability (higher T(_m)) than their natural counterparts.[1][2][3]
-
Superior Specificity: PNA-DNA/RNA duplexes show greater destabilization in the presence of single-base mismatches, making PNAs highly specific for their target sequence.
-
Exceptional Stability: The unnatural peptide backbone is not recognized by nucleases or proteases, granting PNAs remarkable resistance to enzymatic degradation in cellular environments.[1][2][3]
-
Ionic Strength Independence: PNA hybridization is largely independent of salt concentration, simplifying experimental conditions.[2]
Despite these strengths, researchers must address challenges such as the inherently poor aqueous solubility and inefficient cellular uptake of unmodified PNAs, which often require chemical modifications or specialized delivery systems.[4]
Deconstructing the Monomer: this compound
The successful synthesis of a custom PNA oligomer depends on the precise, sequential addition of protected monomers. This compound is the designated monomer for incorporating adenine (A). Its structure is logically designed for compatibility with Fmoc-based solid-phase synthesis.
Caption: Key functional components of the this compound monomer.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the N-terminal amine of the PNA backbone. It remains stable during the coupling reaction but is efficiently removed by a mild base, typically piperidine, to allow for the addition of the next monomer.[11][12]
-
Bhoc (Benzhydryloxycarbonyl) Group: This acid-labile group protects the exocyclic amine on the adenine nucleobase.[11][13] This protection is critical to prevent unwanted side reactions during the synthesis cycle. The Bhoc group is stable throughout the synthesis and is removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[13][14]
-
Carboxylic Acid Group: This is the reactive site that, upon activation, couples to the free N-terminal amine of the growing PNA chain on the solid support.
Part 2: PNA Mechanisms in Gene Therapy
PNAs modulate gene expression primarily through two well-established mechanisms: Antisense and Antigene inhibition.
Antisense Strategy: Silencing Translation
The antisense approach targets messenger RNA (mRNA) to block protein production. A PNA oligomer designed to be complementary to a specific sequence on an mRNA molecule will bind to it with high affinity, forming a PNA/RNA duplex. This physically obstructs the ribosomal machinery from translating the mRNA into a protein, effectively silencing gene expression at the post-transcriptional level.[6][15][16]
Caption: PNA sterically blocks the ribosome, halting protein translation.
Antigene Strategy: Halting Transcription
The antigene strategy targets the gene directly at the DNA level. Due to their unique chemical nature, PNAs can invade a DNA double helix at a target sequence, displacing one of the DNA strands to form an exceptionally stable PNA-DNA or PNA₂-DNA triplex structure.[4][15][17] This structural distortion of the DNA acts as a roadblock for RNA polymerase, thereby inhibiting the transcription of the gene into mRNA.[2][15]
Caption: PNA invades duplex DNA, physically blocking RNA polymerase.
Part 3: Protocol for Solid-Phase PNA Synthesis
This protocol details the manual synthesis of a PNA oligomer on a 2 µmol scale using Fmoc/Bhoc chemistry. The principles are directly adaptable to automated peptide synthesizers, which can enhance efficiency through features like microwave heating.[18][19]
Synthesis Workflow Overview
The synthesis is a cyclical process involving deprotection, coupling, and capping steps, performed on a solid support resin.
Caption: The cyclical workflow of Fmoc-based solid-phase PNA synthesis.
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier |
| Resin | Solid support for synthesis | Various |
| Rink Amide or PAL-PEG-PS Resin | Provides C-terminal amide | |
| PNA Monomers | Building blocks | Various |
| This compound | Adenine monomer | |
| Fmoc-PNA-C(Bhoc)-OH | Cytosine monomer | |
| Fmoc-PNA-G(Bhoc)-OH | Guanine monomer | |
| Fmoc-PNA-T-OH | Thymine monomer | |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Primary synthesis solvent | |
| N-Methyl-2-pyrrolidone (NMP) | Monomer dissolution | |
| Dichloromethane (DCM) | Resin washing | |
| Diethyl Ether (Cold) | PNA precipitation | |
| Reagents | ||
| Piperidine | Fmoc deprotection | |
| HATU or HBTU | Coupling/activating agent | |
| DIPEA & 2,6-Lutidine | Activation bases | |
| Acetic Anhydride | Capping agent | |
| Trifluoroacetic Acid (TFA) | Cleavage & Bhoc deprotection | |
| m-Cresol | Scavenger for cations |
Step-by-Step Synthesis Cycle Protocol (2 µmol)
-
Resin Preparation:
-
Place 2 µmol of resin in a fritted synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 1 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 1 mL of 20% piperidine in DMF. Agitate for 7 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 mL).
-
Causality Note: A two-step deprotection ensures complete Fmoc removal. Brief treatments are used to minimize potential base-catalyzed side reactions.[14][20]
-
-
Monomer Coupling:
-
In a separate vial, dissolve 5 equivalents (10 µmol) of the desired Fmoc-PNA monomer (e.g., this compound) and 4.75 eq of HATU in ~200 µL of NMP.
-
Add 10 eq of a base mixture (e.g., 0.2M DIPEA and 0.3M lutidine in NMP).
-
Allow the mixture to pre-activate for 2-3 minutes.[14]
-
Add the activated monomer solution to the resin.
-
Agitate for 60 minutes at room temperature. For difficult couplings, heating to 75-80°C with microwave assistance can dramatically improve efficiency.[18][21][22]
-
Causality Note: Using a slight excess of monomer and a powerful coupling agent like HATU drives the reaction to completion. Pre-activation ensures the monomer's carboxylic acid is ready to react immediately upon addition to the free amine on the resin.[13][14]
-
-
Capping:
-
Drain the coupling solution and wash with DMF (2 x 1 mL).
-
To cap any unreacted N-terminal amines, add 1 mL of a capping solution (e.g., NMP/Lutidine/Acetic Anhydride 89:6:5 v/v) and agitate for 5 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 mL).
-
Causality Note: Capping is a critical quality control step that prevents the formation of N-1 deletion sequences, simplifying subsequent purification.[13][20]
-
-
Repeat:
-
Return to Step 2 for the next monomer in the sequence.
-
Final Cleavage and Deprotection
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (3x), followed by DCM (3x), and dry thoroughly under vacuum.
-
Prepare a cleavage cocktail of 95% TFA and 5% m-cresol .
-
Add ~400 µL of the cleavage cocktail to the dried resin in a sealed microfilter tube.
-
Agitate at room temperature. Cleavage time is resin-dependent: ~5-10 minutes for XAL resin, up to 90 minutes for PAL-PEG-PS resin.[14]
-
Causality Note: TFA is a strong acid that cleaves the PNA from the acid-labile linker and simultaneously removes the acid-labile Bhoc protecting groups from the nucleobases. m-Cresol acts as a scavenger, quenching the reactive benzhydryl cations released from the Bhoc groups, which could otherwise cause side reactions with the PNA oligomer.[13][14]
PNA Precipitation and Isolation
-
Filter the cleavage solution from the resin into a microcentrifuge tube containing ~1 mL of cold diethyl ether.
-
A white precipitate (the PNA) should form immediately.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the PNA.
-
Carefully decant the ether.
-
Wash the pellet with another 1 mL of cold ether and repeat the centrifugation.
-
Air-dry the pellet to remove residual ether. The crude PNA is now ready for purification.
Part 4: Protocol for PNA Purification and Analysis
Crude PNA requires purification to remove truncated sequences, failed sequences, and residual contaminants from the synthesis.
Purification by Reverse-Phase HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, 300 Å pore size | Standard for peptide/oligonucleotide separation. |
| Mobile Phase A | 0.1% TFA in H₂O | Acidic modifier to ensure protonation and good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. |
| Gradient | Linear, e.g., 5% to 65% B over 30 min | Optimized based on PNA length and sequence to resolve the product peak. |
| Flow Rate | 1 mL/min | Standard analytical/semi-preparative flow rate. |
| Temperature | 55-60°C | Critical for preventing PNA aggregation , which leads to poor resolution and peak broadening.[14] |
| Detection | 260 nm | Wavelength for detecting nucleobases. |
Procedure:
-
Dissolve the crude PNA pellet in a small volume of Mobile Phase A (or a solution containing 20-50% acetonitrile if solubility is an issue).
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain a fluffy white powder.
Quality Control and Analysis
A self-validating protocol requires rigorous quality control. The purity and identity of the final PNA product must be confirmed.
| Analysis Method | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity | A single, sharp peak representing >95% of the total integrated area. |
| Mass Spectrometry | Confirm identity | Observed molecular weight should match the calculated theoretical mass of the PNA sequence. |
| (MALDI-TOF or ESI-MS) |
Part 5: Application Notes and Troubleshooting
-
Dealing with Aggregation: Aggregation during synthesis is a common challenge, especially with guanine-rich sequences.[3][18] Using microwave-assisted heating during coupling can disrupt secondary structures and significantly improve synthesis efficiency.[18][19]
-
Improving Solubility: For in vitro and in vivo applications, PNA solubility can be enhanced by adding positively charged amino acids, such as lysine (Lys), to the N- or C-terminus of the sequence.[4]
-
Enhancing Cellular Delivery: The neutral PNA backbone does not readily cross cell membranes. To overcome this, PNAs are often conjugated to cell-penetrating peptides (CPPs) or encapsulated within lipid or polymer nanoparticles to facilitate cellular uptake.[1][4]
-
Cleavage Side Reactions: When synthesizing PNAs with an N-terminal cysteine, the benzhydryl cation from the Bhoc group can form an adduct with the cysteine's thiol group. Optimizing cleavage cocktails with additional scavengers or using orthogonal protection strategies for the cysteine may be necessary.[23]
References
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Aapptec. Retrieved from [Link]
-
Prakash, T. P., & Manoharan, M. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2012, 354549. [Link]
-
Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2015). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences, 3(2), 143-148. Retrieved from [Link]
-
Jacobs, A. (2023). Peptide Nucleic Acids Promise New Therapeutics and Gene Editing Tools. ACS Central Science, 9(1), 8-12. [Link]
-
Shiraishi, T., & Nielsen, P. E. (2016). Potential of Peptide Nucleic Acids in Future Therapeutic Applications. Avicenna journal of medical biotechnology, 8(4), 149–156. Retrieved from [Link]
-
LifeTein. (n.d.). This compound. LifeTein. Retrieved from [Link]
-
Hanvey, J. C., Peffer, N. J., Bisi, J. E., Thomson, S. A., Cadilla, R., Josey, J. A., Ricca, D. J., Hassman, C. F., Bonham, M. A., Au, K. G., Carter, S. G., Bruckenstein, D. A., Boyd, A. L., Noble, S. A., & Babiss, L. E. (1992). Antisense and antigene properties of peptide nucleic acids. Science, 258(5087), 1481–1485. [Link]
-
Ali, A. M., & Hudson, R. H. (2011). A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates. Beilstein journal of organic chemistry, 7, 1321–1226. [Link]
-
Wiessler, M., et al. (2010). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 7(5), 299-311. [Link]
-
Branden, L. J., Mohamed, A. J., & Smith, C. I. (1999). Peptide nucleic acids: versatile tools for gene therapy strategies. Trends in biotechnology, 17(10), 402–406. [Link]
-
Jakimov, D., et al. (2000). Computer simulation of antisense and anti-gene reaction of PNA. ResearchGate. Retrieved from [Link]
-
Komiyama, M., Aiba, Y., Ishizuka, T., & Sumaoka, J. (2008). Solid-phase synthesis of pseudo-complementary peptide nucleic acids. Nature protocols, 3(4), 646–654. [Link]
-
Exner, R. M., et al. (2021). Schematic overview of PNA-based therapeutic approaches. ResearchGate. Retrieved from [Link]
-
MacLelland, V., Kravitz, M., & Gupta, A. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy. Nucleic Acids, 35(1), 102086. [Link]
-
El-Mahdy, G., et al. (2021). (a) General protocol for the synthesis of PNA 4–9. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). This compound [186046-82-2]. AAPPTec. Retrieved from [Link]
-
Beck, F. (2002). Solid Phase Synthesis of PNA Oligomers. In: Nielsen, P.E. (eds) Peptide Nucleic Acids. Methods in Molecular Biology, vol 208. Humana Press. [Link]
-
Giliberti, A., et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(8), 3078-3103. [Link]
-
Thomson, D. W., et al. (2015). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry, 13(22), 6194-6205. [Link]
-
Giliberti, A., et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(8), 3078-3103. [Link]
-
Goh, S., Stach, J., & Good, L. (2010). Antisense Effects of PNAs in Bacteria. ResearchGate. Retrieved from [Link]
-
Liwei Peptide. (n.d.). This compound. Liwei Peptide. Retrieved from [Link]
-
Mahajan, S., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. ACS omega, 7(12), 10395–10403. [Link]
-
Jackson, S. P., & Tjian, R. (1988). Purification and analysis of RNA polymerase II transcription factors by using wheat germ agglutinin affinity chromatography. Proceedings of the National Academy of Sciences, 85(24), 9689-9693. [Link]
-
Gildea, B., et al. (1998). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Tetrahedron Letters, 39(40), 7255-7258. Retrieved from [Link]
-
Shaikh, A. Y., Hansen, A. M., & Franzyk, H. (2020). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Methods in molecular biology (Clifton, N.J.), 2105, 1–16. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The application of Peptide nucleic acids (PNAs) - Creative Peptides Blog [creative-peptides.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide nucleic acids: versatile tools for gene therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-[[6-[[(ジフェニルメトキシ)カルボニル]アミノ]-9H-プリン-9-イル]アセチル]-N-[2-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]エチル]グリシン | this compound | 186046-82-2 | 東京化成工業株式会社 [tcichemicals.com]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. Antisense and antigene properties of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. saspublishers.com [saspublishers.com]
- 19. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 21. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 22. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-PNA-A(Bhoc)-OH in Molecular Diagnostics
Introduction: The Power of Peptide Nucleic Acids in Precision Diagnostics
Peptide Nucleic Acids (PNAs) represent a significant advancement in nucleic acid-mimicking technology, offering unparalleled stability, specificity, and binding affinity for DNA and RNA targets.[1][2][3] Unlike natural nucleic acids with their charged sugar-phosphate backbone, PNAs possess a neutral N-(2-aminoethyl)-glycine backbone, which eliminates electrostatic repulsion and allows for stronger, more specific hybridization.[4] This unique characteristic makes PNA probes exceptionally robust tools in the realm of molecular diagnostics.
At the heart of synthesizing these powerful diagnostic tools is the Fmoc-PNA-A(Bhoc)-OH monomer.[5][6][7][8][9] This building block, specific for the adenine nucleobase, is designed for use in Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis, a widely adopted and versatile method for creating custom PNA oligomers.[6][10][11] The Fmoc group provides temporary protection of the N-terminal amine, while the Bhoc (benzhydryloxycarbonyl) group safeguards the exocyclic amine of the adenine base during the synthesis cycles.[12][13] This dual-protection strategy ensures the precise and efficient assembly of PNA sequences with high fidelity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of PNA probes and their subsequent application in two key molecular diagnostic techniques: PNA-Fluorescence In Situ Hybridization (PNA-FISH) and PNA-mediated Polymerase Chain Reaction (PCR) Clamping .
Part 1: Solid-Phase Synthesis of PNA Oligomers using this compound
The synthesis of PNA oligomers is a cyclical process performed on a solid support, typically a resin. Each cycle involves three key steps: deprotection, coupling, and capping.
Diagram of the PNA Solid-Phase Synthesis Cycle
Caption: The cyclical process of solid-phase PNA synthesis using Fmoc chemistry.
Protocol for Automated Solid-Phase PNA Synthesis (2 µmol scale)
This protocol is a general guideline for automated PNA synthesis and may require optimization based on the specific synthesizer and PNA sequence.
1. Resin Preparation:
-
Start with a suitable solid support, such as a Rink Amide resin, pre-loaded with the first amino acid if a C-terminal peptide conjugate is desired, or a PAL-PEG-PS resin for a C-terminal amide PNA.[14]
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes before initiating the synthesis.
2. Synthesis Cycle:
| Step | Reagent/Solvent | Time | Purpose |
| Deprotection | 20% Piperidine in DMF | 3-5 min | Removal of the N-terminal Fmoc protecting group.[15] |
| Wash | DMF | 5 x 1 min | Removal of piperidine and by-products. |
| Coupling | 0.2 M this compound in NMP, 0.19 M HATU in NMP, 0.4 M 2,6-Lutidine in NMP | 30 min | Coupling of the next PNA monomer to the growing chain.[16] |
| Wash | DMF | 3 x 1 min | Removal of excess monomer and coupling reagents. |
| Capping | Acetic Anhydride/Lutidine/DMF (5:6:89 v/v/v) | 5 min | Acetylation of unreacted amino groups to prevent the formation of deletion sequences.[8] |
| Wash | DMF | 5 x 1 min | Removal of capping reagents. |
3. Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / m-cresol (95:5 v/v).[17]
-
Treat the resin with the cleavage cocktail for 1.5-2 hours at room temperature. This step cleaves the PNA from the resin and removes the Bhoc protecting groups from the nucleobases.[14]
-
Filter the resin and collect the filtrate containing the PNA.
4. Precipitation and Purification:
-
Precipitate the crude PNA by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
-
Dry the PNA pellet under vacuum.
-
Purify the PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][18]
-
Confirm the identity and purity of the PNA using MALDI-TOF mass spectrometry.[6]
Part 2: Application in PNA-Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique for the identification and visualization of specific DNA or RNA sequences within cells and tissues.[3][19] The high affinity and specificity of PNA probes result in bright signals and low background, enabling rapid and robust analysis.[14]
Diagram of the PNA-FISH Workflow
Caption: A simplified workflow for performing a PNA-FISH experiment.
Protocol for PNA-FISH on Adherent Cells
1. Reagent Preparation:
| Reagent | Composition |
| PNA Hybridization Buffer | 60% Formamide, 20 mM Tris-HCl pH 7.4.[20] |
| Wash Solution A | 2X SSC, 0.1% Tween-20.[14] |
| Wash Solution B | 0.1X SSC |
| PNA Probe Stock Solution | Resuspend lyophilized fluorescently labeled PNA probe in formamide to a stock concentration of 50 µM.[14] |
| Working PNA Probe Solution | Dilute the PNA probe stock solution in PNA Hybridization Buffer to a final concentration of 200-500 nM.[21][22] |
2. Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Dehydrate the cells through a series of ethanol washes (70%, 85%, and 100%) for 2 minutes each, then air dry.[14]
3. Hybridization:
-
Pre-warm the working PNA probe solution and the coverslips with fixed cells to 80-85°C for 5 minutes.[21][22]
-
Apply 20 µL of the pre-warmed working PNA probe solution to a clean glass slide.
-
Invert the coverslip with the cells onto the drop of probe solution.
-
Denature the sample at 80-85°C for 10 minutes in a humidified chamber.[14][22]
-
Hybridize for 1-2 hours at room temperature in the dark in a humidified chamber.[21]
4. Washes and Mounting:
-
Carefully remove the coverslip and wash the slide twice in Wash Solution A at 55-60°C for 10 minutes each.[14][21]
-
Wash the slide once in Wash Solution B at room temperature for 2 minutes.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash briefly in PBS and mount the coverslip onto a glass slide using an anti-fade mounting medium.
5. Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for the fluorophore on the PNA probe and for DAPI.
Part 3: Application in PNA-Mediated PCR Clamping
PNA-mediated PCR clamping is a powerful technique for the sensitive detection of low-abundance mutations, such as single nucleotide polymorphisms (SNPs).[23] A PNA probe designed to be a perfect match to the wild-type DNA sequence is included in the PCR reaction. The PNA binds tightly to the wild-type template, blocking primer annealing or polymerase extension, thereby "clamping" the amplification of the wild-type allele.[12] This allows for the preferential amplification of the mutant allele, which has a mismatch to the PNA clamp.
Diagram of the PNA-PCR Clamping Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]
- 5. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 9. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 10. Fmoc Solid-Phase FIT-PNA Synthesis-Manual and Automated Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Nucleic Acid-Mediated PCR Clamping as a Useful Supplement in the Determination of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pnabio.com [pnabio.com]
- 15. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 17. gage.mcb.uconn.edu [gage.mcb.uconn.edu]
- 18. rsc.org [rsc.org]
- 19. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 20. PFB01 – PNA FISH Hybridization Buffer – 30 mL - PNA Bio [pnabio.com]
- 21. pnabio.com [pnabio.com]
- 22. eurogentec.com [eurogentec.com]
- 23. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Power of Peptide Nucleic Acid (PNA) in Fluorescence In Situ Hybridization (FISH)
An Application Guide to the Synthesis and Use of PNA-FISH Probes with Fmoc-PNA-A(Bhoc)-OH
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the negatively charged sugar-phosphate backbone is replaced by a neutral, achiral polyamide backbone composed of N-(2-aminoethyl)glycine units.[][2] This fundamental structural change endows PNA with remarkable properties that make it an exceptional tool for molecular biology and diagnostics. PNA oligomers can hybridize to complementary DNA and RNA sequences with higher affinity and specificity than their natural counterparts.[2][3][4] The neutrality of the PNA backbone eliminates electrostatic repulsion, leading to more stable PNA/DNA or PNA/RNA duplexes, a feature that is particularly advantageous under low ionic strength conditions which deter the reannealing of target DNA strands.[3][5] Furthermore, PNAs are resistant to degradation by nucleases and proteases, enhancing their stability in biological assays.[6]
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific nucleic acid sequences within cells and tissues.[7] When PNA oligomers are used as probes in FISH (PNA-FISH), they provide significant advantages, including faster hybridization times, lower background signals, and improved signal-to-noise ratios, making them ideal for detecting repetitive sequences, such as telomeres and centromeres, and for identifying specific gene mutations.[5][7][8]
The synthesis of PNA oligomers is typically performed using solid-phase synthesis (SPPS) methodologies adapted from peptide chemistry.[6] The most prevalent strategy, Fmoc/Bhoc chemistry, offers a milder alternative to the harsher conditions of the original Boc/Z chemistry.[9][10] This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminal amine of the growing PNA chain and the acid-labile benzhydryloxycarbonyl (Bhoc) group to protect the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[10][11] The this compound monomer is a cornerstone building block in this process, enabling the precise incorporation of adenine into the custom PNA sequence.[12][13] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and application of PNA-FISH probes using the Fmoc/Bhoc strategy.
Part I: Solid-Phase Synthesis of PNA Oligomers via Fmoc/Bhoc Chemistry
The synthesis of a PNA oligomer is a cyclical process performed on a solid support (resin), which allows for the easy removal of excess reagents and byproducts after each step by simple filtration and washing.[6] The Fmoc/Bhoc strategy is built around an orthogonal protection scheme, where the Fmoc group is removed by a base and the Bhoc groups are removed by an acid, allowing for selective deprotection at different stages of the synthesis.[14]
The synthesis cycle consists of three primary steps: Fmoc-deprotection, monomer coupling, and capping. This cycle is repeated for each monomer until the desired sequence is assembled.
Sources
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eurogentec.com [eurogentec.com]
- 5. PNA FISH Probes [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. pnabio.com [pnabio.com]
- 8. PNA Probe Design and Synthesis Services - Creative Peptides [pna.creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 11. atdbio.com [atdbio.com]
- 12. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]
- 13. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 14. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
Unlocking Gene Delivery: A Guide to Fmoc-PNA-A(Bhoc)-OH in Advanced Therapeutic Systems
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of gene therapy, Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic molecules capable of targeting specific gene sequences with high affinity and specificity. Their unique N-(2-aminoethyl)glycine backbone renders them resistant to enzymatic degradation, a significant advantage over natural nucleic acids.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-PNA-A(Bhoc)-OH, a key monomer in the synthesis of PNA oligomers, and its application in the development of sophisticated gene delivery systems.
Part 1: The Cornerstone Monomer: Understanding this compound
This compound is a specialized building block for the solid-phase synthesis of PNAs, representing the adenine (A) nucleobase.[3] Its structure is meticulously designed for efficient and controlled oligomer assembly.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the N-terminal amine of the PNA backbone.[3] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of monomers in a controlled, stepwise manner.[4] This strategy is central to the widely used Fmoc/Bhoc PNA synthesis chemistry.[5]
-
Bhoc (Benzhydryloxycarbonyl) Group: This acid-labile group protects the exocyclic amine of the adenine nucleobase, preventing unwanted side reactions during synthesis.[6] The Bhoc group is readily removed during the final cleavage and deprotection step, typically with trifluoroacetic acid (TFA).[4]
-
N-(2-aminoethyl)glycine Backbone: This core structure imparts PNAs with their characteristic neutral charge, which eliminates electrostatic repulsion with target DNA and RNA, leading to stronger and more stable binding.[1][2]
Part 2: From Monomer to Oligomer: Solid-Phase PNA Synthesis
The synthesis of PNA oligomers using Fmoc/Bhoc chemistry is a well-established and robust process, amenable to both manual and automated solid-phase synthesis.[7] The following protocol outlines the key steps for assembling a custom PNA sequence.
Experimental Workflow: Solid-Phase PNA Synthesis
Caption: Workflow for Fmoc/Bhoc Solid-Phase PNA Synthesis.
Protocol 1: Solid-Phase Synthesis of a PNA Oligomer
Materials:
-
This compound, Fmoc-PNA-C(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N-Methyl-2-pyrrolidone (NMP)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monomer Coupling:
-
In a separate vial, dissolve the Fmoc-PNA monomer (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in NMP.
-
Add DIPEA (6 equivalents) to activate the monomer.
-
Add the activated monomer solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with NMP (3 times) and DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:8:8 v/v/v) for 10 minutes. Wash thoroughly with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Bhoc Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5 v/v) for 1.5-2 hours at room temperature.[8]
-
-
PNA Precipitation and Purification:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, wash with diethyl ether, and dry the pellet.
-
Purify the PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
-
Characterization: Confirm the identity and purity of the synthesized PNA using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[10]
| Synthesis Step | Reagents | Time | Purpose |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | Removes Fmoc group from the N-terminus |
| Monomer Coupling | Fmoc-PNA monomer, HBTU/HATU, DIPEA in NMP | 1-2 hours | Forms the amide bond to elongate the PNA chain |
| Capping | Acetic Anhydride, Pyridine, DMF | 10 min | Blocks unreacted amino groups |
| Cleavage & Deprotection | TFA, m-cresol | 1.5-2 hours | Cleaves PNA from resin and removes Bhoc groups |
Part 3: Packaging for Success: PNA Encapsulation in PLGA Nanoparticles
A major hurdle for the therapeutic application of PNAs is their poor cellular uptake.[11] Encapsulation within biodegradable and biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising solution to overcome this barrier. The double emulsion solvent evaporation technique is a widely used method for encapsulating hydrophilic molecules like PNAs.[11][12]
Experimental Workflow: PNA-Loaded PLGA Nanoparticle Formulation
Caption: Workflow for PNA-PLGA Nanoparticle Formulation.
Protocol 2: Formulation of PNA-Loaded PLGA Nanoparticles
Materials:
-
Purified PNA oligomer
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Prepare Solutions:
-
Dissolve the purified PNA in deionized water to create the internal aqueous phase (w1).
-
Dissolve PLGA in DCM to create the organic phase (o).
-
Dissolve PVA in deionized water to create the external aqueous phase (w2).
-
-
Form Primary Emulsion (w/o):
-
Add the internal aqueous PNA solution to the organic PLGA solution.
-
Emulsify using a probe sonicator on ice to form a water-in-oil (w/o) emulsion.
-
-
Form Double Emulsion (w/o/w):
-
Add the primary emulsion to the external PVA solution.
-
Immediately sonicate again on ice to form the double emulsion (w/o/w).
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated PNA.
-
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Part 4: Quality Control and Functional Assessment
Thorough characterization of the synthesized PNA and the formulated nanoparticles is crucial for ensuring reproducibility and predicting in vivo performance.
Characterization of PNA-Loaded Nanoparticles
| Parameter | Method | Purpose |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle size and size distribution, which influence cellular uptake and biodistribution. |
| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the nanoparticles, affecting their stability and interaction with cell membranes. |
| Encapsulation Efficiency (EE%) | Quantification of unencapsulated PNA in the supernatant after centrifugation (e.g., UV-Vis spectroscopy or fluorescence if PNA is labeled). | Determines the percentage of PNA successfully loaded into the nanoparticles.[10][13] |
| In Vitro Release Kinetics | Dialysis or sample and separate methods.[3][8] | Evaluates the rate and extent of PNA release from the nanoparticles over time in a physiologically relevant buffer. |
Protocol 3: In Vitro Evaluation of Gene Silencing using a Luciferase Reporter Assay
This assay provides a quantitative measure of the biological activity of the PNA-loaded nanoparticles by assessing their ability to silence a target gene.[14][15]
Materials:
-
A cell line stably expressing a luciferase reporter gene with a target sequence for the synthesized PNA.
-
PNA-loaded PLGA nanoparticles.
-
Control nanoparticles (empty or loaded with a scrambled PNA sequence).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Nanoparticle Treatment:
-
Resuspend the lyophilized PNA-loaded nanoparticles and control nanoparticles in cell culture medium.
-
Add the nanoparticle suspensions to the cells at various concentrations.
-
-
Incubation: Incubate the cells with the nanoparticles for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[16]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).
-
Compare the luciferase activity in cells treated with the target-specific PNA nanoparticles to that of cells treated with control nanoparticles to determine the percentage of gene knockdown.[17]
-
Part 5: Concluding Remarks and Future Directions
The use of this compound in the solid-phase synthesis of PNA oligomers, coupled with their encapsulation in delivery vehicles like PLGA nanoparticles, represents a robust and versatile platform for the development of next-generation gene therapies. The protocols outlined in this guide provide a foundation for researchers to design, synthesize, and evaluate their own PNA-based gene delivery systems.
Future advancements in this field will likely focus on the chemical modification of PNA monomers to enhance their binding affinity and cellular uptake, the development of targeted nanoparticles that can deliver their payload to specific cell types, and the exploration of PNA-based strategies for precise gene editing.[6][18] As our understanding of the intricate mechanisms of gene regulation deepens, the tailored application of PNA technology will undoubtedly play a pivotal role in the future of medicine.
References
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved from [Link]
- Bahal, R., Ali, M. C., Betts, C., & Glazer, P. M. (2016). Nanotechnology for Delivery of Peptide Nucleic Acids (PNA). Frontiers in Chemistry, 4, 23.
- Bahal, R., McNeer, N. A., Ly, D. H., & Glazer, P. M. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. ACS Chemical Biology, 12(10), 2534–2543.
- Corey, D. R. (2007). Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)−Peptide Conjugates That Target Chromosomal DNA. Biochemistry, 46(28), 8203–8209.
- Corey, D. R., & Abrams, J. M. (2001). Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. Genome Biology, 2(6), reviews1015.1.
- Dryselius, R., Nekhotiaev, A., & Good, L. (2003). Antisense inhibition of gene expression in bacteria by PNA targeted to mRNA. Oligonucleotides, 13(5), 437–443.
- Egholm, M., Buchardt, O., Christensen, L., Behrens, C., Freier, S. M., Driver, D. A., ... & Nielsen, P. E. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules.
- Good, L., & Nielsen, P. E. (1998). Antisense inhibition of gene expression in bacteria by PNA targeted to mRNA. Proceedings of the National Academy of Sciences, 95(5), 2073–2076.
- McNeer, N. A., Anandalingam, K., Fields, R. J., Caputo, C., Kopic, A., Gupta, A., ... & Glazer, P. M. (2015). Nanoparticles that deliver triplex-forming peptide nucleic acid molecules to silence transcription of targeted genes.
- Nielsen, P. E. (2010). Peptide nucleic acids (PNA) in chemical biology and drug discovery. Chemical Society Reviews, 39(12), 4757–4767.
- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500.
- Panyam, J., & Labhasetwar, V. (2003). Biodegradable nanoparticles for drug and gene delivery to cells and tissue. Advanced Drug Delivery Reviews, 55(3), 329–347.
- Sahu, B., Sacui, I., & Ly, D. H. (2011). Synthesis and characterization of γ-modified peptide nucleic acids with improved hybridization and cellular uptake properties. Journal of Organic Chemistry, 76(15), 5969–5979.
- Shiraishi, T., & Nielsen, P. E. (2011). In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA). In Peptide Nucleic Acids (pp. 129-139). Humana Press.
- Singh, P., Kumar, V. A., & Ganesh, K. N. (1998). Peptide nucleic acids (PNAs): a review of their design, synthesis and properties. Journal of Biomolecular Structure and Dynamics, 16(3), 541–553.
- Sforza, S., Corradini, R., & Marchelli, R. (2011). Peptide nucleic acids (PNAs) as tools for gene expression regulation. Current Medicinal Chemistry, 18(24), 3676–3694.
- Uhlmann, E. (2000). Peptide nucleic acids (PNA) and PNA-DNA chimeras: from high binding affinity towards biological function. Biological Chemistry, 381(9-10), 913–921.
- Wittung, P., Nielsen, P. E., Buchardt, O., Egholm, M., & Nordén, B. (1994). DNA-like double helix formed by peptide nucleic acid.
- Wu, X. S. (2004). Preparation of poly (lactic-co-glycolic acid) nanoparticles for drug delivery. Journal of Visualized Experiments, (37), e1362.
- Zamani, M., Prabhakaran, M. P., & Ramakrishna, S. (2013). Advances in drug delivery via electrospun and electrosprayed nanomaterials. International Journal of Nanomedicine, 8, 2997.
- Zhang, L., & Gu, F. X. (2014). The application of peptide nucleic acids in cancer therapy. Drug Discovery Today, 19(9), 1363–1371.
- Zhou, P., & Nielsen, P. E. (2008). Cellular uptake of peptide nucleic acid (PNA) and PNA-peptide conjugates. Expert Opinion on Drug Delivery, 5(2), 189–201.
- Zorko, M., & Langel, Ü. (2005). Cell-penetrating peptides: mechanism and kinetics of cargo delivery. Advanced Drug Delivery Reviews, 57(4), 529–545.
-
LifeTein. (n.d.). This compound. Retrieved from [Link]
- McCall, R. L., & Sirianni, R. W. (2013). PLGA nanoparticles formed by single- or double-emulsion with vitamin E-TPGS. Journal of Visualized Experiments, (82), e51015.
-
BMG LABTECH. (n.d.). Dual-Luciferase® Reporter (DLR™) Assay System. Retrieved from [Link]
- Wang, L., Cheng, X., & Lu, Y. (2012). A luciferase reporter assay for the study of gene regulation. In Methods in molecular biology (Vol. 815, pp. 103-111). Humana Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses [frontiersin.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Antispacer peptide nucleic acids for sequence-specific CRISPR-Cas9 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense inhibition of gene expression in bacteria by PNA targeted to mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 9. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Usefulness of the luciferase reporter system to test the efficacy of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Bioconjugation Strategies for PNAs Synthesized with Fmoc-PNA-A(Bhoc)-OH
Abstract
Peptide Nucleic Acids (PNAs) represent a powerful class of synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, affording them unique hybridization characteristics and high biological stability.[1][2][3] The use of Fmoc-PNA-A(Bhoc)-OH and related monomers in solid-phase synthesis is a cornerstone of modern PNA production, enabling the creation of high-purity oligomers for therapeutic and diagnostic applications.[2][4][5] This guide provides a comprehensive overview and detailed protocols for the bioconjugation of PNAs synthesized using this chemistry. We delve into the critical considerations for designing conjugatable PNAs, present step-by-step protocols for N-terminal and internal labeling strategies, and outline the essential purification and characterization techniques required to validate the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of PNA bioconjugates in their work.
The Foundation: Understanding the Fmoc/Bhoc PNA Monomer
The success of any bioconjugation strategy begins with a solid understanding of the PNA's chemical composition. PNA synthesis using this compound monomers is based on standard solid-phase peptide synthesis (SPPS) principles.[4][6]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group on the N-terminal amine of the PNA backbone.[1][7] It is removed at the beginning of each coupling cycle under mild basic conditions, typically with piperidine, to allow for the addition of the next monomer.[8][9] Its presence is key to post-synthetic, on-resin N-terminal labeling.
-
Bhoc (Benzhydryloxycarbonyl) Group: This is the semi-permanent protecting group on the exocyclic amine of the adenine nucleobase (and similarly for C and G bases).[1][2][5] The Bhoc group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions (e.g., Trifluoroacetic acid, TFA) during the final cleavage of the PNA from the solid support resin.[2][10] This orthogonal protection scheme is crucial, preventing unwanted side reactions at the nucleobases during synthesis.[11][12]
The use of this specific monomer chemistry dictates that the most straightforward site for conjugation is the N-terminal amine, which is deprotected in the final synthesis cycle. However, with strategic planning, C-terminal and internal modifications are also highly achievable.
Pre-Conjugation by Design: A Strategic Workflow
Careful planning prior to PNA synthesis is paramount for successful conjugation. The choice of conjugation site, the type of linker, and the nature of the molecule to be conjugated will all influence the design of the PNA oligomer.
Caption: Strategic workflow for PNA bioconjugation.
Choosing the Conjugation Site
-
N-Terminus: The most common and direct approach. The free amine at the N-terminus is readily available for modification after the final Fmoc deprotection step, either while the PNA is still on the resin ("on-column") or after cleavage and purification ("in-solution").[8]
-
C-Terminus: Requires special consideration during synthesis. A common method is to incorporate an amino acid with a reactive side chain, such as Lysine, at the C-terminus. The side chain's protecting group (e.g., Boc on Lysine) is orthogonal to the Fmoc/Bhoc chemistry and can be selectively removed to allow for conjugation.[13]
-
Internal (Backbone/Nucleobase): Offers precise placement of labels. This is typically achieved by incorporating specially modified PNA monomers or amino acids (like Lysine with Dde protection) into the sequence during synthesis.[8] These monomers contain a functional group (e.g., an alkyne or azide for "click" chemistry) that is inert during synthesis but available for specific reaction post-synthesis.[14][15]
Selecting the Right Chemistry
The choice of conjugation chemistry is dictated by the functional groups available on the PNA and the molecule to be attached.
| Conjugation Chemistry | PNA Functional Group | Target Molecule Functional Group | Linkage Formed | Key Features |
| Amine-Reactive | Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide | Most common for N-terminal labeling. Stable bond.[8][16] |
| Thiol-Reactive | Thiol (-SH) | Maleimide | Thioether | Highly specific. Requires introduction of a thiol via a Cysteine residue or linker.[10][17] |
| Click Chemistry (CuAAC) | Alkyne | Azide | Triazole | Bio-orthogonal, highly efficient, and specific. Requires modified monomers.[14][15][18][19] |
Core Protocols: N-Terminal Bioconjugation
The N-terminus is the most accessible site for modification. The following protocols describe the common in-solution approach, performed after the PNA has been synthesized, cleaved, and purified.
Protocol 3.1: N-Terminal Labeling with an NHS Ester
This protocol is suitable for conjugating molecules like biotin, fluorophores, or other reporters that are commercially available as NHS esters.
Rationale: The primary amine at the PNA's N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is typically performed in a slightly basic buffer (pH 8.0-8.5) to ensure the N-terminal amine is deprotonated and thus maximally nucleophilic.
Materials:
-
Purified, lyophilized PNA with a free N-terminus
-
NHS ester of the desired label (e.g., Biotin-NHS, Fluorescein-NHS)
-
Anhydrous, amine-free Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
RP-HPLC system for purification
-
MALDI-TOF Mass Spectrometer for analysis
Procedure:
-
PNA Preparation: Dissolve the lyophilized PNA in a minimal amount of DMF or NMP to create a concentrated stock solution (e.g., 10 mM).
-
Label Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMF/NMP to a concentration of ~50 mM. Note: NHS esters are moisture-sensitive.
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the PNA stock solution with Conjugation Buffer to a final concentration of 1-2 mM.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the PNA solution.
-
Vortex gently to mix.
-
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light if using a fluorescent dye.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PNA conjugate from unreacted PNA and excess label using RP-HPLC (see Protocol 5.1).
-
Verification: Confirm successful conjugation by MALDI-TOF MS (see Protocol 5.2). Look for a mass shift corresponding to the mass of the added label.
Advanced Protocols: Internal and C-Terminal Labeling
Protocol 4.1: "Click" Chemistry for Internal PNA Labeling
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for specific and efficient labeling.[20] This protocol assumes a PNA has been synthesized with a monomer containing a terminal alkyne group (e.g., via a modified Lysine side chain).
Rationale: The CuAAC reaction forms a highly stable triazole linkage between an alkyne and an azide.[18] The reaction is bio-orthogonal, meaning the reactive groups do not interfere with native biological functionalities, providing exceptional specificity.[19] It is catalyzed by Copper (I), which is typically generated in situ from a Copper (II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[20]
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Purified, lyophilized alkyne-modified PNA
-
Azide-functionalized label of interest
-
Solvent: DMF/water mixture (e.g., 1:1 v/v)
-
Copper (II) Sulfate (CuSO₄) solution: 100 mM in water
-
Sodium Ascorbate solution: 200 mM in water, freshly prepared
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 100 mM in water (optional, but recommended to stabilize Cu(I) and improve efficiency)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-PNA in the DMF/water solvent to a final concentration of 1 mM.
-
Dissolve the azide-label in the same solvent to a final concentration of 5-10 mM (to achieve a 5-10 fold molar excess).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-PNA solution.
-
Azide-label solution.
-
THPTA solution (to a final concentration of 1-2 mM).
-
CuSO₄ solution (to a final concentration of 1 mM).
-
Vortex gently.
-
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Vortex immediately. The solution may turn a faint yellow/orange color.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction is often complete in under an hour.
-
Purification & Verification: Purify the conjugate by RP-HPLC (Protocol 5.1) and confirm the product by MALDI-TOF MS (Protocol 5.2).
Post-Conjugation Purification and Analysis
Purification and rigorous characterization are non-negotiable steps to ensure the final product is suitable for its intended application.
Protocol 5.1: Purification by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC separates molecules based on their hydrophobicity. PNA conjugates are typically more hydrophobic than their unlabeled precursors due to the addition of the label. This difference in retention time on a C8 or C18 column allows for effective separation.[21][22]
Typical System:
-
Column: C18 or C8 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Detector: UV detector set to 260 nm (for PNA backbone) and the appropriate wavelength for the conjugated label, if applicable.
-
Column Temperature: 55-60 °C to minimize PNA aggregation.[9]
Procedure:
-
Sample Preparation: Dilute the quenched reaction mixture with Mobile Phase A.
-
Gradient Elution: Inject the sample onto the equilibrated column. Elute with a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which should elute later than the unlabeled PNA peak.
-
Analysis: Analyze the collected fractions by MALDI-TOF MS to confirm the presence of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Protocol 5.2: Quality Control by MALDI-TOF Mass Spectrometry
Rationale: MALDI-TOF MS is an indispensable tool for confirming the identity and purity of PNA oligomers and their conjugates.[3][23][24] It provides a direct measurement of the molecular weight, allowing for unambiguous confirmation of a successful conjugation event.
Materials:
-
MALDI-TOF Mass Spectrometer.
-
MALDI Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid are commonly used for PNAs.[17] Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.
-
Purified PNA conjugate sample.
Procedure:
-
Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution.
-
Co-crystallization: Add 1 µL of the purified PNA conjugate solution (at ~10-20 pmol/µL) to the matrix spot on the plate. Mix gently with the pipette tip.
-
Drying: Allow the spot to air dry completely, forming a co-crystal of the matrix and analyte.
-
Data Acquisition: Load the plate into the mass spectrometer and acquire the mass spectrum in positive linear mode.
-
Data Analysis: Compare the observed molecular weight ([M+H]⁺) with the calculated theoretical mass of the PNA conjugate. The observed mass should be within 1-2 Daltons of the calculated mass.
| Analyte | Expected Mass Shift (Relative to Unlabeled PNA) |
| Biotin-NHS Conjugate | +226.3 Da |
| Fluorescein-NHS Conjugate | +373.3 Da |
| Thioether (via Maleimide) | Mass of (Peptide/Label - H) |
| Triazole (via CuAAC) | Mass of Azide-Label |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive NHS ester (hydrolyzed).- Incorrect buffer pH.- Steric hindrance at the N-terminus. | - Use fresh, anhydrous DMF/NMP for the label.- Verify conjugation buffer is at pH 8.0-8.5.- Consider adding a flexible linker (e.g., AEEA spacer) to the PNA N-terminus during synthesis.[8] |
| Multiple Peaks in HPLC | - Incomplete reaction.- Side reactions or degradation.- PNA aggregation. | - Increase molar excess of label or reaction time.- Ensure quenching step is effective.- Increase column temperature during HPLC to 60°C. |
| Bhoc Adduct Formation (+166 Da) | - Cation scavenger (e.g., m-cresol) is insufficient during TFA cleavage, allowing the benzhydryl cation to react with nucleophiles. | - Optimize the cleavage cocktail. For PNAs with N-terminal Cysteine, adding cysteamine to the cleavage solution can help prevent this side reaction.[10][25] |
| No Product Peak in MS | - Ionization suppression.- Incorrect matrix.- Product degradation. | - Purify the sample thoroughly by HPLC before MS analysis.- Try a different matrix (e.g., sinapinic acid).- Check reaction and purification conditions for harsh pH or temperatures. |
References
- PNA Purification and Characterization. (n.d.).
-
Wu, T., et al. (2007). A Template-Mediated Click-Click Reaction: PNA-DNA, PNA-PNA (or Peptide) Ligation, and Single Nucleotide Discrimination. Journal of the American Chemical Society. Available from: [Link]
-
Kumar, T. S., et al. (2008). Direct and nondestructive verification of PNA immobilization using click chemistry. ChemBioChem. Available from: [Link]
-
Galaverna, A., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available from: [Link]
-
McCaughan, C. A., et al. (2025). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. Available from: [Link]
-
Patil, A. R., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry. Available from: [Link]
-
Butler, J. M., et al. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical Chemistry. Available from: [Link]
-
HPLC as a method for purifying and identifying PNAs. (2023). American University. Retrieved from [Link]
-
Patil, A. R., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. PMC - PubMed Central. Available from: [Link]
-
Chemical structure of a PNA oligomer and purification by RP-HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC purification of dye-labeled or Fmoc-protected peptide nucleic acids from solid-phase synthesis. (2010). Agilent. Retrieved from [Link]
-
This compound. (n.d.). Liwei Peptide. Retrieved from [Link]
-
Sforza, S., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters. Available from: [Link]
-
Butler, J. M., et al. (1996). Peptide Nucleic Acid Characterization by MALDI-TOF Mass Spectrometry. Analytical Chemistry. Available from: [Link]
-
Patil, A. R., et al. (2021). Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry. Available from: [Link]
-
Gildea, B. D., et al. (1998). Analysis and purification of peptide nucleic acids by denaturing PAGE. Nucleic Acids Research. Available from: [Link]
-
Klabenkova, K., et al. (2021). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules. Available from: [Link]
-
Shiraishi, T., & Nielsen, P. E. (2014). Recent Advances in Chemical Modification of Peptide Nucleic Acids. Expert Opinion on Drug Delivery. Available from: [Link]
-
This compound. (n.d.). LifeTein. Retrieved from [Link]
-
This compound. (n.d.). AAPPTec. Retrieved from [Link]
-
Kumar, T. S., et al. (2008). Direct and nondestructive verification of PNA immobilization using click chemistry. Semantic Scholar. Retrieved from [Link]
-
Turner, J. J., et al. (2005). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. Nucleic Acids Research. Available from: [Link]
-
Wojciechowska, M., et al. (2023). Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review. Applied Microbiology and Biotechnology. Available from: [Link]
-
Peptide Amino Acid Bioconjugation. (n.d.). Bio-Synthesis, Inc. Retrieved from [Link]
-
MALDI-TOF mass spectrum of PNA-peptide conjugate PNA-P1. (n.d.). ResearchGate. Retrieved from [Link]
-
Kumar, V. A., et al. (2006). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Nucleic Acids Research. Available from: [Link]
-
Yin, H., et al. (2008). Improved cell-penetrating peptide–PNA conjugates for splicing redirection in HeLa cells and exon skipping in mdx mouse muscle. Nucleic Acids Research. Available from: [Link]
-
CLICK-labeling of cellular metabolites. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Analysis of Peptide Nucleic Acids (PNAs) using the MALDI-8020 benchtop linear MALDI-TOF mass spectrometer. (n.d.). Shimadzu. Retrieved from [Link]
Sources
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Analysis of Peptide Nucleic Acids (PNAs) using the MALDI-8020 benchtop linear MALDI-TOF mass spectrometer : Shimadzu (Deutschland) [shimadzu.de]
- 4. perlan.com.pl [perlan.com.pl]
- 5. chemimpex.com [chemimpex.com]
- 6. connectsci.au [connectsci.au]
- 7. lifetein.com [lifetein.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 12. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. N/C Terminal Modification for PNA - Creative Peptides [pna.creative-peptides.com]
- 14. A Template-Mediated Click-Click Reaction: PNA-DNA, PNA-PNA (or Peptide) Ligation, and Single Nucleotide Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct and nondestructive verification of PNA immobilization using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Amino Acid Bioconjugation - Bio-Synthesis, Inc. - [biosyn.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. biosynth.com [biosynth.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. rsc.org [rsc.org]
- 22. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 23. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
Application Note: A Practical Guide to the HPLC Purification of PNAs Synthesized with Fmoc-PNA-A(Bhoc)-OH
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering high binding affinity and nuclease resistance, making them invaluable in diagnostics and therapeutics.[1] The Fmoc/Bhoc (9-fluorenylmethyloxycarbonyl/benzhydryloxycarbonyl) strategy is a widely adopted method for PNA synthesis due to its use of milder deprotection conditions compared to the original Boc/Z chemistry.[2][3] Specifically, the Fmoc-PNA-A(Bhoc)-OH monomer is critical for incorporating adenine bases. The Bhoc group provides acid-labile protection for the exocyclic amine of the nucleobase, ensuring stability during synthesis while allowing for easy removal during final cleavage.[4] However, achieving high purity of the final PNA oligomer necessitates a robust purification strategy to remove truncated sequences, failure sequences, and byproducts from synthesis and deprotection. This application note provides a detailed, experience-driven guide to the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of PNA oligomers synthesized using this compound, complete with protocols, optimization strategies, and troubleshooting advice for researchers and drug development professionals.
Introduction to PNA Synthesis and Purification Challenges
The Fmoc/Bhoc PNA synthesis cycle involves three primary steps: Fmoc deprotection with piperidine, monomer coupling using an activating agent like HATU, and capping of unreacted amines.[2][5] This process is repeated until the desired sequence is assembled. Final cleavage from the solid support resin and deprotection of the Bhoc groups are typically performed simultaneously using a strong acid cocktail, commonly Trifluoroacetic Acid (TFA) with a scavenger such as m-cresol.[2][3]
Despite high coupling efficiencies, several challenges arise that impact the purity of the crude product:
-
Truncated Sequences: Incomplete coupling at any step results in shorter PNA chains. These are typically capped (e.g., with acetic anhydride) to prevent further elongation, but must be separated from the full-length product (FLP).[2][3]
-
Deletion Sequences: Incomplete Fmoc deprotection can lead to the skipping of a monomer, resulting in a sequence missing one unit.
-
Side Reactions: Although Fmoc/Bhoc chemistry is considered mild, minor base-catalyzed rearrangements can occur during the piperidine-mediated Fmoc deprotection step.[3] Furthermore, side reactions at elevated temperatures can lead to base adducts or transamidation.[6]
-
Protecting Group-Related Impurities: Incomplete removal of Bhoc groups or modifications caused by scavengers can result in complex impurity profiles.
-
Aggregation: Purine-rich PNA sequences, particularly those containing guanine, are prone to aggregation, which can complicate purification and analysis.[3]
RP-HPLC is the gold standard for PNA purification, effectively separating the desired full-length PNA from these synthesis-related impurities based on hydrophobicity.[3][7]
Principles of Reverse-Phase HPLC for PNA Purification
RP-HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (typically octadecyl-silica, C18) is used with a polar mobile phase. PNAs, despite their charged nucleobases, possess a hydrophobic character that allows for strong interaction with the C18 stationary phase.
The Role of Ion-Pairing Agents: The key to successful PNA purification is the use of an ion-pairing agent in the mobile phase, most commonly Trifluoroacetic Acid (TFA).[8] PNAs have basic amino groups (N-terminus, A, and C bases) that would be protonated at the low pH of the mobile phase.[8] TFA acts as a counter-ion, forming a neutral, hydrophobic ion-pair with the protonated sites on the PNA.[9] This neutralization prevents ionic repulsion with the silica backbone and enhances hydrophobic interaction with the stationary phase, leading to better retention and sharper peaks.
"Fmoc-On" vs. "Fmoc-Off" Purification: An effective strategy, particularly for longer PNAs where separation of the FLP from n-1 truncated sequences is difficult, is "Fmoc-on" purification.[3][10]
-
Fmoc-Off (Standard): The N-terminal Fmoc group is removed before cleavage from the resin. Purification relies on the small hydrophobicity difference between the FLP and truncated sequences.
-
Fmoc-On: The final N-terminal Fmoc group is intentionally left on during cleavage. The large, hydrophobic Fmoc group dramatically increases the retention time of the full-length product relative to the capped, truncated failure sequences, which lack the Fmoc group.[10] This simplifies the separation significantly. The collected Fmoc-on PNA is then treated with a piperidine solution to remove the Fmoc group post-purification.
Experimental Protocols
Materials and Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Trifluoroacetic Acid (TFA), Diethyl Ether (anhydrous), N,N-Dimethylformamide (DMF), Piperidine.
-
Columns:
-
Equipment: HPLC system with a gradient pump, UV detector (monitoring at 260 nm), and fraction collector; lyophilizer (Speed-Vac); centrifuge; vortex mixer.
-
Labware: Polypropylene tubes (PNAs can adhere to glass surfaces).[8]
Workflow Overview
Caption: Overall workflow for PNA purification.
Step-by-Step Protocol
Step 1: Cleavage and Deprotection [2]
-
After synthesis, wash the resin-bound PNA thoroughly with DMF and then Dichloromethane (DCM). Dry the resin under a stream of nitrogen or under vacuum.
-
Prepare a cleavage cocktail of 95% TFA and 5% m-cresol (v/v). Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin (approx. 1 mL per 25 mg of resin).
-
Agitate at room temperature for 1-2 hours to ensure complete cleavage and removal of Bhoc protecting groups.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
Step 2: Ether Precipitation [3][11]
-
Transfer the TFA filtrate to a polypropylene centrifuge tube.
-
Add 10 volumes of cold, anhydrous diethyl ether to precipitate the crude PNA. A white precipitate should form.
-
Incubate on ice or at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the PNA.
-
Carefully decant the ether. Wash the pellet with another portion of cold ether, vortex briefly, and centrifuge again. Repeat this wash step once more.
-
After the final wash, decant the ether and dry the white PNA pellet under a gentle stream of nitrogen or in a Speed-Vac to remove residual ether.
Step 3: Sample Preparation for HPLC
-
Dissolve the crude PNA pellet in a suitable solvent. Start with 0.1% TFA in water.
-
If solubility is an issue, which is common for purine-rich sequences, sonication or adding a small amount of ACN (10-20%) may be necessary.[8]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Step 4: Analytical RP-HPLC Method This step is used to assess the purity of the crude product and optimize the separation gradient.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile[3]
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
| Time (min) | % B |
| 0.0 | 5 |
| 25.0 | 65 |
| 27.0 | 100 |
| 30.0 | 100 |
| 31.0 | 5 |
| 35.0 | 5 |
Step 5: Preparative RP-HPLC Method Scale up the analytical method for purification. Adjust the gradient based on the analytical run to ensure good separation between the main product peak and adjacent impurities.
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Flow Rate: 15-20 mL/min (for a ~21 mm ID column)
- Detection: 260 nm
| Time (min) | % B |
| 0.0 | 10 |
| 5.0 | 10 |
| 45.0 | 50 |
| 48.0 | 100 |
| 53.0 | 100 |
| 55.0 | 10 |
| 60.0 | 10 |
Step 6: Fraction Collection and Analysis
- Collect fractions across the main peak(s) of interest.
- Analyze the collected fractions using analytical HPLC and, critically, by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the species in each fraction.[10] This step is essential to distinguish the full-length product from co-eluting impurities like deletion sequences, which may have very similar retention times.
Step 7: Post-Purification Processing
-
Pool the fractions containing the pure PNA oligomer.
-
Freeze the pooled fractions and lyophilize until a dry, fluffy white powder is obtained.[8]
-
Store the purified PNA at -20°C or below.
Optimization and Troubleshooting
Effective troubleshooting requires a systematic approach to diagnose and resolve common HPLC issues.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Broad Peak Shape | - PNA aggregation- Column overload- Inappropriate sample solvent- Column degradation | - Add ACN (up to 20%) or heat the sample (50°C) to aid dissolution.[8]- Reduce the injection volume or sample concentration.[13]- Dissolve the sample in the initial mobile phase composition.[13]- Flush the column with a strong solvent; replace if performance does not improve. |
| No/Low PNA Retention | - Insufficient ion-pairing- PNA is very hydrophilic- Column failure (loss of stationary phase) | - Ensure mobile phase contains 0.1% TFA.- Start with a lower initial %B in your gradient.- Replace the column. |
| Peak Splitting or Shoulders | - Co-elution of closely related impurities (e.g., n-1 deletion)- On-column degradation- Sample solvent stronger than mobile phase | - Optimize the gradient (make it shallower) to improve resolution.- Consider "Fmoc-on" purification for better separation.[10]- Ensure the mobile phase pH is stable (~2 with TFA); PNA backbones can be unstable at very low pH.[7]- Dissolve the sample in a weaker solvent than the mobile phase.[13] |
| Irreproducible Retention Times | - Inadequate column equilibration- Mobile phase composition drift- Pump malfunction | - Increase equilibration time between runs to at least 10 column volumes.[13]- Prepare fresh mobile phases daily; ensure proper mixing if prepared online.- Check pump for leaks and perform flow rate precision tests.[13] |
| High Backpressure | - Column or frit blockage- Salt precipitation in the system | - Filter all samples and mobile phases.- Reverse-flush the column (if permitted by manufacturer).- If using buffers other than TFA, ensure they are soluble in the full ACN range to prevent precipitation.[12] |
Conclusion
The successful purification of PNA oligomers synthesized with this compound is a critical determinant of their utility in research and clinical applications. The protocol detailed here, centered on reverse-phase HPLC with TFA as an ion-pairing agent, provides a robust and reliable method for achieving high purity. Key to this process is a systematic approach that includes careful sample preparation, gradient optimization, and rigorous post-purification analysis by mass spectrometry. By understanding the principles behind the separation and anticipating common challenges, researchers can effectively troubleshoot issues and obtain high-quality PNA for their downstream experiments.
References
-
Aapptec Peptides. 1121 – PNA Synthesis. Available at: [Link].
-
Lee, H., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available at: [Link].
-
ResearchGate. Chemical structure of a PNA oligomer and purification by RP-HPLC. Available at: [Link].
-
PANAGENE. Guideline for PNA: Handling and Storage. Available at: [Link].
-
ScienceOpen. Automated Flow Synthesis of Peptide-PNA Conjugates. Available at: [Link].
-
American University Library. HPLC as a method for purifying and identifying PNAs. Available at: [Link].
-
Fields, G.B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link].
-
Agilent. (2010). HPLC purification of dye-labeled or Fmoc-protected peptide nucleic acids from solid-phase synthesis. Application Note. Available at: [Link].
-
Fritz, H.J., et al. (1978). Separation of oligo-RNA by reverse-phase HPLC. Nucleic Acids Research. Available at: [Link].
-
Loba Chemie. Ion Pairing Reagents For Hplc. Available at: [Link].
-
PNA-TEC. PNA Purification and Characterization. Available at: [Link].
-
Gilar, M., et al. (2001). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link].
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available at: [Link].
-
Perry, D.H., et al. (1998). Analysis and purification of peptide nucleic acids by denaturing PAGE. Nucleic Acids Research. Available at: [Link].
-
Kumar, V., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Available at: [Link].
-
Sules, T.L., et al. (2020). Driving integrative structural modeling with serial capture affinity purification. PNAS. Available at: [Link].
-
Mor, A., et al. (2018). Affinity purification mass spectrometry analysis of PD-1 uncovers SAP as a new checkpoint inhibitor. PNAS. Available at: [Link].
-
Kovács, L., et al. (1998). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Collection of Czechoslovak Chemical Communications. Available at: [Link].
-
McLafferty, F.W., et al. (2007). Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry. Accounts of Chemical Research. Available at: [Link].
-
PolyOrg, Inc. Fmoc PNA-A(Bhoc)-OH. Available at: [Link].
-
Singh, C.R., et al. (2021). Mass spectrometry analysis of affinity-purified cytoplasmic translation initiation complexes from human and fly cells. STAR Protocols. Available at: [Link].
-
Phanstiel, D.H., et al. (2008). Mass spectrometry identifies and quantifies 74 unique histone H4 isoforms in differentiating human embryonic stem cells. PNAS. Available at: [Link].
Sources
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 8. Guideline for PNA [data.panagene.com]
- 9. Ion Pairing Reagents For Hplc [lobachemie.com]
- 10. perlan.com.pl [perlan.com.pl]
- 11. rsc.org [rsc.org]
- 12. ijsdr.org [ijsdr.org]
- 13. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc PNA Synthesis
Welcome to the Technical Support Center for Peptide Nucleic Acid (PNA) synthesis using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PNA synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The Fmoc PNA Synthesis Cycle: A Foundational Overview
Solid-phase PNA synthesis is an iterative process involving three key steps: Fmoc deprotection, monomer coupling, and optional capping. Understanding this cycle is fundamental to diagnosing issues that may arise during synthesis.
Caption: Common side reactions during the Fmoc deprotection step in PNA synthesis.
Solutions:
-
Minimize Deprotection Time: The risk of ketopiperazine formation increases with prolonged exposure to the basic conditions of Fmoc removal. Use the shortest deprotection time necessary for complete Fmoc removal (e.g., 2-3 minutes, repeated twice). [1][2]2. Use Milder Bases: While piperidine is standard, alternative, less nucleophilic bases like piperazine or DBU have been explored to minimize base-induced side reactions, though these require careful protocol optimization. [3][4]3. Protecting Group Strategy: While you are using Fmoc chemistry, it's worth noting that this side reaction is a key reason some researchers prefer the Boc/Z protection strategy for PNA synthesis, as it avoids the repetitive use of base. [1]
Question 4: After cleavage, my PNA is extremely difficult to dissolve for purification. Is this normal?
Answer: Yes, poor solubility is a well-known characteristic of PNA oligomers, especially for longer sequences or those rich in purines. [1][5]The neutral backbone allows for strong intermolecular hydrogen bonding, leading to aggregation once the PNA is cleaved from the solubilizing resin.
Core Problem: Strong intermolecular forces cause the cleaved PNA to aggregate and precipitate.
Solutions:
-
Dissolution Protocol: Do not expect PNA to dissolve easily in neutral water. The standard procedure is to dissolve the lyophilized crude product in an aqueous solution containing 0.1% Trifluoroacetic Acid (TFA). [6]If it remains insoluble, adding 10-20% acetonitrile and gently heating to ~50°C for a few minutes can help. [6]2. Incorporate Solubilizing Groups: During synthesis, add one or more lysine (Lys) residues to the N- or C-terminus. The positively charged side chain of lysine at acidic pH dramatically improves the solubility of the entire oligomer. [5]Alternatively, flexible linkers like AEEA spacers can also help. [5]3. Handling and Storage: Always use polypropylene or polyethylene tubes for handling and storing PNA, as they have a high affinity for glass and polystyrene surfaces. [6]For long-term storage, it is best to store aliquots in a lyophilized state. [6]
Troubleshooting Guide: Purification & Analysis
This section focuses on challenges that arise after the PNA has been successfully synthesized and cleaved from the resin.
Question 5: My Reverse-Phase HPLC (RP-HPLC) chromatogram shows very broad, poorly resolved peaks. How can I improve the separation?
Answer: Broad peaks in PNA purification are common and are typically caused by on-column aggregation or the presence of multiple conformations of the PNA molecule.
Core Problem: The PNA is aggregating on the HPLC column or exists in multiple slowly-interconverting forms, leading to poor peak shape.
Solutions:
-
Elevated Column Temperature: This is the most effective solution. Performing the HPLC run with the column heated to 55-60°C will provide the thermal energy needed to disrupt aggregation and secondary structures, resulting in significantly sharper peaks and better resolution. [5]2. Appropriate Mobile Phases: A standard mobile phase system of Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B) is effective. [5][6]The acidic TFA ensures that the PNA is protonated, which aids in solubility and provides counter-ions for reverse-phase interaction.
-
Shallow Gradient: Use a slow, shallow gradient for elution. A gradient that increases the organic phase (Solvent B) by 0.5-1% per minute is a good starting point. This allows for better separation of closely eluting species, such as deletion sequences.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Column Temperature | Ambient | 55-60 °C | Disrupts aggregation and secondary structures, leading to sharper peaks. [5] |
| Mobile Phase A | 0.1% TFA in Water | No change | TFA is essential for protonating the PNA and for good chromatography. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | No change | Acetonitrile is the standard organic modifier. |
| Gradient | 1-2% B per minute | 0.5-1% B per minute | A shallower gradient provides higher resolution to separate impurities. |
| Column Type | C18 | C8 or C18 | C18 is standard and usually sufficient. C8 is slightly less hydrophobic. |
Question 6: My MALDI-TOF mass spectrum looks noisy, and I'm having trouble identifying the main product peak. What could be wrong?
Answer: MALDI-TOF MS analysis of PNA can be challenging due to their propensity to aggregate, their neutral backbone, and potential for salt adduction.
Core Problem: The PNA sample is not properly co-crystallizing with the matrix, is forming aggregates, or is complexed with salts, leading to poor ionization and a complex spectrum.
Solutions:
-
Matrix Selection: A 3-Hydroxypicolinic acid (3-HPA) matrix is generally recommended for oligonucleotides and their analogs like PNA. Sinapinic acid (SA) can also be effective. Experiment with both to see which gives a better signal for your specific sequence.
-
Sample Desalting: PNA samples must be thoroughly desalted before MS analysis. Salts from buffers or the synthesis process (e.g., sodium, potassium) can suppress the signal and create adduct peaks (+22 Da for Na+, +38 Da for K+) that complicate the spectrum. Use a micro-scale reverse-phase tip (e.g., a ZipTip) to desalt your sample immediately before analysis.
-
Optimize Sample/Matrix Preparation: The ratio of sample to matrix is crucial. Try spotting the matrix first, letting it dry, and then spotting the PNA sample on top. Alternatively, pre-mix the sample and matrix before spotting.
-
Check for Dimerization: PNAs, especially in aqueous solutions without acid, can form stable dimers that may be observed in the mass spectrum. [7]Analyzing the sample in a solution containing acetonitrile and 0.1% TFA can help disrupt these non-covalent interactions.
Key Experimental Protocols
Protocol 1: Test Cleavage and Analysis
This protocol is invaluable for monitoring synthesis efficiency at intermediate steps without consuming all of your resin.
-
After a coupling step of interest (e.g., after the 5th monomer), carefully withdraw a small amount of resin (~2-5 mg) from the reaction vessel.
-
Wash the resin sample thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
-
Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water . Caution: Work in a fume hood and wear appropriate PPE.
-
Add ~100 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube.
-
Allow the cleavage reaction to proceed at room temperature for 1.5 - 2 hours.
-
Filter the resin away from the cleavage solution (e.g., using a micro-filter tube).
-
Precipitate the cleaved PNA by adding the filtrate to 1 mL of cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet again with cold ether.
-
Dry the PNA pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for LC-MS or MALDI-TOF MS analysis to confirm the mass of the synthesized fragment.
Protocol 2: Standard Capping Procedure
Use this protocol after each coupling step to block unreacted chains and simplify final purification.
-
After the monomer coupling step and subsequent DMF washes, add the capping solution to the resin.
-
A common capping solution is a mixture of Acetic Anhydride / 2,6-Lutidine / DMF (5:6:89 v/v/v) . [8]3. Agitate the resin with the capping solution for 5 minutes at room temperature. [8]4. Drain the capping solution and wash the resin thoroughly with DMF to prepare for the next deprotection cycle.
References
-
Abdel-Aal, A. M., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Molecules. Available at: [Link]
-
Frontiers in Chemistry. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Available at: [Link]
-
Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2015). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Available at: [Link]
-
ResearchGate. (2023). The challenge of peptide nucleic acid synthesis. Available at: [Link]
-
Chemical Society Reviews. (2023). The challenge of peptide nucleic acid synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-protected PNA monomers. Available at: [Link]
-
Pentelute, B. L., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science. Available at: [Link]
-
National Institutes of Health. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC. Available at: [Link]
-
National Institutes of Health. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Available at: [Link]
-
ScienceOpen. (n.d.). Automated Flow Synthesis of Peptide-PNA Conjugates. Available at: [Link]
-
Panagene. (2008). Guideline for PNA. Available at: [Link]
-
American University. (2023). HPLC as a method for purifying and identifying PNAs. Figshare. Available at: [Link]
-
ResearchGate. (2019). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
-
Frontiers in Bioengineering and Biotechnology. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Available at: [Link]
-
University of California, Irvine. (n.d.). PNA Purification and Characterization. Available at: [Link]
-
Emerald Cloud Lab. (2025). ExperimentPNASynthesis Documentation. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of a PNA oligomer and purification by RP-HPLC. Available at: [Link]
-
PubMed. (1998). Analysis and purification of peptide nucleic acids by denaturing PAGE. Available at: [Link]
-
ResearchGate. (n.d.). PNA-MALD-TOF MS mutation detection and PNA concentration. Available at: [Link]
-
National Institutes of Health. (2011). G-Quadruplex Formation Between G-Rich PNA and Homologous Sequences in Oligonucleotides and Supercoiled Plasmid DNA. PMC. Available at: [Link]
-
ACS Publications. (1998). Inhibition of Gene Expression Inside Cells by Peptide Nucleic Acids: Effect of mRNA Target Sequence, Mismatched Bases, and PNA Length. Biochemistry. Available at: [Link]
-
MDPI. (2022). Utility of the BioFire® FilmArray® Pneumonia Panel Using Bronchial Washing Specimens: A Comparative Study with Conventional Culture. Available at: [Link]
-
ResearchGate. (2018). Pitfalls in the Use of MALDI TOF Mass Spectrometry for the Identification of Problematic Yeast Isolates from a Historical Collection. Available at: [Link]
-
National Institutes of Health. (2022). MALDI-TOF mass spectrometry rapid pathogen identification and outcomes of patients with bloodstream infection: A systematic review and meta-analysis. Available at: [Link]
-
PubMed Central. (2015). Current status of MALDI-TOF mass spectrometry in clinical microbiology. Available at: [Link]
Sources
- 1. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Guideline for PNA [data.panagene.com]
- 7. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 8. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-PNA-A(Bhoc)-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting the coupling efficiency of Fmoc-PNA-A(Bhoc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical, field-proven solutions to common challenges encountered during solid-phase peptide nucleic acid (PNA) synthesis.
Introduction to this compound and Coupling Challenges
This compound is a key building block in the synthesis of peptide nucleic acids, utilizing the popular Fmoc/Bhoc protection strategy.[1][2] This strategy offers the advantage of milder cleavage conditions compared to the original Boc/Z chemistry.[1][3] However, the unique properties of the adenine monomer, coupled with the characteristics of the benzhydryloxycarbonyl (Bhoc) protecting group, can sometimes lead to suboptimal coupling efficiencies. This guide will walk you through the potential causes and provide actionable solutions to enhance your PNA synthesis outcomes.
The Bhoc group is acid-labile and provides good solubility to the monomer, which is beneficial during synthesis.[4][5] However, its bulkiness and the inherent properties of purine-rich sequences can contribute to aggregation and steric hindrance, posing challenges to achieving high coupling yields.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fmoc/Bhoc PNA synthesis strategy?
The Fmoc/Bhoc strategy is a widely used method for solid-phase PNA synthesis.[1] It relies on two key protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the N-terminal amine of the PNA backbone.[8][9] It is typically removed using a solution of piperidine in a solvent like DMF or NMP.[1][2]
-
Bhoc (benzhydryloxycarbonyl): This is an acid-labile protecting group for the exocyclic amines of the nucleobases, such as the adenine in this compound.[1][4] It remains stable during the basic conditions of Fmoc deprotection and is removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1]
This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the nucleobase protecting groups.[3]
Q2: Why does this compound sometimes exhibit lower coupling efficiency compared to other PNA monomers?
Several factors can contribute to the reduced coupling efficiency of this compound:
-
Steric Hindrance: The bulky Bhoc protecting group on the adenine base, combined with the growing PNA chain on the solid support, can create steric hindrance, making it more difficult for the activated monomer to access the free N-terminal amine.
-
Aggregation: Purine-rich sequences, especially those containing guanine and adenine, have a strong tendency to aggregate via hydrogen bonding and hydrophobic interactions.[6][7] This aggregation can block reactive sites on the resin, leading to incomplete coupling.
-
Secondary Structure Formation: PNA oligomers can form secondary structures on the solid support, which can also mask the N-terminus and impede the coupling reaction.
Q3: What are the most common side reactions to be aware of during Fmoc-based PNA synthesis?
Two primary side reactions can occur during the piperidine-mediated Fmoc deprotection step:
-
Ketopiperazine Formation: The deprotected N-terminal amine can undergo an intramolecular cyclization with the carbonyl group of the same monomer, leading to chain termination and the formation of a ketopiperazine byproduct.[6]
-
Transacylation: The N-terminal amine can react with the nucleobase, resulting in the formation of an abasic site.[6]
While these are primarily associated with the deprotection step, their occurrence can be exacerbated by factors that also affect coupling, such as aggregation and steric hindrance, which can prolong the exposure of the deprotected amine to conditions that favor these side reactions.
Troubleshooting Guide: Improving Coupling Efficiency
This section provides a systematic approach to diagnosing and resolving poor coupling yields with this compound.
Issue 1: Incomplete Coupling Detected
How to Diagnose:
-
Kaiser Test (Qualitative): A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines.
-
HPLC Analysis of a Test Cleavage: Cleaving a small amount of resin and analyzing the product by HPLC can reveal the presence of deletion sequences (n-1, n-2, etc.).
-
Mass Spectrometry (MS): MS analysis of the cleaved product can confirm the masses of the desired product and any deletion sequences.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Activation | The carboxylic acid of the this compound monomer is not fully activated, leading to a lower concentration of the reactive species. | - Optimize Activator Choice: While HATU and HBTU are commonly used, PyAOP or PyBOP can be more effective for sterically hindered couplings.[10][11][12] - Ensure Fresh Reagents: Use fresh, high-quality coupling reagents and anhydrous solvents. - Pre-activation: Allow the monomer and activating agent to pre-activate for a few minutes before adding to the resin.[7] |
| Steric Hindrance & Aggregation | The growing PNA chain and the bulky Bhoc group are physically blocking the coupling reaction. | - Double Coupling: Perform a second coupling step with a fresh solution of activated monomer.[10] - Increase Reaction Time: Extend the coupling time to allow for more opportunities for the reaction to occur. - Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can help disrupt secondary structures and improve reaction kinetics.[6][13] - Choice of Resin: Use a low-loading resin or a PEG-based resin (e.g., TentaGel, ChemMatrix) to increase the distance between chains and reduce aggregation.[3][14][15] |
| Poor Monomer Solubility | The this compound is not fully dissolved in the coupling solvent, reducing its availability for the reaction. | - Use NMP: N-Methyl-2-pyrrolidone (NMP) is often a better solvent for PNA monomers than N,N-dimethylformamide (DMF).[6] - Sonication: Briefly sonicate the monomer solution to ensure complete dissolution before activation. |
Issue 2: Premature Bhoc Group Deprotection
How to Diagnose:
-
HPLC-MS Analysis: The presence of species with a mass corresponding to the PNA chain minus the Bhoc group in the final product.
-
Discoloration of Resin: Unusual or unexpected color changes during the synthesis cycles.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Acidic Impurities in Solvents | Traces of acid in DMF (from degradation to dimethylamine and formic acid) can lead to partial cleavage of the acid-labile Bhoc group over time. | - Use High-Purity Solvents: Always use fresh, peptide-synthesis-grade solvents. - Solvent Storage: Store solvents under an inert atmosphere (e.g., nitrogen or argon) and away from light. |
| Extended Reaction Times at High Temperatures | Prolonged exposure to elevated temperatures, even in the absence of strong acid, can potentially lead to some lability of the Bhoc group. | - Moderate Temperature Increases: If using heat to improve coupling, use the lowest effective temperature and for the minimum time necessary. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Fmoc Deprotection:
-
Treat the resin-bound PNA with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the reaction vessel.
-
Add a fresh solution of 20% piperidine in DMF and react for an additional 12 minutes.[10]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monomer Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in NMP.
-
Add an activating agent, such as HATU (2.9 equivalents), and a base, such as DIPEA (6 equivalents) or a mixture of DIPEA and 2,6-lutidine.[16][17]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated monomer solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amines, treat the resin with a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF) for 5-10 minutes.[17]
-
Wash the resin with DMF.
-
Optimized Protocol for Difficult Couplings
For sequences prone to aggregation or when encountering low coupling efficiency with this compound, consider the following modifications:
-
Solvent and Reagents:
-
Use NMP as the primary solvent.
-
Consider using PyAOP or PyBOP as the activating agent.
-
-
Coupling Conditions:
-
Double Coupling: After the initial coupling step, drain the reaction vessel and add a second, freshly prepared solution of activated this compound. React for an additional 30-60 minutes.
-
Elevated Temperature: Perform the coupling step(s) at 40-50°C. Ensure your synthesis vessel and instrument are rated for these temperatures.
-
-
Post-Coupling Monitoring:
-
Perform a Kaiser test after the first coupling to determine if a second coupling is necessary.
-
Visualizing the Workflow and Troubleshooting
PNA Coupling Workflow
Caption: Standard solid-phase PNA synthesis cycle.
Troubleshooting Decision Tree for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low PNA coupling.
References
- The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (2023-04-03). DOI:10.1039/D2CS00049K.
- 1121 – PNA Synthesis. Aapptec Peptides.
- Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry (2025-05-14). DOI:10.1039/D5OB00589B.
- The Flexibility of PNA Synthesis. LGC, Biosearch Technologies.
- PNA-G(Bhoc)-OH, FMOC. LGC, Biosearch Technologies.
- An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjug
- SPPS Resins Impact the PNA-Syntheses' Improvement.
- SPPS Resins Impact the PNA-Syntheses' Improvement. PMC - NIH (2013-02-13).
- Cell-penetrating peptide conjugates of peptide nucleic acids (PNA)
- Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging.
- Automated Flow Synthesis of Peptide-PNA Conjug
- Download.
- Optimized Synthesis of Fmoc/Boc‐Protected PNA Monomers and their Assembly into PNA Oligomers. | Request PDF.
- PNA-A(Bhoc)-OH, FMOC. LGC, Biosearch Technologies.
- Peptide Nucleic Acid (PNA) Synthesis. LGC, Biosearch Technologies.
- Fmoc-PNA-C(Bhoc)-OH. Liwei Peptide.
- Fmoc-PNA-G(Bhoc)-OH. Liwei Peptide.
Sources
- 1. peptide.com [peptide.com]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Purchase Directly from Fmoc-PNA-C(Bhoc)-OH | China Fmoc-PNA-C(Bhoc)-OH Supplies [liwei-peptide.com]
- 9. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 10. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 14. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 15. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Fmoc Deprotection in PNA Synthesis
Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges specifically related to the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection step. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.
PNA synthesis, while powerful, is often more challenging than standard peptide synthesis due to issues like poor monomer solubility and the tendency for intra- and inter-chain aggregation.[1][2] The repetitive use of a base, typically 20% piperidine in DMF, to remove the temporary N-terminal Fmoc protecting group is a critical step, but it is also a major source of side reactions that can jeopardize the success of your synthesis.[1] This guide provides in-depth troubleshooting advice and validated protocols to help you navigate and mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about side reactions during Fmoc deprotection in PNA synthesis, providing concise explanations for quick reference.
Q1: What is the most common side reaction during the Fmoc deprotection step in PNA synthesis?
A1: The most significant and frequent side reaction is the intramolecular cyclization of the N-(2-aminoethyl)glycine (AEG) backbone.[1] After the Fmoc group is removed, the newly liberated secondary amine can attack the backbone carbonyl group, forming a stable six-membered ring known as a diketopiperazine or, more accurately in this context, an N-aminoethyl-glycyl ketopiperazine. This reaction is often referred to as "backbiting."[3] This event is irreversible and leads to the termination of the growing PNA chain, resulting in a truncated sequence that is difficult to separate from the desired full-length product.[3]
Q2: My mass spectrometry results show a product with a mass of +67 Da. What could be the cause?
A2: A mass addition of +67 Da often points to the amination of a nucleobase.[3] This side reaction can occur if residual coupling activator (e.g., HATU, PyAOP) is not thoroughly washed from the resin before the piperidine deprotection solution is added. The activator can react with piperidine to form a reactive species that then modifies the exocyclic amines on the nucleobases, particularly at elevated temperatures.[3]
Q3: I've observed a byproduct with a mass increase of +111 Da. What is this and how can I avoid it?
A3: This mass increase corresponds to the premature cleavage of the benzhydryloxycarbonyl (Bhoc) protecting group from a nucleobase and its subsequent reaction with piperidine.[3] The Bhoc group is designed to be acid-labile and removed during final cleavage with TFA, but it can show some instability to the basic conditions of Fmoc deprotection, especially at high temperatures.[3] The resulting carbocation can be trapped by piperidine. To avoid this, it is crucial to perform the deprotection step at room temperature unless a specific high-temperature protocol is being carefully optimized.
Q4: Why is aggregation a particular problem in PNA synthesis and how does it relate to Fmoc deprotection?
A4: PNA oligomers have a neutral polyamide backbone, which, unlike the charged phosphate backbone of DNA, can readily form intermolecular hydrogen bonds, leading to aggregation.[1][2] This is especially problematic for longer PNA sequences.[4] Aggregation on the solid-phase support can physically block reagents, including the piperidine solution, from reaching the N-terminus. This leads to incomplete Fmoc deprotection and results in deletion sequences in the final product.[2][4] The use of more hydrophilic resins like TentaGel or ChemMatrix can help to mitigate this by improving solvation of the growing chains.[1]
Q5: Can aspartimide formation, a known problem in peptide synthesis, occur during PNA synthesis?
A5: While the classic aspartimide formation involves an aspartic acid residue, which is not part of the standard PNA backbone, analogous base-catalyzed intramolecular cyclizations can occur if you are synthesizing PNA-peptide conjugates containing aspartic acid.[5][6][7] The repetitive piperidine treatment during the PNA portion of the synthesis can induce aspartimide formation in the peptide segment, leading to side products and potential racemization.[7] Therefore, when designing PNA-peptide conjugates, careful consideration of the peptide sequence and the potential for such side reactions is necessary.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during Fmoc-based PNA synthesis.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| High levels of deletion sequences (N-1, N-2, etc.) in HPLC/MS. | 1. Incomplete Fmoc Deprotection: Aggregation is preventing piperidine from reaching the N-terminus.[2][4] 2. Inefficient Coupling: The subsequent monomer is not coupling efficiently to the deprotected amine. | Step 1: Verify Deprotection. Use a qualitative test like the Kaiser (ninhydrin) test on a small resin sample after deprotection. A blue color indicates free primary amines and successful deprotection.[8] Step 2: Optimize Deprotection Conditions. Increase the deprotection time (e.g., from 3 min to 5-7 min) or perform a double deprotection (two sequential treatments with fresh piperidine solution).[3] Step 3: Address Aggregation. Switch to a high-swelling, hydrophilic resin (e.g., PEG-based resins like TentaGel or ChemMatrix).[1] Consider adding a chaotropic salt like LiCl to the coupling and deprotection solutions to disrupt secondary structures. Step 4: Improve Coupling. If deprotection is complete, focus on the coupling step. Use a more potent activator like HATU, ensure monomers are fully dissolved (NMP is often better than DMF for solubility), and consider double coupling the problematic residue.[9] |
| Major peak in HPLC with the correct mass, but it elutes earlier/later than expected, or shows peak tailing. | 1. Isomer Formation: Transamidation of the nucleobase to the N-terminus has occurred.[3] 2. On-resin Aggregation: The PNA is aggregating even during HPLC analysis. | Step 1: Characterize the Byproduct. Use high-resolution mass spectrometry and tandem MS (MS/MS) to confirm if the byproduct is an isomer of the target sequence. Step 2: Mitigate Isomerization. This side reaction is promoted by base and heat.[3] Reduce the deprotection time to the minimum required for complete Fmoc removal. Avoid elevated temperatures during synthesis cycles. Step 3: Optimize HPLC Conditions. For analysis, heat the HPLC column to 55-60°C to disrupt aggregation and improve peak shape.[10] Use a shallower gradient for better separation of isomers. |
| Presence of unexpected peaks with mass additions (+67 Da, +111 Da, etc.). | 1. Nucleobase Modification: Amination (+67 Da) or piperidine adduction to a deprotected Bhoc group (+111 Da).[3] 2. Residual Reagents: Incomplete washing between synthesis steps. | Step 1: Improve Washing Protocol. Increase the volume and number of washes after the coupling step to ensure complete removal of the activator before deprotection. A recommended wash sequence is DMF -> DCM -> DMF.[3] Step 2: Control Temperature. Strictly maintain room temperature for all synthesis steps, especially deprotection, to prevent premature Bhoc cleavage.[3] Step 3: Verify Reagent Purity. Ensure the DMF used is amine-free, as contaminants can cause side reactions. Use high-purity piperidine. |
| Low final yield and evidence of chain termination. | 1. Backbone Cyclization (Backbiting): Formation of a terminal ketopiperazine structure.[1][3] 2. Ineffective Capping: Unreacted sites from incomplete coupling are not being properly capped. | Step 1: Minimize Deprotection Time. The free N-terminal amine is most vulnerable to backbiting immediately after deprotection. Proceed to the coupling step as quickly as possible. Use the minimum effective deprotection time. Step 2: Implement Effective Capping. After each coupling step, cap any unreacted amines using acetic anhydride (Ac₂O) and a non-nucleophilic base like DIEA or 2,6-lutidine.[9] This prevents truncated sequences from elongating further, simplifying final purification. Step 3: Consider Alternative Chemistries. For particularly difficult sequences, a Boc/Z protection strategy may be considered, as it avoids the use of piperidine. However, this requires harsher acid cleavage conditions (HF or TFMSA), which may not be suitable for all applications or laboratories.[1][9] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for robust PNA synthesis, designed to minimize common side reactions.
Protocol 1: Standard Fmoc-Deprotection on Solid Support
This protocol is for a standard 2 µmol scale synthesis on a suitable PNA resin (e.g., NovaSyn® TGR or PAL-PEG-PS, <0.2 mmol/g loading).[10]
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine in high-purity, amine-free Dimethylformamide (DMF).
-
Washing Solvent A: High-purity DMF.
-
Washing Solvent B: Dichloromethane (DCM).
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Drain the swelling solvent.
-
Add the Deprotection Solution (approx. 1 mL per 100 mg of resin) to the reaction vessel.
-
Agitate the resin slurry at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add fresh Deprotection Solution and agitate for an additional 5-7 minutes.
-
Drain the solution and immediately begin the washing sequence.
-
Wash the resin thoroughly to remove all traces of piperidine, which can inhibit the subsequent coupling reaction. A typical wash cycle is:
-
DMF (3 x 1 mL)
-
DCM (3 x 1 mL)
-
DMF (3 x 1 mL)
-
-
Proceed immediately to the coupling step.
Protocol 2: The Kaiser Test for Free Amine Detection
This colorimetric test confirms the presence of free primary amines after Fmoc deprotection.
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80 g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with Pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 1-2 mg) from the reaction vessel after the final DMF wash and place them in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Deprotection Successful): The beads and/or solution turn a deep blue.
-
Negative Result (Fmoc Group Present): The beads and solution remain yellow or colorless.
-
Part 4: Mechanistic Diagrams
Visualizing the chemical transformations can aid in understanding and preventing side reactions.
Diagram 1: Fmoc Deprotection and the "Backbiting" Side Reaction
This diagram illustrates the desired deprotection pathway and the competing intramolecular cyclization that terminates the PNA chain.
Caption: Desired vs. side reaction pathway after Fmoc deprotection.
Diagram 2: Nucleobase Side Reactions Mediated by Piperidine
This workflow shows how piperidine can cause undesirable modifications to nucleobase protecting groups, particularly at elevated temperatures.
Caption: Temperature-dependent side reactions on Bhoc protecting groups.
References
-
Automated Flow Synthesis of Peptide–PNA Conjugates - PMC - PubMed Central - NIH. (n.d.). PubMed Central. [Link]
-
The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K. (2023). Royal Society of Chemistry. [Link]
-
Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids | Organic Letters - ACS Publications. (2021). ACS Publications. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). ProQuest. [Link]
-
Automated Flow Synthesis of Peptide-PNA Conjugates - ScienceOpen. (n.d.). ScienceOpen. [Link]
-
The challenge of peptide nucleic acid synthesis - ResearchGate. (2023). ResearchGate. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. (2008). ResearchGate. [Link]
-
1121 – PNA Synthesis - Aapptec Peptides. (n.d.). Aapptec. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar. (2008). Semantic Scholar. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020). ACS Publications. [Link]
-
Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC - NIH. (n.d.). PubMed Central. [Link]
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Optimizing Cleavage and Deprotection of the Bhoc Group
Welcome to the technical support center for the benzhydryloxycarbonyl (Bhoc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of Bhoc cleavage. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to optimize deprotection for your specific application and anticipate potential challenges.
Introduction to the Bhoc Protecting Group
The benzhydryloxycarbonyl (Bhoc) group is an acid-labile amine protecting group valued for its unique characteristics in complex organic synthesis, particularly in the construction of Peptide Nucleic Acids (PNAs).[1][2] Its heightened sensitivity to acid compared to the more common tert-butoxycarbonyl (Boc) group allows for selective deprotection under milder acidic conditions. This property is central to its use in orthogonal synthesis strategies, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary N-terminal protection, while the Bhoc group serves as a permanent protecting group for nucleobases, removed during the final cleavage from the solid support.[2][3]
The increased acid lability of the Bhoc group stems from the stability of the benzhydryl cation, which is generated as an intermediate during cleavage. This diarylmethyl cation is significantly more stable than the tert-butyl cation formed during Boc deprotection due to the extensive resonance delocalization of the positive charge across the two phenyl rings.[4][5] However, this high stability also makes the benzhydryl cation a potent electrophile, leading to potential side reactions if not properly managed.
Troubleshooting Guide: Common Issues and Solutions in Bhoc Deprotection
This section addresses specific challenges you may encounter during Bhoc cleavage in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Question 1: My deprotection is incomplete, or the reaction is sluggish. What are the likely causes and how can I resolve this?
Answer:
Incomplete Bhoc deprotection, while less common than with the more robust Boc group, can still occur. The primary culprits are typically related to the acid reagent, reaction conditions, or substrate-specific factors.
Root Causes and Optimization Strategies:
-
Insufficient Acid Strength or Concentration: While the Bhoc group is highly acid-labile, efficient cleavage requires a sufficiently acidic environment to drive the initial protonation of the carbamate carbonyl.[6] If you are observing incomplete deprotection, consider the following adjustments:
-
Increase Trifluoroacetic Acid (TFA) Concentration: For solid-phase synthesis, a common cleavage cocktail is 95% TFA with scavengers.[7] If you are using a lower concentration of TFA in a solvent like dichloromethane (DCM) for a solution-phase reaction, a gradual increase in the TFA percentage can enhance the cleavage rate.
-
Switch to a Stronger Acid System: In cases of particularly stubborn substrates, switching to 4M Hydrogen Chloride (HCl) in 1,4-dioxane can be effective. This reagent is known for its potent and rapid deprotection capabilities.[8][9]
-
-
Suboptimal Reaction Time and Temperature: Deprotection is a kinetic process. While many Bhoc cleavages are complete within an hour at room temperature, certain factors can necessitate modified conditions.[7]
-
Extend the Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material persists, simply extending the reaction time may be sufficient.
-
Modest Temperature Increase: Gentle warming of the reaction mixture can sometimes be beneficial, but this should be approached with caution as it can also accelerate side reactions.
-
-
Steric Hindrance: A sterically congested environment around the Bhoc-protected amine can impede the approach of the acid, slowing down the deprotection. This is a known issue for bulky protecting groups and can be exacerbated by complex substrate architecture.[10] In such cases, extending the reaction time or using a stronger acid system as described above is often the best approach.
-
Poor Solubility: For the reaction to proceed efficiently, both the substrate and the acidic reagent must be well-solvated. If your Bhoc-protected compound has poor solubility in the chosen solvent (e.g., DCM), this can lead to incomplete deprotection. Consider alternative or co-solvents to ensure homogeneity.
Below is a logical workflow for troubleshooting incomplete Bhoc deprotection:
Caption: Troubleshooting workflow for incomplete Bhoc deprotection.
Question 2: I'm observing an unexpected mass of +166 Da in my LC-MS analysis. What is this side product and how can I prevent its formation?
Answer:
This is a classic and well-documented side reaction in Bhoc chemistry, particularly when working with cysteine-containing peptides or other highly nucleophilic substrates.[11] The mass increase of 166 Da corresponds to the addition of a benzhydryl group (Ph₂CH-).
Mechanism of Side Product Formation:
The acidic cleavage of the Bhoc group proceeds through the formation of a resonance-stabilized benzhydryl cation. This carbocation is a potent electrophile that can be intercepted by any nucleophile present in the reaction mixture.[11] The thiol side chain of cysteine is a particularly strong nucleophile and will readily attack the benzhydryl cation, resulting in the formation of an S-benzhydryl cysteine residue.[12][13]
Caption: Mechanism of Bhoc deprotection and side reaction with cysteine.
Prevention Strategies: The Critical Role of Scavengers
The key to preventing this and other alkylation side reactions is to introduce a "scavenger" into the cleavage cocktail. Scavengers are nucleophilic species that are more reactive towards the benzhydryl cation than the sensitive residues in your molecule. They effectively "scramble" the carbocation before it can cause damage.
| Scavenger | Typical Concentration | Target Residues & Notes |
| m-Cresol | 5% (v/v) | A classic scavenger for Bhoc deprotection. Its phenolic ring is readily alkylated by the benzhydryl cation.[7][14] |
| Cysteamine | 2 equivalents per Bhoc group | Highly effective in preventing S-benzhydrylation of cysteine. The free thiol is a potent nucleophile.[11] |
| Thioanisole | 5-10% (v/v) | Effective for scavenging cations and preventing modification of tryptophan and tyrosine. |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | A common scavenger in peptide chemistry that reduces the carbocation to diphenylmethane.[15] |
| Water | 2.5-5% (v/v) | Can act as a scavenger by reacting with the carbocation to form benzhydrol. Often used in combination with other scavengers.[15] |
Optimized Protocol for Cysteine-Containing Substrates:
Based on recent findings, cysteamine has proven to be a highly effective scavenger for preventing the formation of the +166 Da adduct with cysteine.[11]
-
Preparation: Dissolve your Bhoc-protected substrate in an appropriate solvent (e.g., DCM for solution-phase, or use the dry resin for solid-phase).
-
Scavenger Addition: Add cysteamine (2 equivalents relative to the number of Bhoc groups) to the reaction vessel.
-
Acid Addition: Add your cleavage reagent (e.g., 95% TFA) to initiate the deprotection.
-
Reaction: Stir at room temperature for the optimized reaction time (typically 1-2 hours).
-
Work-up: Proceed with your standard work-up procedure (e.g., precipitation in cold ether for peptides).
By employing the correct scavenger, you can effectively mitigate the formation of the benzhydryl adduct and significantly improve the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: Can I use the same cleavage conditions for Bhoc as I do for Boc?
A1: While the general principle of acid-mediated cleavage is the same, the conditions are not always interchangeable. The Bhoc group is significantly more acid-labile than the Boc group.[3] This means you can often use milder conditions (e.g., lower TFA concentration or shorter reaction times) for Bhoc removal. Using standard, harsh Boc deprotection conditions for a Bhoc-protected substrate could potentially lead to increased side reactions with other acid-sensitive functional groups in your molecule.
Q2: Are other amino acids besides cysteine susceptible to alkylation by the benzhydryl cation?
A2: Yes. While cysteine is one of the most nucleophilic amino acids, other residues with electron-rich side chains can also be alkylated.[16][17] These include:
-
Tryptophan: The indole ring is highly susceptible to electrophilic attack.
-
Methionine: The thioether can be alkylated to form a sulfonium ion.
-
Tyrosine: The activated phenolic ring can undergo Friedel-Crafts alkylation.
Therefore, the use of scavengers is highly recommended even if your sequence does not contain cysteine, especially if these other sensitive residues are present. A general-purpose scavenger cocktail like 95:2.5:2.5 TFA/TIS/H₂O is often a good starting point.[15]
Q3: How can I monitor the progress of my Bhoc deprotection reaction?
A3: Effective reaction monitoring is crucial for optimizing conditions and ensuring complete deprotection without unnecessary exposure to harsh acids. The two most common methods are:
-
Thin-Layer Chromatography (TLC): For solution-phase synthesis, TLC is a quick and easy way to visualize the disappearance of the less polar, Bhoc-protected starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. By taking small aliquots of the reaction mixture at various time points, you can accurately track the consumption of the starting material and the formation of the product, confirming its mass and purity.[18]
Q4: My substrate is not a peptide. Are there any special considerations for Bhoc deprotection of small molecules?
A4: The fundamental principles of acid-lability and potential for benzhydryl cation-mediated side reactions remain the same. However, the work-up procedure will likely differ. For small molecules in solution-phase synthesis, after quenching the reaction (e.g., with a mild base like saturated sodium bicarbonate solution), you will typically perform an aqueous work-up and extraction with an organic solvent. The choice of scavenger should be guided by the presence of any nucleophilic functional groups on your small molecule. If your molecule is relatively simple and lacks sensitive functional groups, you may be able to perform the deprotection with TFA or HCl/dioxane without any scavengers.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Sanghvi, Y. S., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2843-2875. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
- BenchChem. (2025). Technical Support Center: Optimization of TFA Cleavage for Boc-Tyr(tBu)-OH.
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
-
Costa, P., Fernandez-Oliva, M., Sanchez-Garcia, E., & Sander, W. (2014). The highly reactive benzhydryl cation isolated and stabilized in water ice. Journal of the American Chemical Society, 136(44), 15625-15630. [Link]
-
Patil, N. A., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 842003. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Reddit. (2025). What is the arrow pushing mechanism for the final step of Boc deprotection? Retrieved from [Link]
-
Albericio, F., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8196-8202. [Link]
-
Khan Academy. (n.d.). Resonance due to Electron Donors in a Benzyl Cation. Retrieved from [Link]
-
ResearchGate. (2021). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
PubMed. (2000). Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
-
PubMed. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. Retrieved from [Link]
-
ResearchGate. (2013). A comparative study of diffrent reagents for Fmoc- deprotection of N-terminus amino acid residue in SPPS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 6.6: Using Curved Arrows in Polar Reaction Mechanisms. Retrieved from [Link]
-
PubMed Central. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
-
PubMed. (2012). Photolytic Generation of Benzhydryl Cations and Radicals From Quaternary Phosphonium Salts: How Highly Reactive Carbocations Survive Their First Nanoseconds. Retrieved from [Link]
-
Master Organic Chemistry. (2025). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
-
Biochemistry Online. (2016). Amino Acids. Retrieved from [Link]
-
PubMed Central. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
American Chemical Society. (2025). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]
-
ResearchGate. (2007). Nucleophilicities of amino acids and peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Nucleophilicities of amino acids and peptides. Retrieved from [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The highly reactive benzhydryl cation isolated and stabilized in water ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilicities of amino acids and peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
troubleshooting low yield in PNA oligomer synthesis
A Guide from a Senior Application Scientist
Welcome to the technical support center for Peptide Nucleic Acid (PNA) oligomer synthesis. As a Senior Application Scientist, I've worked with numerous researchers navigating the complexities of PNA synthesis. Unlike standard DNA or peptide synthesis, PNA assembly presents unique challenges, primarily stemming from the neutral, polyamide backbone which is prone to aggregation.[1][2][3]
This guide is structured to provide direct, actionable solutions to common problems. We will move from high-level frequently asked questions to in-depth, scenario-based troubleshooting, complete with detailed protocols and the scientific rationale behind each recommendation. Our goal is to empower you to diagnose issues, optimize your protocols, and achieve higher yields of your target PNA oligomers.
Frequently Asked Questions (FAQs)
Q1: I'm new to PNA synthesis. What is considered a "good" crude yield and purity?
A: This is a critical question, and the answer is highly dependent on sequence length and composition. For a standard 12-15 mer with a balanced sequence, a crude purity of over 70% with a final isolated yield of 10-20% (from a 2 µmol scale synthesis) is considered successful. However, for "difficult" sequences—those that are long (>15 mers), purine-rich, or self-complementary—crude purity can easily drop below 50%, and final yields will be significantly lower.[2][4][5] The key is not just the final quantity, but the purity of the crude product, as this reflects the efficiency of the synthesis. A low crude purity indicates systemic problems in the synthesis cycle that need to be addressed.
Q2: My purine-rich (especially Guanine-rich) sequence consistently fails or yields very poorly. Why?
A: This is the most common challenge in PNA synthesis. Purine-rich sequences, particularly those with multiple consecutive G residues, are highly prone to intra- and inter-chain aggregation on the solid support.[5][6][7] This aggregation is driven by hydrogen bonding and hydrophobic interactions between the growing PNA chains. The aggregation effectively "buries" the N-terminal amine, preventing it from reacting in subsequent deprotection and coupling steps. This leads to a cascade of failed reactions and results in a high percentage of truncated sequences (deletions).[2][8] Strategies to combat this include using specialized resins, optimizing synthesis temperature, and even incorporating backbone modifications.[2][5][9]
Q3: What are the most critical parameters to control during an automated PNA synthesis run?
A: Based on extensive field experience, the three most critical parameters are:
-
Reagent Quality and Dryness: PNA synthesis is highly sensitive to moisture and amine contaminants. Ensure all reagents, especially monomers and solvents (NMP is often preferred over DMF), are anhydrous and of the highest purity.[2][7] DMF, for instance, can degrade to dimethylamine, which will cap the growing chain.[2]
-
Coupling Efficiency: This is the cornerstone of yield.[10] Incomplete coupling is the primary source of deletion impurities.[] This is influenced by the choice of activator (e.g., HATU, HBTU, PyClock), monomer concentration, and reaction time. For difficult couplings, a double-coupling strategy is often necessary.[4]
-
Resin Choice and Loading: The solid support is not just an anchor; it's a critical part of the reaction environment.[2][12] Using a low-loading (e.g., < 0.2 mmol/g) polyethylene glycol (PEG) functionalized resin, such as ChemMatrix® or TentaGel®, is crucial.[2][6] These resins swell better in the synthesis solvent, keeping the growing PNA chains further apart and minimizing aggregation.[13]
Q4: My final, purified PNA product has poor solubility. How can I improve this?
A: Poor solubility is an inherent property of many PNA sequences due to their neutral backbone.[7] If you're encountering this post-synthesis, you can try dissolving the PNA in 0.1% TFA, or adding small amounts of acetonitrile or DMF.[14] Heating the solution can also help.[14]
For future syntheses, the best approach is proactive sequence design. Incorporating one or two lysine residues at the N- or C-terminus can dramatically improve solubility without impacting hybridization properties.[6] Similarly, adding flexible AEEA linkers within the sequence or at the termini can aid in solubility.[6][7]
In-Depth Troubleshooting Guide
This section addresses specific problems identified through post-synthesis analysis, typically via Reverse-Phase HPLC (RP-HPLC) and MALDI-TOF Mass Spectrometry.
Problem 1: HPLC shows a series of (n-x) deletion peaks, but the main peak is weak.
-
Question: My analytical HPLC of the crude product shows a forest of peaks corresponding to my target mass minus one or more monomers. The full-length product is a minor component. What is happening and how do I fix it?
-
Answer: This pattern is the classic signature of low coupling efficiency throughout the synthesis. Each peak represents a point where a monomer failed to couple, and the unreacted amine was subsequently capped, terminating that chain. The issue is systemic, meaning every cycle is inefficient.
Causality & Troubleshooting Workflow:
The root cause is almost always on-resin aggregation, which sterically hinders the N-terminal amine of the growing chain.[2][5] This prevents both the deprotection agent (piperidine) and the activated monomer from reaching the reaction site.
Here is a logical workflow to diagnose and solve this issue:
Caption: Troubleshooting workflow for low yield and deletion sequences.
Detailed Actions:
-
Reagents: Immediately discard old solvents and activators. Poor quality reagents are a frequent and easily fixable cause of low coupling efficiency.[10][15]
-
Solid Support: If you are using standard polystyrene resin or a high-loading resin, switch to a low-loading PEG-PS support. This is arguably the single most effective change to improve the synthesis of difficult sequences.[2][6]
-
Synthesis Cycle:
-
Double Coupling: Program your synthesizer to perform two consecutive coupling reactions for difficult residues (especially G) or for the entire sequence.[4]
-
Temperature: Using a microwave peptide synthesizer to increase the reaction temperature (e.g., to 70-80°C for Fmoc/Bhoc chemistry) can significantly disrupt aggregation and improve kinetics.[2][9][16] Be cautious with Fmoc/Boc chemistry, as temperatures above 40°C can cause premature Boc group loss.[2]
-
-
Advanced Strategy - Backbone Protection: For exceptionally difficult sequences, such as long purine-rich strands, consider incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) backbone protecting group on select monomers. The Hmb group acts as a "spacer," physically disrupting the inter-chain hydrogen bonding that leads to aggregation.[2][5]
-
Problem 2: Mass Spec shows unexpected masses, particularly (+135 Da) on Guanine residues.
-
Question: My mass spec analysis shows my desired mass, but also a significant peak at (M+135). This seems to be associated with Guanine residues. What is this side product?
-
Answer: A mass addition of 135 Da on a PNA chain is the hallmark of a guanidinylation side reaction. This occurs when using HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as the coupling activator.[17]
Mechanism: The free N-terminal amine of the growing PNA chain can react directly with HATU, which is a guanidinium-type compound, instead of with the intended activated monomer. This reaction forms a stable guanidinium cap, terminating the chain and adding 135.14 Da to its mass. This side reaction becomes more prevalent as the PNA chain gets longer and aggregation slows down the desired coupling reaction, giving more time for the side reaction to occur.[17]
Solutions:
-
Change Activator: The most effective solution is to switch to a different class of coupling activator.
-
Optimize Conditions: If you must use HATU, ensure you are using fresh, high-quality material and that your coupling times are optimized to be as short as possible while still achieving complete reaction. Using microwave heating can accelerate the desired coupling, potentially out-competing the side reaction.[4]
-
| Activator Class | Common Reagents | Guanidinylation Risk | Notes |
| Uronium/Aminium | HATU, HBTU | High (with HATU) | HATU is very efficient but carries the risk of this side reaction.[17] |
| Phosphonium | PyBOP, PyAOP, PyClock | None | Excellent alternatives, often with lower racemization risk.[17] |
| Carbodiimide | DIC + Oxyma Pure | None | A classic, cost-effective, and very clean activation method.[9] |
| Caption: Comparison of common coupling activators and their risk of guanidinylation. |
Problem 3: Poor recovery after cleavage from the resin and/or precipitation.
-
Question: My synthesis seems to proceed well based on on-resin monitoring, but my final yield after cleavage and ether precipitation is extremely low. Where is my PNA going?
-
Answer: This issue points to problems in the final workup stages. The causes can range from incomplete cleavage from the resin to loss of product during precipitation due to solubility issues.
Troubleshooting Steps:
-
Verify Cleavage Cocktail & Time:
-
The standard cleavage cocktail for Fmoc/Bhoc PNA synthesis is Trifluoroacetic acid (TFA) with a scavenger like m-cresol (typically 5%).[6][7]
-
Cleavage time is dependent on the linker used to attach the PNA to the resin. For a standard PAL linker, 90 minutes is recommended. For a more acid-labile XAL linker, cleavage can be complete in as little as 5 minutes.[6] Ensure your cleavage time is appropriate for your resin linker. Incomplete cleavage will leave most of your product attached to the resin.
-
-
Optimize Precipitation:
-
PNA is typically precipitated from the acidic cleavage cocktail by adding cold diethyl ether.[7]
-
Loss of Product: If your PNA is very short or has solubility-enhancing modifications (like multiple lysines), it may have some solubility in the TFA/ether mixture, leading to losses.
-
Optimization: Ensure you are using a sufficient excess of cold ether (at least 10-fold volume excess). After adding ether and vortexing, chill the sample thoroughly on dry ice for at least 10 minutes to maximize precipitation.[18] Centrifuge at high speed and carefully decant the ether. Repeat the ether wash multiple times to remove all scavengers.
-
-
Check for Aggregation Post-Cleavage: In some cases, purine-rich PNAs can aggregate so severely after cleavage that they become an unmanageable solid that is difficult to resuspend for purification. If you see a pellet that will not redissolve in standard HPLC solvents (e.g., Water/Acetonitrile with 0.1% TFA), this is the likely cause. Addressing the aggregation during the synthesis (as described in Problem 1) is the best solution.
-
Key Protocols & Methodologies
Protocol 1: Standard Automated Fmoc/Bhoc PNA Synthesis Cycle (2 µmol scale)
This protocol outlines a single cycle for adding one PNA monomer. This cycle is repeated for each monomer in the sequence.
Materials:
-
Resin: Low-load (0.1-0.2 mmol/g) XAL- or PAL-PEG-PS resin.
-
Monomers: Fmoc-PNA-(Bhoc)-OH monomers (A, C, G, T), 0.2 M in NMP.
-
Deprotection Solution: 20% Piperidine in NMP.
-
Activation Solution: 0.2 M HATU in NMP.
-
Base: 0.8 M 2,6-Lutidine or DIEA in NMP.
-
Capping Solution: Acetic Anhydride / 2,6-Lutidine / NMP (5:6:89 v/v/v).
-
Solvents: Anhydrous NMP and Dichloromethane (DCM).
Workflow:
Caption: The iterative cycle of solid-phase PNA synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in NMP for at least 30 minutes before the first cycle.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with the deprotection solution. This is typically done with two sequential treatments to ensure complete removal.[6]
-
Washing: Thoroughly wash the resin with NMP to remove all residual piperidine.
-
Monomer Coupling: a. In a separate vial or loop, pre-activate the PNA monomer by mixing it with the activation solution (HATU) and base. b. Add the activated monomer solution to the resin and allow it to couple for the programmed time. For difficult sequences, this step can be repeated (double coupling).[7]
-
Washing: Wash the resin with NMP to remove excess reagents.
-
Capping: Cap any unreacted N-terminal amines by treating the resin with the capping solution. This is a critical step to prevent the formation of (n-1) deletion sequences.[7]
-
Final Wash: Wash the resin thoroughly with NMP and then DCM to prepare it for the next synthesis cycle.
-
Repeat: Repeat steps 2-7 for every monomer in the sequence.
Protocol 2: Cleavage, Deprotection, and Precipitation
-
Resin Preparation: After the final synthesis cycle (and optional N-terminal Fmoc removal), wash the resin extensively with DCM and dry it thoroughly under vacuum.[6]
-
Cleavage: a. Prepare the cleavage cocktail: 95% TFA, 5% m-cresol. Work in a fume hood.[7] b. Add the cocktail to the dry resin (approx. 400 µL for a 2 µmol synthesis) and agitate at room temperature.[6] c. Cleavage time: 90 minutes for PAL resin, 5 minutes for XAL resin.[6]
-
PNA Isolation: Filter the resin and collect the TFA solution containing the cleaved PNA.
-
Precipitation: a. Place the collected TFA solution in a centrifuge tube. b. Add at least 10 volumes of ice-cold diethyl ether. A white precipitate should form.[18] c. Place the tube on dry ice for 10-15 minutes. d. Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet the PNA. e. Carefully decant and discard the ether.
-
Washing: Add fresh cold ether, vortex briefly to wash the pellet, and repeat the centrifugation and decanting steps. Perform this wash at least twice more to remove residual scavengers.
-
Drying: After the final ether wash, lightly dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator. Do not over-dry. The crude PNA is now ready for analysis and purification by RP-HPLC.[18]
References
-
Nandhini, K. P., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2850-2882. DOI:10.1039/D2CS00049K. Retrieved from [Link]
-
Tailhades, J., et al. (2025). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00589B. Retrieved from [Link]
-
Pentelute, B. L., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. Journal of the American Chemical Society. Retrieved from [Link]
-
Pipkorn, R., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(7), 596–605. Retrieved from [Link]
-
Tailhades, J., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Frontiers in Chemistry, 5, 63. Retrieved from [Link]
-
ResearchGate. (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation? Retrieved from [Link]
-
Shunmugam, R., et al. (2016). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences, 4(11A), 939-943. Retrieved from [Link]
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
-
Pipkorn, R., et al. (2013). SPPS resins impact the PNA-syntheses' improvement. International Journal of Medical Sciences, 10(3), 331–337. Retrieved from [Link]
-
Bio-Synthesis Inc. (2025). How Do You Reconstitute Peptide Nucleic Acids (PNAs). Retrieved from [Link]
-
Pentelute, B. L., et al. (2021). Machine Learning Guides Peptide Nucleic Acid Flow Synthesis and Sequence Design. Advanced Science. Retrieved from [Link]
-
ResearchGate. (2023). The challenge of peptide nucleic acid synthesis. Retrieved from [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-8. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Retrieved from [Link]
-
Analytical Chemistry. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. Retrieved from [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Ly, D. (n.d.). PNA Purification and Characterization. Retrieved from [Link]
-
Göritz, M., et al. (2015). Sequence-specific RNA cleavage by PNA conjugates of the metal-free artificial ribonuclease tris(2-aminobenzimidazole). Beilstein Journal of Organic Chemistry, 11, 585–591. Retrieved from [Link]
-
ResearchGate. (n.d.). Major steps for synthesizing peptide nucleic acids (PNAs). Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? Retrieved from [Link]
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. SPPS resins impact the PNA-syntheses' improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How Do You Reconstitute Peptide Nucleic Acids (PNAs) [biosyn.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Fmoc-pna-a(bhoc)-oh storage and handling conditions
Welcome to the technical support center for Fmoc-PNA-A(Bhoc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven insights, and robust troubleshooting for the successful application of this essential peptide nucleic acid (PNA) monomer in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of this compound, grounded in the chemical principles that govern its stability and reactivity.
Q1: What are the optimal long-term and short-term storage conditions for solid this compound?
A1: For long-term storage, it is imperative to store the lyophilized powder of this compound at -20°C or colder (down to -80°C) in a desiccated, dark environment.[1][2][3] The shelf life under these conditions is generally at least six months from the date of receipt.[1][2] For short-term storage, such as between experiments within a week, the solid can be kept at 2-8°C.[2][4] The key to maximizing shelf-life is to minimize exposure to moisture, light, and elevated temperatures, which can compromise the integrity of the Fmoc and Bhoc protecting groups.
Causality: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, while the Bhoc (benzhydryloxycarbonyl) group protecting the exocyclic amine of adenine is acid-labile.[5][6][7][8] Storing the compound at low temperatures slows down any potential degradation reactions. Desiccation is crucial as moisture can facilitate hydrolysis, and darkness prevents potential photochemical degradation.
Q2: I've prepared a stock solution of this compound in NMP. What is its stability and how should it be stored?
A2: A 0.2 M stock solution of this compound in high-purity, peptide-grade N-methylpyrrolidone (NMP) is typically stable for 1-2 weeks when stored at -20°C.[4] It is critical to use anhydrous, amine-free NMP, as residual amines can slowly cleave the Fmoc group, while water can lead to hydrolysis.[9] Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the solution. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: I'm having trouble dissolving the this compound powder. What can I do?
A3: Solubility issues with PNA monomers can arise due to their tendency to aggregate.[5] If you encounter poor solubility in peptide-grade NMP, gentle warming of the solution to 30-40°C can aid dissolution.[10] It is crucial to avoid excessive heat, as this can accelerate the degradation of the monomer. Sonication in short bursts is another effective method to break up aggregates and facilitate dissolution.[10][11] If solubility remains an issue, adding a small percentage of a stronger co-solvent like DMSO can be considered, though compatibility with your synthesis protocol should be verified.[10]
Causality: The planar aromatic structures of the Fmoc group and the adenine base can lead to intermolecular π-π stacking, causing aggregation.[11] Thermal energy from gentle warming or mechanical energy from sonication can disrupt these non-covalent interactions, allowing the solvent to solvate the individual molecules more effectively.
Q4: What is the purpose of the Bhoc protecting group on the adenine base?
A4: The benzhydryloxycarbonyl (Bhoc) group serves as a crucial protecting group for the exocyclic amino group of the adenine nucleobase during Fmoc-based PNA synthesis.[6][8][12][13] Its primary functions are to prevent unwanted side reactions at the nucleobase during the peptide coupling steps and to enhance the solubility of the monomer in organic solvents.[12][14] The Bhoc group is designed to be stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection of the PNA oligomer from the solid support.[5][7][8] This orthogonality is fundamental to the success of the Fmoc/Bhoc PNA synthesis strategy.[5]
Troubleshooting Guide for PNA Synthesis
This section provides a systematic approach to identifying and resolving common issues encountered during solid-phase PNA synthesis using this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency or deletion sequences in final product (HPLC/MS analysis) | 1. Incomplete Fmoc deprotection: Residual Fmoc groups block the N-terminus, preventing the next monomer from coupling.[15] 2. Poor monomer solubility/aggregation: The monomer is not fully available for the coupling reaction.[5][11] 3. Suboptimal activation: The carboxylic acid of the monomer is not sufficiently activated for efficient coupling. 4. On-resin aggregation of the growing PNA chain: Steric hindrance prevents reagents from accessing the reactive sites.[5] | 1. Increase the piperidine deprotection time or perform a double deprotection step. Ensure the deprotection solution is fresh. Monitor deprotection using a colorimetric test like the Kaiser test.[15] 2. Ensure the monomer is fully dissolved before use, employing gentle warming or sonication if necessary. Prepare fresh monomer solutions.[10] 3. Verify the freshness and concentration of your coupling reagents (e.g., HATU, HBTU) and base (e.g., DIPEA, 2,6-lutidine).[8] 4. Use a lower loading resin (<0.2 mmol/g) to increase the distance between chains.[4] Consider incorporating solubilizing linkers or amino acids. |
| Unexpected peak with +166 Da mass shift in the final product, especially with N-terminal Cysteine | Formation of a Bhoc-adduct: During final TFA cleavage, the liberated benzhydryl cation can be scavenged by nucleophilic side chains, particularly the thiol group of an N-terminal cysteine.[16] | 1. Optimize the cleavage cocktail by using scavengers that can more effectively trap the benzhydryl cation. A common cleavage mixture is TFA with 5% m-cresol.[4][8] For sensitive sequences, adding triisopropylsilane (TIS) may be beneficial.[4] 2. If the issue persists, consider an alternative orthogonal protection strategy for the cysteine thiol group that is stable to TFA.[16] |
| Multiple side-product peaks observed in HPLC after synthesis | 1. Base-catalyzed rearrangement: During Fmoc deprotection with piperidine, minor base-catalyzed rearrangements can occur.[9] 2. Premature Bhoc deprotection: Although designed to be acid-labile, the Bhoc group has a higher acid lability than some other protecting groups like Boc.[5] Trace acidity in the synthesis cycle could lead to partial deprotection. 3. Amination of nucleobases: If trace activator is present during the deprotection step, amination of the nucleobase by piperidine can occur.[1] | 1. Keep the Fmoc deprotection steps as brief as possible while still ensuring complete deprotection (e.g., 30 seconds on an automated synthesizer).[4] 2. Ensure all solvents and reagents are of high purity and free from acidic contaminants. Use high-quality, peptide-synthesis-grade solvents. 3. Ensure thorough washing of the resin after the coupling step to completely remove any residual activating agents before proceeding to Fmoc deprotection.[1] |
| Monomer powder appears clumpy or discolored | Moisture absorption or degradation: Improper storage has allowed moisture to enter, leading to hydrolysis or other degradation pathways. | Discard the monomer. To prevent this, always store the solid powder at -20°C or below under desiccated conditions and allow the container to warm to room temperature before opening. |
Experimental Protocols
Protocol 1: Preparation and Quality Control of a 0.2 M this compound Stock Solution
This protocol details the steps for preparing a stock solution for use in automated or manual PNA synthesis.
Materials:
-
This compound (MW: 725.75 g/mol )
-
High-purity, anhydrous, peptide-grade N-methylpyrrolidone (NMP)
-
Sterile, anhydrous polypropylene tubes
-
Vortex mixer and sonicator bath
Procedure:
-
Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
-
Weighing: In a clean, dry weighing boat, carefully weigh out the desired amount of the monomer. The dry powder can be static, so handle with care.[4] For example, for 1 mL of a 0.2 M solution, weigh 145.15 mg.
-
Dissolution: Transfer the weighed powder to an appropriate anhydrous polypropylene tube. Add the calculated volume of anhydrous NMP.
-
Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes. Visually inspect for any undissolved particles.
-
Troubleshooting Solubility: If the monomer is not fully dissolved, place the tube in a sonicator bath at room temperature and sonicate for 5-minute intervals, vortexing between each interval. If necessary, warm the solution gently in a water bath at 30-40°C with intermittent vortexing until fully dissolved.
-
Storage: Once fully dissolved, the solution is ready for use. For storage, aliquot into smaller volumes in anhydrous tubes, flush with argon or nitrogen if available, and store at -20°C for up to two weeks.[4]
Visualizing Key Concepts
Orthogonal Deprotection Strategy in Fmoc/Bhoc PNA Synthesis
The success of synthesizing a specific PNA sequence relies on an orthogonal protecting group strategy, where one type of protecting group can be removed under conditions that leave the other intact. The Fmoc/Bhoc chemistry is a prime example of this principle.
Caption: Acid-catalyzed premature removal of the Bhoc protecting group.
References
-
G. Isidro-Llobet, M. Álvarez, and F. Albericio. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]
-
C. Li, et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ScienceOpen. [Link]
-
G. Kovács, et al. (2001). Synthesis and analysis of peptide nucleic acid oligomers using Fmoc/acyl-protected monomers. ResearchGate. [Link]
-
S. Inagaki, et al. (2021). Synthesis and characterization of PNA oligomers containing preQ1 as a positively charged guanine analogue. researchmap. [Link]
-
A. C. Späte, et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
S. T. H. Collins, et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
ATDBio Ltd. Chapter 11: Nucleic acid analogues. [Link]
-
Aapptec Peptides. 1121 – PNA Synthesis. [Link]
-
LifeTein. This compound [LT-PNA004]. [Link]
-
Liwei Peptide. Fmoc-PNA-C(Bhoc)-OH. [Link]
-
S. K. L. Jasinski, et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. PMC - NIH. [Link]
-
M. J. G. de la Torre, et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
H. J. Kim, et al. (2021). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. PMC - NIH. [Link]
-
Cusabio. This compound. [Link]
-
PNA Bio. Fmoc PNA Monomers for PNA Oligo Synthesis. [Link]
-
T. S. K. B. Lindberg, et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals. [Link]
-
CD Bioparticles. This compound. [Link]
-
H. F. Hansen, et al. (2012). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers. ResearchGate. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
A. El-Faham, et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH. [Link]
-
G. A. J. B. M. van der Zand, et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. PMC - NIH. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. cusabio.com [cusabio.com]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 7. atdbio.com [atdbio.com]
- 8. peptide.com [peptide.com]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 13. lifetein.com [lifetein.com]
- 14. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 15. benchchem.com [benchchem.com]
- 16. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
PNA Solubility Solutions: A Technical Support Center
Welcome to the Technical Support Center for Peptide Nucleic Acid (PNA) oligomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of PNA solubility. Poor aqueous solubility is a frequently encountered challenge that can hinder the progress of experiments and the development of PNA-based therapeutics.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you overcome these hurdles.
Introduction: The Root of the PNA Solubility Challenge
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone.[2] This neutrality, while beneficial for strong and specific hybridization to DNA and RNA by eliminating electrostatic repulsion, is also the primary cause of their limited water solubility.[2][3] Unlike the highly charged phosphate backbone of natural nucleic acids that promotes an extended conformation in solution, the uncharged and hydrophobic nature of the PNA backbone and its nucleobases encourages intramolecular folding and intermolecular aggregation, especially in aqueous environments.[3][4] This is particularly problematic for purine-rich sequences, which have a strong tendency to aggregate.[5][6][7] The estimated solubility of unmodified PNAs in physiological buffers is often in the low range of 0.1–0.5 mM.[5]
This guide will walk you through the fundamental principles of PNA solubility and provide actionable strategies to enhance it, ensuring the success of your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My PNA oligomer won't dissolve in water or buffer. What should I do first?
This is the most common issue researchers face. The initial steps are critical for successfully solubilizing your PNA without compromising its integrity.
Answer:
Your first line of attack should be a gentle, stepwise approach to solubilization.
Initial Solubilization Protocol:
-
Initial Hydration: Begin by adding a small amount of nuclease-free water to your lyophilized PNA pellet to create a concentrated stock solution, typically between 20-100 µM.[6][8] PNA is generally most stable in water.[6]
-
Gentle Mixing: Vortex the solution gently. Avoid vigorous shaking, which can sometimes promote aggregation.
-
Heating: If the PNA does not fully dissolve, incubate the tube at 55°C for 5 minutes.[8] This can help to break up minor aggregates. After heating, vortex the solution again while it is still warm.
-
Incremental Addition of Organic Co-solvents: If your PNA is still not in solution, particularly if it is a long oligomer (>21-25 bases) or purine-rich (>60%), you can add an organic solvent.[6][8]
-
Final Dilution: Once the PNA is dissolved in this mixture, you can then dilute it further with your desired aqueous buffer.
Causality: The rationale behind this stepwise process is to first hydrate the PNA and then gently disrupt aggregates with heat. For more stubborn oligomers, the addition of a polar aprotic solvent like DMSO or DMF helps to disrupt the hydrophobic interactions that drive aggregation.[9]
FAQ 2: I have a purine-rich PNA sequence, and it's consistently difficult to dissolve. Are there any design strategies to prevent this?
Answer:
Absolutely. Proactive design of your PNA sequence is one of the most effective ways to mitigate solubility problems.
Design Recommendations for PNA Sequences:
-
Limit Purine Content: As a general guideline, try to keep the purine content below 60%.[6][8]
-
Avoid Long Purine Stretches: It is particularly important to avoid long contiguous stretches of purines, especially guanine.[6][8] Guanine-rich PNAs are highly prone to forming stable G-quadruplex-like structures, which can lead to significant aggregation.[5]
-
Incorporate Solubility-Enhancing Moieties: During synthesis, you can strategically incorporate modifications that improve aqueous solubility. The most common and effective approaches include:
-
Terminal Lysine Residues: Adding one or more lysine residues to the N- or C-terminus introduces positive charges, which increases hydrophilicity and reduces aggregation.[3][5][10]
-
Internal Modifications: For more challenging sequences, internal modifications to the PNA backbone can be highly effective.
-
Troubleshooting Guide: Chemical Modification Strategies to Enhance PNA Solubility
If sequence redesign is not an option, or if you require significantly higher solubility for your application, chemical modification is the most robust solution.
Q1: What are the most common chemical modifications to improve PNA solubility?
Answer:
Several chemical modifications can be incorporated during PNA synthesis to drastically improve solubility. These can be broadly categorized into charged and neutral hydrophilic modifications.
| Modification Strategy | Type | Mechanism of Action | Typical Improvement | Reference |
| Lysine Conjugation | Cationic | Introduces positive charges, increasing electrostatic repulsion and hydrophilicity. | Significant | [3] |
| Guanidinium Groups | Cationic | Adds bulky, positively charged groups that enhance solubility and can also improve cellular uptake. | Significant | [3] |
| Phosphonate Groups | Anionic | Introduces negative charges to the backbone, mimicking the phosphodiester backbone of DNA/RNA and improving water solubility. | Good | [5][11] |
| miniPEG Modifications | Neutral | Covalently attaching short polyethylene glycol (PEG) chains to the gamma (γ) position of the backbone introduces highly hydrophilic and flexible chains that disrupt aggregation. | Excellent | [3][5] |
| AEEA Linkers | Neutral | Incorporating 2-(2-aminoethoxy)ethoxyacetic acid (AEEA) linkers can improve aqueous solubility. | Moderate | [7][10] |
Expert Insight: Gamma-modified PNAs with miniPEG chains are often considered a gold standard for improving solubility while maintaining, and in some cases enhancing, hybridization properties.[3] The hydrophilic miniPEG chains effectively shield the hydrophobic core of the PNA, preventing aggregation.[5]
Q2: How do I choose the right modification for my experiment?
Answer:
The choice of modification depends on your specific application and the nature of your PNA sequence.
Caption: Decision workflow for selecting a PNA solubility enhancement strategy.
-
For routine in vitro applications where a moderate improvement in solubility is sufficient, terminal lysine residues are a cost-effective and straightforward choice.[10]
-
For highly aggregation-prone sequences (e.g., purine-rich) or applications requiring high concentrations, miniPEG modifications are highly recommended.[3][5]
-
For cell-based assays or in vivo studies, conjugation to cell-penetrating peptides (CPPs) is an excellent dual-purpose strategy.[11][] CPPs are often highly cationic and not only dramatically improve solubility but also facilitate cellular uptake.[11][]
Troubleshooting Guide: Experimental Protocols
Protocol 1: Assessing PNA Solubility
A systematic approach to assessing the solubility of your PNA is crucial for optimizing your experiments.
Objective: To determine the approximate solubility limit of a PNA oligomer in a given buffer.
Materials:
-
Lyophilized PNA oligomer
-
Nuclease-free water
-
Desired aqueous buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.2)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Concentrated Stock: Dissolve the entire amount of lyophilized PNA in a small, known volume of nuclease-free water to create a high-concentration stock solution. Use the initial solubilization protocol described in FAQ 1 if necessary.
-
Serial Dilutions: Create a series of dilutions of your PNA stock solution in your target aqueous buffer.
-
Equilibration: Allow the dilutions to equilibrate at room temperature for at least 30 minutes.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Spectrophotometric Analysis: a. Centrifuge all tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet any insoluble material. b. Carefully remove the supernatant from each tube. c. Measure the absorbance of the supernatant at 260 nm (A260). d. The concentration of the PNA in the supernatant can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the PNA oligomer.[6]
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the A260 reading is stable is the approximate solubility limit of your PNA in that buffer.
Protocol 2: PNA Conjugation to a Cell-Penetrating Peptide (CPP)
This protocol outlines a general strategy for conjugating a PNA to a CPP to enhance both solubility and cellular delivery.
Caption: Workflow for PNA-CPP conjugate synthesis.
Objective: To covalently link a PNA oligomer to a CPP.
Materials & Methods:
This process is typically performed during solid-phase synthesis.
-
PNA Synthesis: The PNA oligomer is synthesized on a solid support using standard Fmoc or Boc chemistry.[11][13] An appropriate linker, such as one containing an azide or alkyne group for click chemistry, is added to the N-terminus.
-
Peptide Synthesis: The CPP is synthesized separately, often with a complementary reactive group (e.g., an alkyne to react with an azide).
-
Conjugation:
-
On-Resin Conjugation: The CPP can be conjugated to the PNA while the PNA is still attached to the solid support. This is often preferred as it simplifies purification.
-
Solution-Phase Conjugation: Alternatively, both the PNA and CPP can be cleaved from their respective supports, purified, and then conjugated in solution.
-
-
Cleavage and Deprotection: The PNA-CPP conjugate is cleaved from the solid support and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[10]
-
Purification: The final conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the conjugate are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14]
Causality: The covalent attachment of a typically cationic and hydrophilic CPP to the PNA oligomer leverages the favorable solubility properties of the peptide to overcome the inherent hydrophobicity of the PNA.[11][] This creates a chimeric molecule with enhanced aqueous solubility and the added functionality of membrane translocation.
Final Checklist & Key Takeaways
-
Start with Water: Always attempt to dissolve PNA in nuclease-free water first before resorting to buffers or organic co-solvents.[6][8]
-
Heat is Your Friend: A short incubation at 55°C can be very effective for dissolving stubborn PNAs.[8]
-
Design for Success: Whenever possible, design your PNA sequences to have less than 60% purine content and avoid long stretches of G's.[6][8]
-
Embrace Modifications: For challenging sequences or demanding applications, proactively incorporate solubility-enhancing modifications like terminal lysines or internal miniPEG linkers.[3][5]
-
Consider Conjugation for Cellular Work: If your goal is cellular delivery, CPP conjugation is a powerful two-for-one strategy that improves solubility and facilitates uptake.[11][]
By understanding the underlying chemical principles and employing these targeted strategies, you can effectively overcome the solubility challenges associated with PNA oligomers and advance your research with greater confidence and success.
References
-
Demidov, V. V. (2021). Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications. National Institutes of Health. [Link]
-
Do, T., & Roy, S. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. PMC, National Institutes of Health. [Link]
-
Sazani, P. L., et al. (2011). Peptide Nucleic Acids Conjugated to Short Basic Peptides Show Improved Pharmacokinetics and Antisense Activity in Adipose Tissue. PMC, National Institutes of Health. [Link]
-
Donahue, C., et al. (2022). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00589B. [Link]
-
Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00049K. [Link]
-
Royal Society of Chemistry. (2023). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. [Link]
-
PNA Bio Inc. Guidelines for PNA oligomers. [Link]
-
PNA Bio Inc. Guidelines for PNA oligomers. [Link]
-
ResearchGate. (2020). Synthetic strategies towards thiol-modified PNA oligomers. [Link]
-
PNAS. (2021). Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. [Link]
-
PubMed. (2009). Control of metal nanoparticles aggregation and dispersion by PNA and PNA-DNA complexes, and its application for colorimetric DNA detection. [Link]
-
INIS-IAEA. (2014). Hydrophilic surface modification of polyacrylonitrile based membrane: effect of low temperature radio frequency carbon dioxide plasma. [Link]
-
Tomkyil, M., et al. (2007). On the stability of peptide nucleic acid duplexes in the presence of organic solvents. PMC. [Link]
-
PNAS. (2017). Prion protein dynamics before aggregation. [Link]
-
Bio-Synthesis Inc. Custom PNA Oligomer Synthesis. [Link]
-
ResearchGate. (2022). The RP-HPLC analyses of PNA* dissolved in H2O (A) is reported for comparison with the PNA* released from PNA*-hNPs AM vs. SILF after 24 (B), 48 (C), and 72 h (D). [Link]
-
ResearchGate. (2022). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. [Link]
-
ACS Publications. (2023). Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis. Analytical Chemistry. [Link]
-
Drug Development & Delivery. (2022). SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest. [Link]
-
Chandru, K., et al. (2022). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. PMC, National Institutes of Health. [Link]
-
Aston Research Explorer. (2007). Synthesis of Peptide Nucleic Acid (PNA) and Entrapment of PNA into Liposomes. [Link]
-
PubMed. (1998). Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding. [Link]
-
Bensimon, A., et al. (2002). Non-Watson–Crick interactions between PNA and DNA inhibit the ATPase activity of bacteriophage T4 Dda helicase. PMC, National Institutes of Health. [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. [Link]
-
NeurIPS. (2020). Principal Neighbourhood Aggregation for Graph Nets. [Link]
-
MDPI. (2021). Applying a Hydrophilic Modified Hollow Fiber Membrane to Reduce Fouling in Artificial Lungs. [Link]
-
RSC Publishing. (2018). Permanent surface modification by electron-beam-induced grafting of hydrophilic polymers to PVDF membranes. [Link]
-
IHI. (2014). Hydrophilic Modification of Plastic Surface by Using Microwave Plasma Irradiation. [Link]
-
MDPI. (2023). Surface Hydrophilic Modification of Polypropylene by Nanosecond Pulsed Ar/O 2 Dielectric Barrier Discharge. [Link]
Sources
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Peptide Nucleic Acids Conjugated to Short Basic Peptides Show Improved Pharmacokinetics and Antisense Activity in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Watson–Crick interactions between PNA and DNA inhibit the ATPase activity of bacteriophage T4 Dda helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnabio.com [pnabio.com]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. pnabio.com [pnabio.com]
- 9. On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 14. Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Fmoc-PNA-A(Bhoc)-OH
Welcome to the technical support resource for the analytical assessment of Fmoc-PNA-A(Bhoc)-OH. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity Peptide Nucleic Acid (PNA) monomers for successful oligomer synthesis. Purity is not merely a number on a certificate of analysis; it is the foundation of reproducible and high-fidelity PNA synthesis. Impurities can lead to failed couplings, truncated sequences, and the generation of complex side products that are difficult to purify, ultimately compromising downstream applications.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting guides for the primary analytical methods used to verify the purity and identity of this compound.
Overall Purity Assessment Workflow
The purity assessment of a PNA monomer is a multi-step, orthogonal process. Relying on a single technique is insufficient. A robust analysis combines a quantitative chromatographic method with confirmatory spectroscopic methods.
Caption: General workflow for comprehensive purity analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity assessment for PNA monomers, providing a quantitative measure of the target compound relative to any impurities.[2][3][4]
Frequently Asked Questions (FAQs)
Q: Why is RP-HPLC the preferred method for PNA monomer purity analysis? A: RP-HPLC excels at separating the relatively nonpolar this compound monomer from both more polar (e.g., deprotected species) and less polar (e.g., synthesis reagents) impurities. Its high resolution and the quantitative nature of UV detection make it ideal for generating an accurate purity value, typically expressed as a percentage of the total peak area.[4][5]
Q: What is a standard column and mobile phase setup for this analysis? A: A C18 reversed-phase column is standard.[3] The mobile phase typically consists of a two-solvent system:
-
Solvent A: Water with an acidic modifier, most commonly 0.1% Trifluoroacetic Acid (TFA).[3] TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.
-
Solvent B: Acetonitrile with the same concentration of TFA.[3] A gradient elution, starting with a higher percentage of Solvent A and increasing the percentage of Solvent B, is used to elute the monomer and separate impurities.
Q: At what wavelength should I monitor the chromatogram? A: PNA monomers and their related impurities are typically monitored at 260 nm, the characteristic absorbance wavelength for the nucleobases.[6] The Fmoc group also has a strong absorbance around this region.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of N-Methyl-2-pyrrolidone (NMP) or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[3] Further dilute as needed to be within the linear range of your detector.
-
HPLC System Configuration:
-
Column: C18, 5 µm particle size, ~4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55-60 °C. Elevated temperatures can prevent aggregation and improve peak shape.[3][7]
-
Detection: UV at 260 nm.
-
-
Gradient Elution: Run a linear gradient to separate the components effectively.
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (ACN + 0.1% TFA) |
| 0 | 95 | 5 |
| 35 | 35 | 65 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Troubleshooting Guide: RP-HPLC
Caption: Decision tree for common HPLC troubleshooting.
Q: I see multiple peaks in my chromatogram. What could they be? A: Unexpected peaks indicate impurities. Common sources include:
-
Starting Material: Unreacted N-(2-Fmoc-aminoethyl)glycine or the adenine-acetic acid precursor.
-
Side Products: Premature deprotection of the Fmoc or Bhoc groups.
-
Degradation: The PNA backbone can be susceptible to cleavage under very harsh acidic conditions, though this is less common for the monomer than for an oligomer.[8] Action: Collect fractions of the impurity peaks if possible and analyze by mass spectrometry to identify their structures.
Q: My main peak is broad or tailing. How can I fix this? A: Peak tailing or broadening often points to secondary interactions or column issues.
-
Cause 1: Column Contamination: Strongly retained compounds from previous injections can build up.
-
Solution: Wash the column with a strong solvent series (e.g., isopropanol, then hexane, then isopropanol again, before re-equilibrating with your mobile phase).[9]
-
-
Cause 2: Sample Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute your sample and inject a smaller volume.[10]
-
-
Cause 3: Poor Sample Solubility: If the sample crashes out of the injection solvent upon mixing with the mobile phase, it will cause peak broadening.
Mass Spectrometry (MS)
MS is a critical confirmatory technique that verifies the molecular identity of the monomer by measuring its mass-to-charge ratio (m/z). It is indispensable for identifying impurities seen in HPLC.[2][3][12]
Frequently Asked Questions (FAQs)
Q: Which ionization techniques are best for this compound? A: Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are effective. ESI is often coupled with LC (LC-MS), allowing you to get mass data for each peak separated by HPLC.[13] MALDI-TOF is a rapid technique excellent for confirming the mass of the bulk material.[2][12]
Q: What is the expected molecular weight of this compound? A: The molecular formula is C₄₀H₃₅N₇O₇, which corresponds to a monoisotopic mass of approximately 725.26 g/mol .[5] You will typically observe the protonated molecule [M+H]⁺ at m/z 726.27.
Troubleshooting Guide: Mass Spectrometry
Q: My mass spectrum shows a peak at [M+166]⁺. What is this? A: This is a classic and well-documented impurity arising from the reaction of the benzhydryl (Bhoc) cation with a nucleophile during the final TFA cleavage step of synthesis.[14] The Bhoc group is designed to be labile in acid, but the resulting cation is highly reactive.[15][16]
-
Mechanism: The benzhydryl cation can re-attach to electron-rich sites on the PNA monomer itself if not properly quenched.
-
Prevention/Solution: This impurity originates during synthesis and cleavage, not during analysis. Its presence indicates a suboptimal cleavage protocol. Effective scavenging agents (e.g., m-cresol, cysteamine) must be used in the TFA cleavage cocktail to trap the benzhydryl cation and prevent this side reaction.[14][16]
Q: I see peaks at [M+67]⁺ or [M+111]⁺. What are they? A: These adducts can arise from side reactions involving the Bhoc group and piperidine (used for Fmoc deprotection) if the synthesis is performed at elevated temperatures or if residual coupling activators are present.[13] Their presence points to non-optimal conditions during the solid-phase synthesis of the monomer.
| Adduct / Impurity | Mass Shift (Da) | Likely Cause | Reference |
| Bhoc Adduct | +166 | Incomplete scavenging of benzhydryl cation during TFA cleavage. | [14] |
| Piperidine Adduct | +67 / +111 | Reaction of Bhoc group with piperidine at elevated temperature. | [13] |
| Sodium Adduct | +22 | Common salt adduct from glassware or solvents ([M+Na]⁺). | |
| Potassium Adduct | +38 | Common salt adduct from glassware or solvents ([M+K]⁺). | |
| De-Bhoc | -167 | Loss of the Bhoc protecting group. | |
| De-Fmoc | -222 | Loss of the Fmoc protecting group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the ultimate confirmation of the chemical structure of this compound. While not a routine purity check like HPLC, it is essential for initial batch validation and for identifying unknown impurities.[]
Frequently Asked Questions (FAQs)
Q: What information does ¹H NMR provide? A: A proton NMR spectrum confirms the presence of all key structural components and their relative ratios. You can verify the integrity of the Fmoc group, the Bhoc group, the adenine base, and the N-(2-aminoethyl)glycine backbone.
Q: What are the characteristic signals to look for? A: The spectrum is complex, but key regions are highly informative:
-
Fmoc Protons: A series of multiplets between ~7.2 and 7.8 ppm.
-
Bhoc Protons: A large multiplet for the aromatic protons and a characteristic singlet for the methine proton.
-
Adenine Protons: Two distinct singlets in the aromatic region, typically above 8.0 ppm.
-
Backbone Protons: A series of signals in the aliphatic region (~3-5 ppm).
Troubleshooting Guide: NMR Spectroscopy
Q: I see a singlet around 2.9 ppm and a broad signal around 8.0 ppm that I can't assign. A: These are very likely residual solvents from synthesis and purification. The signals correspond to dimethylformamide (DMF), a common solvent in PNA synthesis. Other common residual solvents include pyridine and piperidine.
Q: The integration ratio between the Fmoc protons and the adenine protons is incorrect. A: This is a serious issue that indicates a significant impurity.
-
If Fmoc integration is low: This suggests the presence of Fmoc-deprotected monomer. This should also be visible as a more polar peak in the HPLC chromatogram.
-
If Fmoc integration is high: This could indicate the presence of an Fmoc-containing impurity that lacks the adenine base.
Q: My baseline is noisy and distorted. A: This often points to poor sample solubility in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). PNA monomers can be difficult to dissolve. Gentle heating or sonication may improve solubility. Ensure you are using a high-quality, dry NMR solvent.
References
- PNA-A(Bhoc)-OH, FMOC. LGC, Biosearch Technologies.
- Peptide Nucleic Acid (PNA) Synthesis. LGC, Biosearch Technologies.
- 1121 – PNA Synthesis. Aapptec Peptides.
- This compound. Cusabio.
- This compound 186046-82-2. TCI Chemicals.
- This compound. Chem-Impex.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC as a method for purifying and identifying PNAs. American University.
- Automated Flow Synthesis of Peptide-PNA Conjug
- Overview of PNA Monomers. ChemPep.
- HPLC purification of dye-labeled or Fmoc-protected peptide nucleic acids from solid-phase synthesis Applic
- This compound [LT-PNA004]. LifeTein.
- HPLC Troubleshooting Guide.
- PNA Purification and Characteriz
- HPLC Troubleshooting. Thermo Fisher Scientific.
- Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. PubMed.
- An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjug
- High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids. PubMed.
- PNA Monomers Synthesis Services. BOC Sciences.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Basics of HPLC Troubleshooting. YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 186046-82-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. perlan.com.pl [perlan.com.pl]
- 8. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 16. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to PNA Monomer Selection: A Comparative Analysis of Fmoc/Bhoc and Boc/Z Chemistries
Introduction: Navigating the Landscape of Peptide Nucleic Acid Synthesis
Peptide Nucleic Acid (PNA) stands as a remarkable mimic of DNA and RNA, distinguished by its neutral N-(2-aminoethyl)glycine backbone.[1] This unique structure confers significant advantages, including superior binding affinity to complementary nucleic acid strands due to the absence of electrostatic repulsion, and exceptional resistance to enzymatic degradation by nucleases and proteases.[2] These properties make PNA an invaluable tool in diagnostics, antisense therapies, and molecular biology research.
The synthesis of PNA oligomers is achieved through solid-phase synthesis (SPS), a stepwise process of adding monomer units to a growing chain anchored to a solid support.[3] Critical to the success of this process is the use of protecting groups, which temporarily block reactive functional groups on the PNA backbone and nucleobases to prevent unwanted side reactions during chain elongation.[4][5] The choice of these protecting groups dictates the entire synthetic strategy, from reaction conditions to cleavage and final product purity.
Historically, two primary protection schemes have dominated the field: the original Boc/Z strategy and the subsequently developed, milder Fmoc/Bhoc strategy.[2][4][6] This guide provides an in-depth, objective comparison of the flagship adenine monomers for each strategy: Fmoc-PNA-A(Bhoc)-OH and Boc-PNA-A(Z)-OH . We will dissect their chemical properties, synthesis workflows, performance metrics, and provide the experimental context necessary for researchers to make informed decisions for their specific applications.
Chapter 1: The Monomers at a Glance - A Tale of Two Strategies
The fundamental difference between the two monomers lies in their orthogonal and quasi-orthogonal protection schemes, which directly impacts the chemical environments they can endure.
This compound: The Orthogonal Approach
The Fmoc/Bhoc strategy is a true orthogonal protection scheme , meaning each protecting group is removed by a distinct chemical mechanism, allowing for selective deprotection without affecting the other.[4][7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the secondary amine of the PNA backbone. It is efficiently removed using a mild base, typically 20% piperidine in a solvent like dimethylformamide (DMF).[4][6]
-
Bhoc (benzhydryloxycarbonyl): This acid-labile group protects the exocyclic amine of the adenine nucleobase. The Bhoc group is noted for enhancing the solubility of the monomer and is removed during the final cleavage step with a moderately strong acid like trifluoroacetic acid (TFA).[1][8]
This orthogonality is the cornerstone of the Fmoc/Bhoc strategy's flexibility, enabling milder overall synthesis conditions.
Boc-PNA-A(Z)-OH: The Original, Robust Chemistry
The Boc/Z strategy was the first developed for PNA synthesis and is considered a quasi-orthogonal system.[6][9] Both protecting groups are removed by acid, but their lability differs significantly, allowing for sequential removal with acids of varying strengths.
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the backbone amine. It is removed in each cycle of the synthesis using a moderately strong acid, such as TFA.[6][10]
-
Z (benzyloxycarbonyl): This group protects the exocyclic amine of the adenine nucleobase and is significantly more stable to acid than the Boc group. Its removal requires treatment with very strong, hazardous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage step.[4][10]
The robustness of the Z group minimizes side reactions, but the harsh conditions required for its removal represent the strategy's primary limitation.
Chapter 2: The Synthesis Cycle - A Step-by-Step Workflow Comparison
The choice of monomer fundamentally alters the solid-phase synthesis workflow. Below, we visualize and detail the cyclical process for each strategy.
Fmoc/Bhoc Synthesis Workflow
The Fmoc/Bhoc cycle is characterized by its reliance on a base for deprotection, making it highly adaptable to standard peptide and DNA synthesizers.[2][6]
Caption: The Fmoc/Bhoc PNA synthesis cycle.
The key advantage here is the final cleavage and deprotection step, which uses a TFA-based cocktail (e.g., TFA/m-cresol) and can be completed in minutes to hours at room temperature, preserving sensitive modifications.[1][6]
Boc/Z Synthesis Workflow
The Boc/Z cycle is an acid-driven process that requires a neutralization step before coupling can occur.
Caption: The Boc/Z PNA synthesis cycle.
The critical distinction is the final cleavage. This step requires extremely harsh and hazardous acids like HF or TFMSA, which necessitates specialized, corrosion-resistant equipment and careful handling.[4][10] This step is incompatible with many fluorescent labels, acid-sensitive peptide side chains, and standard lab equipment.
Chapter 3: Performance Metrics - A Quantitative Comparison
| Feature | This compound Strategy | Boc-PNA-A(Z)-OH Strategy |
| Backbone Protection | Fmoc (Base-labile: 20% Piperidine/DMF) | Boc (Acid-labile: TFA/DCM) |
| Nucleobase Protection | Bhoc (Acid-labile: TFA) | Z (Strong acid-labile: HF, TFMSA) |
| Orthogonality | True Orthogonal: Base and acid removal mechanisms are distinct.[4] | Quasi-Orthogonal: Both are acid-labile but require different acid strengths.[9] |
| Final Cleavage | Mild: TFA / m-cresol at room temperature.[6] | Harsh: Anhydrous HF or TFMSA, often at 0°C.[4][11] |
| Purity & Yield | Generally lower purity due to potential side reactions. Yields are typically good. | Considered to produce higher purity oligos due to fewer side reactions.[2] An optimized protocol reported an average coupling yield of 99.4%.[12] |
| Key Side Reactions | Base-catalyzed rearrangements during Fmoc deprotection, such as ketopiperazine formation (n-1 deletion) and transacylation (abasic site).[2][13] | Minimized side reactions during chain elongation due to the stability of the Z group.[10][13] |
| Compatibility | High compatibility with sensitive reporter groups (e.g., fluorophores), PNA-peptide conjugates, and automated DNA/peptide synthesizers.[1][14] | Limited compatibility with acid-sensitive moieties. Requires specialized, hazardous-acid resistant equipment.[10][13] |
| Key Advantages | Milder chemistry, safer final cleavage, high compatibility, and suitability for automation.[6][14] | Higher final product purity, minimal side reactions during synthesis.[2][13] |
| Key Disadvantages | Potential for base-catalyzed side reactions leading to lower purity.[2][13] | Requirement for hazardous strong acids (HF/TFMSA) and specialized equipment for final cleavage.[4][13] |
Chapter 4: Field-Proven Methodologies - Standard Experimental Protocols
To provide actionable insights, here are detailed, step-by-step protocols for a single coupling cycle using each monomer. These protocols assume a solid-phase synthesis setup on a suitable resin (e.g., PAL or Sieber amide for Fmoc, MBHA for Boc).[6]
Experimental Protocol 1: Fmoc/Bhoc PNA Synthesis Cycle
-
Resin Preparation: Start with the PNA-loaded resin in a reaction vessel, swollen in DMF.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Monomer Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), an activator like HATU or HBTU (2.9 eq.), and a non-nucleophilic base like DIPEA or 2,6-lutidine (6 eq.) in NMP or DMF.[6][15]
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated monomer solution to the deprotected resin.
-
Agitate at room temperature for 30-60 minutes. Drain.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Recommended):
-
Add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF to the resin.
-
Agitate for 5-10 minutes to acetylate any unreacted free amines. Drain.
-
-
Washing: Wash the resin with DMF (3-5 times) to prepare for the next cycle.
Experimental Protocol 2: Boc/Z PNA Synthesis Cycle
-
Resin Preparation: Start with the PNA-loaded resin (e.g., on MBHA resin) in a reaction vessel, swollen in DCM.
-
Boc Deprotection:
-
Add 45-50% (v/v) TFA in DCM to the resin.
-
Agitate at room temperature for 1-2 minutes. Drain.
-
Repeat the TFA treatment for 15-20 minutes. Drain.
-
-
Washing: Wash the resin with DCM (3-5 times).
-
Neutralization:
-
Add 5% (v/v) DIPEA in DCM to the resin.
-
Agitate for 2 minutes. Drain. Repeat twice.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monomer Activation and Coupling:
-
In a separate vessel, dissolve Boc-PNA-A(Z)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated monomer solution to the neutralized resin.
-
Agitate at room temperature for 30-60 minutes. Drain.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Recommended): Perform capping as described in the Fmoc/Bhoc protocol.
-
Washing: Wash the resin with DMF and then DCM to prepare for the next cycle.
Conclusion and Strategic Recommendations
The choice between this compound and Boc-PNA-A(Z)-OH is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the synthesis, the nature of the final PNA construct, and the available laboratory infrastructure.
Choose the Fmoc/Bhoc Strategy when:
-
Synthesizing PNA with sensitive modifications: This is the ideal choice for incorporating fluorescent dyes, quenchers, or other acid-labile reporter groups.[1][14]
-
Preparing PNA-peptide conjugates: The mild cleavage conditions preserve common acid-sensitive protecting groups used on amino acid side chains.
-
Using automated DNA or peptide synthesizers: The chemistry is highly compatible with standard automated platforms.[6]
-
Avoiding hazardous reagents is a priority: The elimination of HF or TFMSA significantly improves laboratory safety.
Choose the Boc/Z Strategy when:
-
The highest possible purity of the final PNA oligomer is the primary objective: The stability of the Z protecting group minimizes side reactions during elongation, often resulting in a cleaner crude product.[2][13]
-
The PNA sequence is unmodified or contains only robust modifications.
-
Specialized equipment for handling highly corrosive and toxic acids (HF/TFMSA) is available.
Ultimately, the development of the Fmoc/Bhoc chemistry has made PNA synthesis more accessible, safer, and versatile. While the Boc/Z strategy remains a powerful tool for obtaining high-purity, unmodified PNAs, the operational flexibility and broad compatibility of the Fmoc/Bhoc approach have established it as the workhorse for the majority of modern PNA applications.
References
- LGC, Biosearch Technologies. PNA-A(Bhoc)-OH, FMOC. [URL: https://www.biosearchtech.com/products/pna-synthesis-reagents/pna-monomers/pna-a-bhoc-oh-fmoc]
- Aapptec Peptides. 1121 – PNA Synthesis. [URL: https://www.aapptec.com/1121-pna-synthesis/]
- Liwei Peptide. Fmoc-PNA-C(Bhoc)-OH. [URL: https://www.liweipeptide.com/product/fmoc-pna-c-bhoc-oh.html]
- de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(9), 3337-3363. [URL: https://doi.org/10.1039/D2CS00049K]
- Patil, P. S., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 848789. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941014/]
- Creative Peptides. PNA Oligomer Synthesis by Fmoc Chemistry. [URL: https://www.creative-peptides.com/services/pna-oligomer-synthesis-by-fmoc-chemistry.html]
- ChemicalBook. This compound CAS#: 186046-82-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9746369.htm]
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [URL: https://www.researchgate.net/publication/349488358_Orthogonal_protecting_groups_for_Na-amino_and_C-terminal_carboxyl_functions_in_solid-phase_peptide_synthesis]
- PNA Bio Inc. Fmoc PNA Monomers for PNA Oligo Synthesis. [URL: https://www.pnabio.com/products/fmoc-pna-monomers]
- Boyd, S. J., et al. (2023). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry, 21(20), 4225-4236. [URL: https://doi.org/10.1039/D3OB00589B]
- Fiveable. Orthogonal Protection Definition. [URL: https://library.fiveable.me/chemistry/reaction-mechanisms/orthogonal-protection]
- LGC, Biosearch Technologies. The Flexibility of PNA Synthesis. [URL: https://www.biosearchtech.com/support/education/pna-whitepapers/the-flexibility-of-pna-synthesis]
- Garcia, J., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Advances, 13(41), 28989-28995. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05232g]
- Gildea, B. D., et al. (1998). Improvements in automated PNA synthesis using Boc/Z monomers. Tetrahedron Letters, 39(40), 7255-7258. [URL: https://pubmed.ncbi.nlm.nih.gov/11268595/]
- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/detail/08453]
- TCI Chemicals. This compound | 186046-82-2. [URL: https://www.tcichemicals.com/US/en/p/D5931]
- Pokorski, J. K., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. International Journal of Peptide Research and Therapeutics, 18(3), 251-256. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3417316/]
- Tedeschi, T., et al. (2014). Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis. Current Protocols in Nucleic Acid Chemistry, 58, 4.60.1-4.60.19. [URL: https://pubmed.ncbi.nlm.nih.gov/25180736/]
- Aapptec Peptides. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides]
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [URL: http://www.chm.bris.ac.uk/org/lectures/protecting-groups/downloads/VI-Protecting-Groups.pdf]
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [URL: https://www.aapptec.com/n-terminal-deprotection-fmoc-removal]
- Manicardi, A., et al. (2020). Structural Insights on Tiny Peptide Nucleic Acid (PNA) Analogues of miRNA-34a: An in silico and Experimental Integrated Approach. Frontiers in Chemistry, 8, 591783. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.591783/full]
- AAPPTEC. This compound [186046-82-2]. [URL: https://www.aapptec.com/Fmoc-PNA-A-Bhoc-OH-p/fpa101.htm]
- TCI Chemicals. This compound 186046-82-2. [URL: https://www.tcichemicals.com/BE/en/p/D5931]
- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/company-blog/protecting-groups-in-peptide-synthesis]
- BOC Sciences. PNA Monomers (Peptide Nucleic Acid). [URL: https://www.bocsci.com/pna-monomers.html]
- ResearchGate. Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers. [URL: https://www.researchgate.net/publication/221840836_Peptide_Nucleic_Acid_Monomers_A_Convenient_and_Efficient_Synthetic_Approach_to_FmocBoc_Monomers]
- Reiss, E., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(7), 577-588. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3205844/]
- Chemical Society Reviews. The challenge of peptide nucleic acid synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00049k]
- Roda, B., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, 23(3), 918-922. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c04212]
- Sigma-Aldrich. Boc Resin Cleavage Protocol. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- ResearchGate. Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_cleave_a_Boc_group_in_basic_conditions_as_my_molecule_has_acid_sensitive_functional_group]
Sources
- 1. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 2. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. peptide.com [peptide.com]
- 7. fiveable.me [fiveable.me]
- 8. Purchase Directly from Fmoc-PNA-C(Bhoc)-OH | China Fmoc-PNA-C(Bhoc)-OH Supplies [liwei-peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 15. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
A Tale of Two Chemistries: A Comparative Guide to Fmoc/Bhoc and Boc/Z PNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic nucleic acid analogs, Peptide Nucleic Acids (PNAs) hold a prominent position due to their exceptional binding affinity, specificity, and resistance to enzymatic degradation. The robust, neutral polyamide backbone of PNA, a departure from the charged sugar-phosphate backbone of DNA and RNA, is the cornerstone of these desirable properties. The successful synthesis of high-quality PNA oligomers is, therefore, paramount for their application in diagnostics, therapeutics, and molecular biology.
The solid-phase synthesis of PNA is dominated by two primary chemical strategies: the milder, more contemporary Fmoc/Bhoc chemistry and the traditional, robust Boc/Z chemistry. The choice between these two methodologies is not trivial and hinges on a nuanced understanding of their underlying chemical principles, advantages, and limitations. This guide provides an in-depth, objective comparison of these two synthetic routes, supported by experimental insights, to empower researchers in making informed decisions for their specific PNA synthesis needs.
The Core Principles: A Dance of Protecting Groups
Solid-phase PNA synthesis, much like solid-phase peptide synthesis, is a cyclical process of deprotection, monomer coupling, and capping. The fundamental difference between the Fmoc/Bhoc and Boc/Z strategies lies in the choice of temporary and permanent protecting groups for the PNA monomer's backbone amine and the exocyclic amines of the nucleobases, respectively.
The Fmoc/Bhoc Strategy: A Milder Approach
The Fmoc/Bhoc chemistry is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal amine of the growing PNA chain.[1][2] The exocyclic amines of adenine, guanine, and cytosine are protected by the acid-labile benzhydryloxycarbonyl (Bhoc) group.[1][3][4] Thymine, lacking an exocyclic amine, does not require this protection.[1] This orthogonal protection scheme, where the protecting groups are removed by different chemical mechanisms (base for Fmoc, acid for Bhoc), is a key feature of this strategy.[5][6][7]
The synthesis cycle is elegantly simple. The Fmoc group is removed using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1][3] This is followed by the coupling of the next Fmoc/Bhoc-protected PNA monomer, which is activated by a coupling reagent such as HATU or HBTU.[1][3] Any unreacted amino groups are then capped, usually with acetic anhydride, to prevent the formation of deletion sequences.[1] The final cleavage from the solid support and removal of the Bhoc protecting groups are achieved simultaneously using a moderately strong acid, trifluoroacetic acid (TFA), often with a scavenger like m-cresol.[1][8]
Diagram: Fmoc/Bhoc PNA Synthesis Cycle
Caption: The cyclical process of Fmoc/Bhoc PNA synthesis.
The Boc/Z Strategy: The Original Workhorse
The Boc/Z chemistry was the first to be developed for PNA synthesis.[5][9] It employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the backbone amine and the benzyloxycarbonyl (Z) group for the permanent protection of the nucleobases.[1][9]
In each cycle, the Boc group is removed by treatment with TFA.[1] Following neutralization, the next Boc/Z-protected monomer is coupled, typically activated with reagents like HBTU or HATU.[1][10] Similar to the Fmoc/Bhoc strategy, a capping step with acetic anhydride is included to terminate unreacted chains.[1] The major distinction of this method lies in the final cleavage and deprotection step. The removal of the Z groups and cleavage from the resin require harsh, strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5] This requirement for strong acids is a significant consideration in the practical application of this chemistry.[5]
Diagram: Boc/Z PNA Synthesis Cycle
Caption: The cyclical process of Boc/Z PNA synthesis.
Head-to-Head Comparison: Performance and Practicality
The choice between Fmoc/Bhoc and Boc/Z chemistries has significant implications for the synthesis process, the purity of the final product, and the types of PNA molecules that can be readily accessed.
| Feature | Fmoc/Bhoc Chemistry | Boc/Z Chemistry |
| Backbone Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nucleobase Protection | Bhoc (Acid-labile) | Z (Strong acid-labile) |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Acid (e.g., TFA in DCM) for each cycle |
| Final Cleavage/Deprotection | Moderate acid (e.g., TFA/m-cresol) | Strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal | Not fully orthogonal |
| Compatibility with Automation | High; easily adapted to automated synthesizers | Possible, but requires specialized equipment due to harsh reagents |
| Purity | Generally good, but can be prone to side reactions | Often considered to yield higher purity products due to fewer side reactions |
| Synthesis of Modified PNAs | More suitable for sensitive modifications and labels | Limited by the harsh final cleavage conditions |
| Safety and Handling | Reagents are generally less hazardous | Requires handling of highly corrosive and hazardous strong acids |
Experimental Protocols: A Step-by-Step Look
While automated synthesizers are commonplace, understanding the manual steps provides crucial insight into the chemistry.
Experimental Protocol: Fmoc/Bhoc PNA Synthesis (Manual)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 3 minutes) to remove the Fmoc group from the N-terminus.[11]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.
-
Monomer Coupling:
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride and a base in DMF) to block any unreacted amino groups.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent monomer in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection of the terminal Fmoc group, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol 95:5 v/v) for a specified duration to cleave the PNA from the resin and remove the Bhoc protecting groups.[1][8]
-
Precipitation and Purification: Precipitate the crude PNA from the cleavage solution using cold diethyl ether. Purify the PNA, typically by reverse-phase HPLC.
Experimental Protocol: Boc/Z PNA Synthesis (Manual)
-
Resin Swelling: Swell the MBHA resin in DCM.
-
Boc Deprotection: Treat the resin with TFA in DCM (e.g., 50% TFA) to remove the Boc group.
-
Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a base solution (e.g., 10% DIPEA in DCM).
-
Washing: Wash the resin with DCM and DMF.
-
Monomer Coupling:
-
Pre-activate the Boc-PNA(Z)-OH monomer with a coupling reagent (e.g., HATU) and a base in DMF.[10]
-
Add the activated monomer solution to the resin and allow the reaction to proceed.
-
-
Washing: Wash the resin with DMF.
-
Capping: Treat the resin with a capping solution.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-8 for each monomer.
-
Final Cleavage and Deprotection: After the final coupling and deprotection of the terminal Boc group, wash and dry the resin. Treat the resin with a strong acid (e.g., HF or TFMSA) with appropriate scavengers to cleave the PNA from the resin and remove the Z protecting groups.
-
Precipitation and Purification: Precipitate the crude PNA and purify by reverse-phase HPLC.
Causality and Field-Proven Insights: Why Choose One Over the Other?
The theoretical understanding of these chemistries is best complemented by practical insights from their application.
The Case for Fmoc/Bhoc:
The primary driver for the widespread adoption of Fmoc/Bhoc chemistry is its milder reaction conditions.[1][4] The avoidance of strong acids in each cycle and for the final cleavage makes this strategy highly compatible with automated peptide synthesizers, which are readily available in many laboratories.[1] This ease of automation significantly improves throughput and reproducibility.
Furthermore, the mild conditions are crucial when synthesizing PNAs with sensitive modifications, such as fluorescent labels or other reporter groups.[2][4] These modifications might not withstand the harsh conditions of Boc/Z chemistry's final cleavage. The orthogonality of the Fmoc and Bhoc protecting groups also allows for more complex synthetic schemes, including the on-resin elaboration of side chains.
However, the use of a base (piperidine) for Fmoc deprotection is not without its challenges. It can lead to side reactions, such as the cyclization of the PNA backbone, which can result in chain termination and the formation of impurities.[5] Careful optimization of deprotection times and conditions is therefore critical to minimize these side reactions.
The Case for Boc/Z:
Despite the harshness of its final deprotection step, Boc/Z chemistry remains a valuable tool in the PNA synthesis arsenal. It is often reported to produce PNA oligomers of higher purity, particularly for longer or more complex sequences.[9] The rationale is that the acidic deprotection conditions are less prone to the side reactions observed with the basic conditions of the Fmoc/Bhoc approach.[9][12]
For sequences that are prone to aggregation, the Boc strategy can offer an advantage. The protonation of the N-terminal amine after Boc removal can help to disrupt inter-chain hydrogen bonding, thereby improving solvation and coupling efficiency.[13] When the highest possible purity is the primary concern and the PNA sequence does not contain acid-sensitive moieties, Boc/Z chemistry can be the superior choice. However, the requirement for specialized equipment to handle hazardous reagents like HF limits its accessibility for many research groups.[5]
Conclusion: A Strategic Choice for Optimal Outcomes
The decision to use Fmoc/Bhoc or Boc/Z PNA synthesis chemistry is a strategic one that should be guided by the specific requirements of the research.
-
For routine synthesis, high-throughput applications, and the incorporation of sensitive modifications, the Fmoc/Bhoc strategy is the clear choice. Its compatibility with standard automated synthesizers and milder conditions offer a practical and versatile approach.
-
For challenging sequences where the highest purity is paramount and the necessary equipment and expertise for handling strong acids are available, the Boc/Z strategy remains a powerful option.
Ultimately, a thorough understanding of the chemical principles, potential pitfalls, and practical considerations of each method will enable researchers to navigate the complexities of PNA synthesis and produce high-quality oligomers for their groundbreaking work in science and medicine.
References
-
Aapptec Peptides. (n.d.). PNA Synthesis. Retrieved from [Link]
-
ATDBio. (n.d.). Chapter 11: Nucleic acid analogues. Retrieved from [Link]
-
Gala, F., Gotor-López, D., Lavado, N., Grijalvo, S., Eritja, R., & Pedroso, E. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3495-3527. [Link]
-
Sforza, F., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, 23(3), 856-861. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Patil, P. C., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 869403. [Link]
-
Koch, T., et al. (1997). Improvements in automated PNA synthesis using Boc/Z monomers. Journal of Peptide Research, 49(1), 80-88. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Grijalvo, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8175-8181. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 3. atdbio.com [atdbio.com]
- 4. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. fiveable.me [fiveable.me]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 10. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 13. peptide.com [peptide.com]
A Senior Application Scientist's Guide: The Superior Performance of PNA Probes in Molecular Applications
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and diagnostics, the demand for probes with higher fidelity, stability, and specificity is relentless. While traditional DNA probes have been the workhorse for decades, their inherent limitations—primarily the negatively charged phosphodiester backbone—present challenges in sensitivity and stability. This guide provides an in-depth comparison of Peptide Nucleic Acid (PNA) probes, synthesized from monomers like Fmoc-PNA-A(Bhoc)-OH , against conventional DNA probes, supported by experimental principles and data. We will explore the fundamental chemical differences that translate into significant performance advantages in critical applications.
Understanding the Fundamental Difference: The PNA Backbone
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the entire deoxyribose-phosphate backbone is replaced by a charge-neutral pseudo-peptide backbone composed of N-(2-aminoethyl)glycine units.[1][2] Nucleobases are attached to this backbone via a methylene carbonyl linker.[] This fundamental structural change is the primary source of PNA's remarkable properties.
The synthesis of these high-purity PNA oligomers is enabled by building blocks like This compound .[4][5] This specific monomer provides the adenine base. The Fmoc (9-Fluorenylmethyloxycarbonyl) group protects the N-terminus of the aminoethylglycine backbone, while the Bhoc (benzhydryloxycarbonyl) group protects the exocyclic amine of the adenine base.[6][7] This protection scheme, known as Fmoc/Bhoc chemistry, is favored for its milder deprotection conditions compared to older methods, which allows for the synthesis of more complex and sensitive PNA constructs.
Figure 1: Structural comparison of DNA and PNA backbones.
Comparative Analysis: PNA vs. DNA Probes
The advantages of PNA probes are not incremental; they represent a paradigm shift in hybridization-based assays.
Superior Binding Affinity and Thermal Stability
The defining characteristic of PNA is its neutral backbone. In traditional DNA probes, the negatively charged phosphate groups create electrostatic repulsion between the probe and the target nucleic acid strand. This repulsion destabilizes the duplex and must be overcome by using high salt concentrations in hybridization buffers to shield the charges.
PNA probes, lacking this charge, do not experience electrostatic repulsion.[2][8] This results in significantly more stable PNA/DNA or PNA/RNA duplexes compared to their DNA/DNA or DNA/RNA counterparts.[9][10] This enhanced stability is quantitatively measured by a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates.
Causality: The absence of charge repulsion means that the hybridization is driven almost exclusively by Watson-Crick base pairing, leading to a stronger, more stable bond. Consequently, PNA probes can be shorter than DNA probes while achieving the same or higher Tm, which can improve target accessibility.[9][11] Furthermore, PNA hybridization is largely independent of salt concentration, a significant advantage for assays where ionic strength is a critical variable.[10][12][13]
Figure 2: Hybridization dynamics of DNA vs. PNA probes.
| Property | Traditional DNA Probes | PNA Probes (from Fmoc-PNA monomers) | Advantage of PNA |
| Backbone Charge | Negatively Charged (Phosphate) | Neutral (Polyamide) | Higher binding affinity; salt independence.[2] |
| Binding Affinity (Tm) | Lower | Higher (ΔTm of ~1°C per base pair) | Shorter probes, stronger binding.[9] |
| Specificity | Good | Excellent | Superior single-base mismatch discrimination.[10][11] |
| Nuclease Resistance | Susceptible to degradation | Resistant | High stability for in vivo/cell-based assays.[11][14][15] |
| Protease Resistance | N/A | Resistant | High stability for in vivo applications.[15][16] |
| pH Stability | Prone to depurination at low pH | Stable over a wide pH range | Robust performance in varied conditions.[2][11] |
| Hybridization Speed | Slower, salt-dependent | Faster, salt-independent | Reduced assay times, simplified buffers.[15][17] |
Table 1: Key performance comparison between DNA and PNA probes.
Unmatched Specificity and Mismatch Discrimination
The high stability of PNA/DNA duplexes leads to an even greater destabilization when a mismatch occurs. A single base mismatch in a PNA/DNA duplex results in a much larger drop in Tm (up to 15°C) compared to the same mismatch in a DNA/DNA duplex (typically 4-8°C).[10][11][18]
Causality: Because the PNA/DNA duplex is already highly stable due to the neutral backbone, the energetic penalty of a mismatched base pair is more pronounced. This makes PNA probes exceptionally sensitive for applications requiring single-nucleotide polymorphism (SNP) detection, mutation analysis, and allele-specific PCR.[4][19]
| Duplex Type (15-mer example) | Tm (°C) | ΔTm from Perfect Match (°C) |
| DNA/DNA (Perfect Match) | 55.2 | N/A |
| DNA/DNA (Single Mismatch) | 48.5 | -6.7 |
| PNA/DNA (Perfect Match) | 72.4 | N/A |
| PNA/DNA (Single Mismatch) | 58.1 | -14.3 |
Table 2: Representative melting temperature (Tm) data comparing the stability of perfectly matched and single-mismatched DNA/DNA and PNA/DNA duplexes. Data is illustrative, based on published findings.[10][18]
Exceptional Biological and Chemical Stability
The synthetic peptide backbone of PNA is not recognized by cellular enzymes. This renders PNA probes completely resistant to degradation by both nucleases (which degrade DNA/RNA) and proteases.[1][11][14][15]
Causality: The absence of natural phosphodiester or peptide bonds makes the PNA backbone an unrecognizable substrate for these enzymes. This stability is a critical advantage for any application in a biologically active environment, such as in vivo diagnostics, antisense therapeutics, or analysis of clinical samples containing high enzymatic activity.[16][20] Traditional DNA probes, especially unmodified ones, are rapidly degraded in such environments, limiting their efficacy.
Applications Leveraging PNA's Superiority
The theoretical advantages of PNA probes translate into transformative performance in several key research and clinical areas.
Fluorescence In Situ Hybridization (FISH)
PNA-FISH has emerged as a powerful tool for cytogenetics and microbiology.[17] The high affinity of PNA probes allows for shorter hybridization times (often 30-60 minutes compared to several hours for DNA probes) and the use of less stringent, formamide-free hybridization buffers.[21][22] The exceptional specificity reduces background noise and allows for clear identification of targets, such as telomeric or centromeric repeats, or specific bacterial rRNA sequences in clinical samples.[22][23][24]
Antisense and Antigene Therapeutics
The stability of PNAs against enzymatic degradation makes them ideal candidates for antisense and antigene therapies.[2][25] By binding to target mRNA, antisense PNAs can sterically block translation or modulate splicing.[20][26] As antigene agents, they can invade double-stranded DNA at specific sequences to inhibit transcription.[1][27] The development of PNA-based drugs for cancer, genetic disorders, and infectious diseases is an active area of research.[26][28]
Advanced Diagnostics and Biosensing
PNA probes are used to improve the specificity of PCR-based assays in a technique called PNA clamping.[9] A PNA probe designed to bind perfectly to a wild-type sequence will block its amplification by the polymerase, thereby allowing for the selective amplification and detection of mutant alleles present in the sample. Their stability and specific binding also make them excellent capture probes in biosensor and microarray platforms.[8][19]
Experimental Protocol: Comparative PNA-FISH vs. DNA-FISH for Telomere Detection
This protocol provides a framework for validating the superior performance of PNA probes in a common FISH application. The objective is to compare signal intensity, background noise, and hybridization time.
Self-Validating System: The protocol includes a side-by-side comparison on the same sample type. The expected outcome is a significantly brighter, cleaner signal with the PNA probe in a much shorter timeframe, validating its efficacy.
Figure 3: Workflow for a comparative FISH experiment.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture human metaphase-arrested cells (e.g., HT1080) using standard procedures.
-
Harvest, treat with a hypotonic solution (e.g., 75mM KCl), and fix cells in 3:1 methanol:acetic acid.
-
Drop the cell suspension onto clean glass slides and air dry.
-
-
Probe Preparation:
-
PNA Probe: Reconstitute a telomere-specific PNA probe (e.g., (CCCTAA)3-FITC) in formamide to create a stock solution. Dilute to a final concentration of ~200 nM in PNA hybridization buffer (e.g., 20 mM Tris pH 7.4, 60% formamide).[29]
-
DNA Probe: Prepare a corresponding telomere-specific DNA oligonucleotide probe with the same fluorescent label in a standard DNA hybridization buffer (containing formamide, dextran sulfate, and SSC).
-
-
Pre-treatment:
-
Immerse slides in PBS for 5 min.
-
Fix in 4% formaldehyde for 4 min.
-
Wash twice in PBS for 5 min each.
-
(Optional) Treat with RNase A (100 µg/ml) for 1 hour at 37°C, followed by pepsin treatment to improve probe penetration.[29]
-
Dehydrate slides through an ethanol series (70%, 85%, 100%) and air dry.
-
-
Hybridization & Washes:
-
PNA-FISH Arm:
-
DNA-FISH Arm:
-
Apply 20 µL of the DNA probe solution, cover with a coverslip, and seal.
-
Co-denature the probe and slide on a heat block at 75°C for 5 minutes.
-
Hybridize in a humidified chamber at 37°C for 2-4 hours.
-
Wash twice in a stringent wash buffer (e.g., 0.4X SSC, 0.3% IGEPAL) at 72°C for 2 minutes, followed by a wash in 2X SSC at room temperature.
-
-
-
Detection and Analysis:
-
Counterstain all slides with DAPI (4',6-diamidino-2-phenylindole).
-
Mount with antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filters.
-
Quantify the signal-to-noise ratio for both probe types. The PNA probe is expected to show higher intensity with lower background.
-
Conclusion
The replacement of the natural sugar-phosphate backbone with a neutral pseudo-peptide structure gives PNA probes a suite of advantages over traditional DNA probes. Enabled by high-purity synthesis monomers like this compound, PNA probes offer superior binding affinity, unparalleled specificity, and exceptional enzymatic stability. These properties are not merely incremental improvements but are transformative, enabling more rapid, robust, and reliable results in applications ranging from advanced diagnostics and FISH to the development of next-generation therapeutics. For researchers and drug developers seeking to push the boundaries of sensitivity and stability, PNA technology represents the clear path forward.
References
-
PNA Bio Inc. (n.d.). PNA FISH Probes for Research. Retrieved from PNA Bio. [Link]
-
Creative Diagnostics. (n.d.). Peptide Nucleic Acids (PNAs) for Fluorescence in Situ Hybridization (PNA-FISH). Retrieved from Creative Diagnostics. [Link]
-
Gupta, A., et al. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy - Nucleic Acids. [Link]
-
Stender, H., et al. (2002). PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples. Methods in Molecular Biology. [Link]
-
Sugimoto, N., et al. (2000). Comparison of thermodynamic stabilities between PNA (peptide nucleic acid)/DNA hybrid duplexes and DNA/DNA duplexes. Nucleic Acids Symposium Series. [Link]
-
ATDBio Ltd. (n.d.). Chapter 11: Nucleic acid analogues. Retrieved from ATDBio. [Link]
-
PNA Bio Inc. (n.d.). PNA FISH (Fluorescence In Situ Hybridization) Protocol. Retrieved from PNA Bio. [Link]
-
Liwei Peptide. (n.d.). Fmoc-PNA-G(Bhoc)-OH. Retrieved from Liwei Peptide. [Link]
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved from Aapptec. [Link]
-
Bio-Synthesis Inc. (n.d.). PNA FISH Probes. Retrieved from Bio-Synthesis. [Link]
-
Bell, A. P., et al. (2022). Nuclease resistance and protein recognition properties of DNA and hybrid PNA-DNA four-way junctions. Biophysical Chemistry. [Link]
-
Gupta, A., et al. (2023). Therapeutic and diagnostic applications of antisense peptide nucleic acids. PubMed. [Link]
-
Manicardi, A., et al. (2014). PNA-based artificial nucleases as antisense and anti-miRNA oligonucleotide agents. Molecular BioSystems. [Link]
-
Wikipedia. (n.d.). Peptide nucleic acid. Retrieved from Wikipedia. [Link]
-
Tripathi, S., et al. (2007). Prospects for antisense peptide nucleic acid (PNA) therapies for HIV. Virology Journal. [Link]
-
Mineo, P. M., et al. (2021). Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics. RSC Chemical Biology. [Link]
-
Giesen, U., et al. (1998). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research. [Link]
-
Patsnap Synapse. (2025). For what indications are asPNA being investigated?. Retrieved from Patsnap Synapse. [Link]
-
Fincra API. (n.d.). The Essential Importance of PNA and PNA Synthesis in Driving Molecular Biology Innovation. Retrieved from Fincra. [Link]
-
Nadkarni, M. A., et al. (2017). Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. PLoS ONE. [Link]
-
Ausavarat, S., & Sirion, U. (2018). Fluorogenic PNA probes. Molecules. [Link]
-
Nielsen, P. E. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. The FASEB Journal. [Link]
-
Creative Diagnostics. (n.d.). Peptide Nucleic Acids (PNAs) for Diagnosis and Detection. Retrieved from Creative Diagnostics. [Link]
-
Shiraishi, T., & Nielsen, P. E. (2016). Potential of Peptide Nucleic Acids in Future Therapeutic Applications. Current Topics in Medicinal Chemistry. [Link]
-
Yeh, H. S., et al. (2010). Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings. Diagnostics. [Link]
-
Kumar, P., & Kumar, V. A. (2022). Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. Organic & Biomolecular Chemistry. [Link]
-
Sharma, N. K., et al. (2016). Nanotechnology for Delivery of Peptide Nucleic Acids (PNA). Bioconjugate Chemistry. [Link]
-
Igloi, G. L. (2000). Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels. PNAS. [Link]
-
Liwei Peptide. (n.d.). This compound. Retrieved from Liwei Peptide. [Link]
-
Henriques, M., et al. (2015). Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans. Journal of Clinical Microbiology. [Link]
-
Mineo, P. M., et al. (2021). Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics. RSC Publishing. [Link]
-
Eurogentec. (n.d.). Protocol of PNA Telomere probe for FISH. Retrieved from Eurogentec. [Link]
-
LifeTein. (n.d.). This compound. Retrieved from LifeTein. [Link]
-
Sadowska, K., et al. (2021). Antibacterial Peptide Nucleic Acids—Facts and Perspectives. Molecules. [Link]
-
Rufer, N., & Lansdorp, P. M. (2011). Peptide nucleic acid (PNA) fluorescent in situ hybridization (FISH) on chromosomes in suspension for analysis of repetitive DNA by flow cytometry. protocols.io. [Link]
-
AAPPTec. (n.d.). This compound. Retrieved from AAPPTec. [Link]
-
Wang, Y., et al. (2004). A Systemic Comparison between PNA Probe and DNA Probe. Polymer Bulletin. [Link]
-
Pavan, S., et al. (2013). Peptide Nucleic Acid (PNA)−DNA Duplexes: Comparison of Hybridization Affinity between Vertically and Horizontally. The Journal of Physical Chemistry B. [Link]
Sources
- 1. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. atdbio.com [atdbio.com]
- 7. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 8. The Essential Importance of PNA and PNA Synthesis in Driving Molecular Biology Innovation [docs.fincra.com]
- 9. Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 12. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclease resistance and protein recognition properties of DNA and hybrid PNA-DNA four-way junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PNA FISH Probes [biosyn.com]
- 18. academic.oup.com [academic.oup.com]
- 19. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
- 20. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 22. pnabio.com [pnabio.com]
- 23. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 24. PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. For what indications are asPNA being investigated? [synapse.patsnap.com]
- 27. PNA Drug Development & Research - Creative Peptides [pna.creative-peptides.com]
- 28. mdpi.com [mdpi.com]
- 29. eurogentec.com [eurogentec.com]
thermal stability of PNA-DNA duplexes with Fmoc-pna-a(bhoc)-oh
An In-Depth Technical Guide to the Thermal Stability of PNA-DNA Duplexes Synthesized with Fmoc-PNA-A(Bhoc)-OH
For researchers, scientists, and drug development professionals, the predictable and robust hybridization of synthetic nucleic acid analogs is paramount. Peptide Nucleic Acid (PNA), a DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, has emerged as a powerful tool in diagnostics and antisense therapies due to its exceptional binding affinity and specificity for DNA and RNA.[1] This guide provides a comprehensive comparison of the thermal stability of PNA-DNA duplexes, with a specific focus on PNAs synthesized using the prevalent Fmoc/Bhoc chemical strategy, exemplified by the this compound monomer. We will delve into the underlying principles of PNA-DNA stability, present supporting experimental data, and provide detailed protocols for its characterization.
The Foundation of Stability: Why PNA Outperforms DNA
The remarkable thermal stability of PNA-DNA duplexes compared to their natural DNA-DNA counterparts is a direct consequence of PNA's unique backbone structure.[2] In native DNA, the negatively charged phosphodiester backbones of the two strands generate electrostatic repulsion, which inherently destabilizes the duplex. PNA completely replaces this charged backbone with a neutral polyamide structure.[2] The absence of charge repulsion means that the hybridization is governed almost entirely by Watson-Crick base pairing, leading to a significantly more stable duplex.[3] This increased stability is reflected in a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates.
Key advantages stemming from this enhanced stability include:
-
Higher Binding Affinity: PNA binds to its complementary DNA strand more tightly than a corresponding DNA strand would.[1]
-
Ionic Strength Independence: The stability of PNA-DNA duplexes is virtually independent of salt concentration, a stark contrast to DNA-DNA duplexes where salt is required to shield backbone repulsion.[2][4]
-
Improved Specificity: The energy penalty for a single base mismatch is more severe in a PNA-DNA duplex, leading to greater discrimination between perfect-match and mismatched sequences. A single mismatch can lower the Tm by 15-20°C.[5][6]
The Chemistry of Synthesis: The Role of this compound
Modern PNA synthesis predominantly relies on solid-phase techniques analogous to peptide synthesis. The Fmoc/Bhoc strategy has become a preferred method due to its use of milder reaction conditions compared to the original Boc/Z chemistry.[7][8] This allows for the incorporation of sensitive labels and modifications.
The this compound monomer is a cornerstone of this process:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is a temporary protecting group on the terminal amine of the PNA backbone. It is stable to acid but readily removed by a mild base, typically piperidine, at each step of the synthesis to allow for the addition of the next monomer.[7][9]
-
PNA-A: This represents the core N-(2-aminoethyl)glycine backbone unit linked to an adenine nucleobase.
-
Bhoc (Benzhydryloxycarbonyl): This is a more robust, acid-labile protecting group used on the exocyclic amine of the adenine base.[9] It remains intact during the piperidine-mediated Fmoc removal but is cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), which also cleaves the completed PNA from the solid support resin.[3][10]
Comparative Thermal Stability: Experimental Data
The superior thermal stability of PNA-DNA duplexes is not merely theoretical. It is consistently demonstrated through empirical measurements. The primary method for this analysis is UV thermal denaturation, also known as a melting curve analysis.[11]
PNA/DNA vs. DNA/DNA Duplexes
Calorimetric and UV melting studies consistently show that for a given sequence, a PNA-DNA duplex will have a significantly higher Tm than the corresponding DNA-DNA duplex. The transition temperatures for PNA/DNA duplexes are often 7-20 K higher than their DNA/DNA counterparts.[12][13]
| Duplex Type | Sequence (10-mer) | Transition Temperature (Tm) | Enthalpy (ΔH°) | Reference |
| PNA/DNA | Mixed Base | 56 - 70 °C (329 - 343 K) | 209 - 283 kJ/mol | [12][13] |
| DNA/DNA | Mixed Base | 49 - 57 °C (322 - 330 K) | 72 - 236 kJ/mol | [12][13] |
Table 1: Comparison of thermodynamic data for 10 bp PNA/DNA and DNA/DNA duplexes. Data shows consistently higher melting temperatures and varied enthalpy for PNA/DNA hybrids, indicating greater stability.
Impact of PNA Modifications
While the standard PNA backbone provides exceptional stability, further chemical modifications can be used to tune the properties of the duplex. The performance of PNAs derived from standard monomers like this compound serves as a crucial baseline for evaluating these alternatives.
-
Charged Modifications: Introducing positive charges (e.g., cationic amino groups) at the γ-position of the PNA backbone can moderately increase the stability of PNA-DNA duplexes at physiological salt concentrations.[14] Conversely, negatively charged modifications can decrease stability.
-
Nucleobase Modifications: Replacing standard bases with modified versions can also impact stability. For instance, incorporating the 2,6-Diaminopurine (DAP) PNA monomer in place of Adenine can increase the Tm of a duplex by 2.5-6.5°C per incorporation due to the formation of a third hydrogen bond with Thymine.[8]
These comparisons underscore that while modifications offer opportunities for fine-tuning, the unmodified PNA structure synthesized from standard Fmoc/Bhoc monomers provides a robust and highly stable platform for most applications.
Experimental Protocol: Determining Thermal Stability by UV Spectrophotometry
This protocol outlines the steps for performing a thermal melting experiment to determine the Tm of a PNA-DNA duplex.
I. Reagent and Sample Preparation
-
Buffer Preparation: Prepare a suitable buffer, commonly 10 mM sodium phosphate with 100 mM NaCl and 0.1 mM EDTA, adjusted to pH 7.0.[4] The low ionic strength is sufficient for PNA-DNA hybridization and allows for a clear comparison with DNA-DNA duplexes, which would be less stable under these conditions.
-
Oligonucleotide Preparation:
-
Annealing: To ensure proper duplex formation, heat the mixed PNA-DNA solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours. This annealing step is critical for achieving a thermodynamically stable duplex.
II. UV-Vis Spectrophotometer Setup
-
Instrument: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Cuvette: Use a quartz cuvette with a 1 cm path length. Ensure the cuvette is properly sealed to prevent evaporation during heating.[11]
-
Parameters:
-
Wavelength: 260 nm.
-
Temperature Range: Set a range appropriate for the expected melting, for example, 20°C to 95°C.
-
Heating Rate: A slow and controlled heating rate is crucial for equilibrium measurements. A standard rate is 0.5°C to 1.0°C per minute.[4][11]
-
Data Interval: Collect absorbance readings at regular temperature intervals (e.g., every 0.5°C).
-
III. Data Acquisition and Analysis
-
Run the Melt: Place the cuvette in the spectrophotometer and begin the temperature ramp. The instrument will record absorbance as a function of temperature.
-
Generate the Melting Curve: Plot the absorbance at 260 nm (Y-axis) against the temperature (X-axis). The resulting plot should be a sigmoidal curve, showing a low-temperature baseline (duplex), a cooperative transition, and a high-temperature baseline (single strands).[11]
-
Determine the Melting Temperature (Tm): The Tm is the temperature at the midpoint of the transition. It is most accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative curve corresponds to the Tm.[4]
Conclusion
PNA-DNA duplexes exhibit exceptional thermal stability, a direct result of their charge-neutral peptide backbone which eliminates electrostatic repulsion. The use of this compound and other standard PNA monomers in a well-established Fmoc/Bhoc solid-phase synthesis strategy provides a reliable and versatile method for producing high-quality PNA oligomers.[7][8] Experimental data consistently confirms that these duplexes possess significantly higher melting temperatures than their DNA-DNA counterparts, making them superior candidates for applications requiring high affinity and specificity.[12][13] Understanding the principles behind this stability and the robust experimental methods used for its characterization is essential for any researcher leveraging the power of PNA in molecular biology, diagnostics, and the development of next-generation therapeutics.
References
-
Giesen, U., Kleider, W., Berding, C., Geiger, A., Orum, H., & Nielsen, P. E. (1998). A formula for thermal stability (T m) prediction of PNA/DNA duplexes. Nucleic Acids Research, 26(21), 5004–5006. [Link]
-
Chakrabarti, R., & Schwarz, F. P. (2005). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Biopolymers, 78(4), 216–226. [Link]
-
Aapptec. (n.d.). PNA Synthesis. Retrieved from Aapptec Peptides. [Link]
-
ATDBio Ltd. (n.d.). Chapter 11: Nucleic acid analogues. Retrieved from ATDBio. [Link]
-
Schwarz, F. P., & Chakrabarti, R. (2005). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. PubMed. [Link]
-
Tomac, S., Sarkar, M., Ratilainen, T., Wittung, P., Nielsen, P. E., Nordén, B., & Gräslund, A. (1996). Thermodynamics of sequence-specific binding of PNA to DNA. Journal of the American Chemical Society, 118(24), 5544–5552. [Link]
-
Armitage, B., Koch, T., Frydenvang, K., Ørum, H., Schuster, G. B., & Buchardt, O. (1998). Effect of Secondary Structure on the Thermodynamics and Kinetics of PNA Hybridization to DNA Hairpins. Biochemistry, 37(26), 9417–9425. [Link]
-
Giesen, U., et al. (1998). An empirical formula for thermal stability (Tm) prediction of PNA/DNA duplexes. Oxford Academic. [Link]
-
Liwei Peptide. (n.d.). Fmoc-PNA-G(Bhoc)-OH. Retrieved from Liwei Peptide. [Link]
-
Ly, C., et al. (2024). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). UV-Thermal Melting Curves of the PNA–DNA Hybrid Duplexes at 5 µM Strand Concentration. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). UV-melting curves of the duplex formed by PNA 1 and ssDNA 3. Retrieved from ResearchGate. [Link]
-
Igloi, G. L. (1998). Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels. PNAS. [Link]
-
Sugimoto, N., Satoh, N., & Yamamoto, K. (1999). Comparison of thermodynamic stabilities between PNA (peptide nucleic acid)/DNA hybrid duplexes and DNA/DNA duplexes. Nucleic Acids Symposium Series. [Link]
-
ResearchGate. (n.d.). Thermodynamic simulation of PNA‐DNA hybridization. Retrieved from ResearchGate. [Link]
-
CNGBdb. (n.d.). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Retrieved from CNGBdb. [Link]
-
Torres, T., & El-Sagheer, A. H. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(10), 3939-3966. [Link]
-
Liwei Peptide. (n.d.). This compound. Retrieved from Liwei Peptide. [Link]
-
LifeTein. (n.d.). This compound. Retrieved from LifeTein. [Link]
-
AAPPTEC. (n.d.). This compound [186046-82-2]. Retrieved from AAPPTEC. [Link]
-
Sforza, S., et al. (n.d.). Tuning PNA Properties by Chemical Modifications: Design Synthesis and Applications. [Link]
-
Goolsby, A., & Punihaole, D. (2013). Thermal Stability of Peptide Nucleic Acid Complexes. PMC. [Link]
-
ResearchGate. (n.d.). UV-melting and CD spectra of PNA/DNA and DNA/DNA complexes. Retrieved from ResearchGate. [Link]
-
Virgilio, A., et al. (2013). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. PubMed Central. [Link]
-
Chakrabarti, R., & Schwarz, F. P. (2001). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research, 29(9), 1833–1841. [Link]
-
Tomac, S., et al. (2000). Thermodynamics of Sequence-Specific Binding of PNA to DNA. Biochemistry. [Link]
-
Alptürk, O., et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. ResearchGate. [Link]
-
Nucleowiki. (n.d.). UV-Melting Curves. Retrieved from Nucleowiki. [Link]
Sources
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 11. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 12. researchgate.net [researchgate.net]
- 13. Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to High-Specificity Targeting: Performance Analysis of PNA Probes from Fmoc-PNA-A(Bhoc)-OH
For researchers, diagnosticians, and therapeutic developers, the ability to detect a specific nucleic acid sequence with absolute certainty is paramount. While DNA probes have been the workhorse of molecular biology, their performance can be compromised by ionic strength dependency and suboptimal mismatch discrimination. This guide provides an in-depth, objective comparison of a superior alternative: Peptide Nucleic Acid (PNA) probes, specifically those synthesized using the robust and reliable Fmoc/Bhoc chemical strategy, exemplified by the Fmoc-PNA-A(Bhoc)-OH monomer. We will explore the chemical principles that grant these probes their exceptional specificity, present supporting experimental data, and provide validated protocols for their synthesis and application.
The Chemical Foundation of Superior Specificity
Peptide Nucleic Acid is a synthetic DNA analog where the natural sugar-phosphate backbone is replaced by a neutral, polyamide chain of N-(2-aminoethyl)glycine units.[1][2] This fundamental structural change is the primary source of PNA's remarkable hybridization characteristics.
-
Neutral Backbone: The absence of the negatively charged phosphate groups found in DNA eliminates electrostatic repulsion between the probe and the target strand.[3][4][5] This results in a more stable PNA/DNA duplex with a higher melting temperature (Tm) compared to an equivalent DNA/DNA duplex, a stability that is largely independent of salt concentration.[2][3]
-
Fmoc/Bhoc Synthesis Strategy: The synthesis of high-quality PNA oligomers relies on solid-phase peptide synthesis (SPPS) methodologies.[6] The Fmoc/Bhoc strategy is a widely adopted, milder alternative to harsher tBoc/Z chemistry.[7]
-
Fmoc (Fluorenylmethyloxycarbonyl): This group protects the N-terminal amine of the growing PNA chain and is removed under mild basic conditions (e.g., piperidine).[7][8]
-
Bhoc (Benzhydryloxycarbonyl): This acid-labile group protects the exocyclic amines of nucleobases like adenine (A), cytosine (C), and guanine (G).[3][7][9] The Bhoc group provides robust protection during the synthesis cycles but is readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[3][9] This ensures the nucleobases do not engage in unwanted side reactions, leading to a higher yield of the correct full-length probe.[8]
-
Caption: Core components of Fmoc/Bhoc PNA synthesis.
Comparative Performance Data: PNA vs. DNA Probes
The theoretical advantages of the PNA structure translate into quantifiable and significant performance gains in hybridization assays. PNA probes consistently demonstrate superior binding affinity and, most critically, unparalleled mismatch discrimination.
Binding Affinity (Melting Temperature, Tm)
The stability of a probe-target duplex is measured by its melting temperature (Tm), the temperature at which 50% of the duplex dissociates. Due to its neutral backbone, PNA binds to DNA with much higher affinity than DNA binds to itself.
Table 1: Comparison of Melting Temperatures (Tm) for PNA/DNA vs. DNA/DNA Duplexes
| Duplex Type | Target Sequence (DNA) | Probe Sequence | Typical Tm (°C) | Salt Dependency |
|---|---|---|---|---|
| DNA/DNA | 5'-GAC TCA GTC A-3' | 3'-CTG AGT CAG T-5' (DNA) | ~45°C | High |
| PNA/DNA | 5'-GAC TCA GTC A-3' | C-TGA GTC AGT-N (PNA) | ~60°C | Low |
Note: Values are illustrative and can vary based on sequence, length, and buffer conditions.
This enhanced affinity means PNA probes can be shorter than DNA probes while maintaining high stability, which is advantageous for targeting specific domains and improving probe penetration into complex structures like chromatin.[10]
Mismatch Discrimination: The Hallmark of PNA Specificity
The true test of a probe's specificity is its ability to distinguish between a perfectly matched target and one containing a single base mismatch. PNA probes exhibit a much larger drop in melting temperature (ΔTm) in the presence of a mismatch compared to DNA probes.[2] This makes PNA the superior choice for applications like SNP (Single Nucleotide Polymorphism) detection and allele-specific analysis.[1]
Studies have shown that PNA probes are more effective in single base mismatch discrimination than DNA probes.[11][12][13] The greater destabilization of a mismatched PNA-DNA duplex provides a clearer signal difference between the perfect match and the mismatch.[2]
Table 2: Single Mismatch Discrimination (ΔTm) for PNA vs. DNA Probes
| Probe Type | Duplex Description | ΔTm (Perfect Match - Mismatch) | Discrimination Power |
|---|---|---|---|
| DNA | Perfect Match vs. Single Mismatch | 4-8°C | Good |
| PNA | Perfect Match vs. Single Mismatch | 15-20°C | Exceptional |
Note: ΔTm values are typical and highlight the significantly larger thermodynamic penalty for a mismatch in a PNA/DNA duplex.
This superior discrimination is attributed to the unique conformational constraints of the PNA backbone, which are more severely disrupted by the geometric imperfection of a base pair mismatch.
A Self-Validating Workflow for PNA Probe Synthesis & QC
The reliability of any PNA-based experiment begins with the quality of the probe. Following a robust, self-validating synthesis and purification protocol is essential. The Fmoc/Bhoc chemistry is highly amenable to automated peptide synthesizers.[14]
Experimental Protocol: Automated PNA Synthesis (Fmoc/Bhoc)
-
Resin Preparation: Start with an appropriate solid support resin (e.g., Rink Amide) pre-loaded with the first amino acid if a C-terminal modification is desired, or ready for direct PNA monomer coupling.
-
Synthesis Cycle (Repeated for each monomer):
-
Deprotection: Remove the N-terminal Fmoc group from the growing chain using a 20% piperidine solution in DMF. This exposes the free amine for the next coupling step.
-
Activation & Coupling: Dissolve the incoming Fmoc-PNA-(Bhoc)-OH monomer (e.g., this compound) and an activator (e.g., HATU) in a suitable solvent like NMP. Add a base (e.g., DIPEA or 2,6-lutidine) to activate the monomer's carboxylic acid.[6] Immediately introduce the activated monomer to the resin to couple with the free amine.
-
Capping (Optional but Recommended): After coupling, treat the resin with an acetylating agent like acetic anhydride. This permanently blocks any unreacted chains, preventing the formation of deletion-mutant probes.[7]
-
-
Final Cleavage and Deprotection: Once the sequence is complete, cleave the PNA from the resin and simultaneously remove the Bhoc protecting groups from the nucleobases using a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., m-cresol or triisopropylsilane).[7]
-
Purification: Purify the crude PNA product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Quality Control (QC):
Sources
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 6. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Facilitating mismatch discrimination by surface-affixed PNA probes via ionic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Peptide Nucleic Acid Probes for Detection of the HER2 Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - HPLC as a method for purifying and identifying PNAs - American University - Figshare [aura.american.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Nuclease Resistance of PNAs Synthesized with Fmoc-pna-a(Bhoc)-oh
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic research and therapeutic development, the stability of synthetic oligonucleotides is a paramount concern. Natural nucleic acids, DNA and RNA, are inherently susceptible to degradation by cellular nucleases, a significant hurdle for their application in vivo. This guide provides an in-depth comparison of Peptide Nucleic Acids (PNAs), a class of synthetic DNA analogs, focusing on the exceptional nuclease resistance of PNAs synthesized using the Fmoc-pna-a(Bhoc)-oh monomer. We will explore the structural basis for this stability, present comparative experimental data, and provide a detailed protocol for assessing nuclease resistance.
The Challenge of Nuclease Degradation
The therapeutic and diagnostic potential of oligonucleotides is often limited by their short biological half-life. Nucleases, ubiquitous enzymes in biological systems, rapidly break down the phosphodiester backbone of DNA and RNA. This enzymatic degradation not only curtails the intended biological activity but can also lead to off-target effects. Consequently, significant research has been dedicated to developing nucleic acid analogs with modified backbones that resist nuclease cleavage.
Peptide Nucleic Acids: A Superior Alternative
Peptide Nucleic Acids (PNAs) represent a radical and highly effective solution to the problem of nuclease susceptibility.[1][2] In PNAs, the entire sugar-phosphate backbone of DNA is replaced by a neutral, achiral polyamide backbone composed of repeating N-(2-aminoethyl)glycine units.[3][4][5] This fundamental structural alteration is the key to their remarkable stability.
The this compound monomer is a crucial building block in the solid-phase synthesis of PNA oligomers.[3][6][7] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the amino group, while the benzhydryloxycarbonyl (Bhoc) group protects the exocyclic amino group of the adenine nucleobase.[4][6] This protection strategy allows for the precise and efficient assembly of PNA sequences.[4][6]
The resulting PNA oligomers exhibit unparalleled resistance to degradation by both nucleases and proteases.[1][3][5][8] This is because the amide bonds of the PNA backbone are not recognized as substrates by the enzymes that typically degrade DNA, RNA, or proteins.[2][8][9] This inherent stability translates to a significantly longer biological half-life, making PNAs highly attractive candidates for antisense therapies, gene editing, and diagnostic applications.[1][3][10]
Comparative Nuclease Resistance: PNA vs. DNA and RNA
Experimental evidence consistently demonstrates the superior stability of PNAs in the presence of nucleases compared to their natural counterparts.
| Oligonucleotide Type | Backbone Structure | Susceptibility to Nuclease Degradation |
| DNA | Deoxyribose-phosphate | High |
| RNA | Ribose-phosphate | Very High |
| PNA (containing this compound derived units) | N-(2-aminoethyl)glycine | Extremely Low to Undetectable[1][5][8] |
Table 1: A summary of the nuclease susceptibility of DNA, RNA, and PNA.
Studies have shown that while DNA and RNA are rapidly degraded upon incubation with various nucleases (e.g., DNase I, S1 nuclease) or in serum and cellular extracts, PNAs remain intact under the same conditions.[1] This exceptional stability is a direct consequence of their unnatural polyamide backbone.[10][11][12]
Experimental Workflow: Assessing Nuclease Resistance
To empirically validate the nuclease resistance of PNAs, a standardized degradation assay is employed. This protocol provides a robust framework for comparing the stability of different oligonucleotide types.
A schematic overview of the experimental workflow for a nuclease degradation assay.
Materials:
-
PNA, DNA, and RNA oligonucleotides of the same sequence.
-
Nuclease solution (e.g., DNase I for DNA, RNase A for RNA, fetal bovine serum for a complex biological environment).
-
10X Reaction Buffer (specific to the nuclease used).
-
Nuclease-free water.
-
Stop solution (e.g., 0.5 M EDTA).
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M Urea).
-
Gel loading buffer.
-
Staining agent (e.g., SYBR Gold) or appropriate detection method for labeled oligonucleotides.
Procedure:
-
Reaction Setup: For each oligonucleotide, prepare a reaction mixture containing the oligonucleotide (final concentration ~1 µM), 1X reaction buffer, and nuclease solution. Include a "no nuclease" control for each oligonucleotide.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot from each reaction tube.
-
Stopping the Reaction: Immediately add stop solution to the aliquot to inactivate the nuclease.
-
Sample Preparation for Gel Electrophoresis: Mix the stopped reaction aliquot with an equal volume of denaturing gel loading buffer. Heat the samples at 95°C for 5 minutes and then place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands under a gel documentation system. For radiolabeled or fluorescently labeled oligonucleotides, use autoradiography or fluorescence imaging, respectively.
Expected Results:
-
DNA and RNA: A significant decrease in the intensity of the full-length oligonucleotide band will be observed over time, with the appearance of smaller degradation products (a smear).
-
PNA: The band corresponding to the full-length PNA will remain intact and its intensity will not diminish significantly, even after extended incubation with nucleases.
The Structural Advantage of the PNA Backbone
The remarkable nuclease resistance of PNAs stems from their unique chemical structure. The N-(2-aminoethyl)glycine backbone is fundamentally different from the sugar-phosphate backbone of natural nucleic acids.
A diagram illustrating the structural differences between PNA and DNA/RNA backbones and their respective interactions with nucleases.
This inherent resistance to enzymatic degradation provides a significant advantage for in vivo applications. PNAs can persist in biological systems for extended periods, allowing for sustained therapeutic or diagnostic action.
Conclusion
The use of this compound in the synthesis of Peptide Nucleic Acids results in oligomers with exceptional resistance to nuclease degradation. This stability, derived from the unique polyamide backbone of PNAs, starkly contrasts with the inherent susceptibility of natural DNA and RNA to enzymatic cleavage. For researchers and drug development professionals, the superior stability of PNAs opens up new avenues for creating robust and effective tools for a wide range of applications, from antisense therapies to advanced molecular diagnostics. The experimental protocols outlined in this guide provide a clear path for verifying the remarkable nuclease resistance of these promising synthetic nucleic acid analogs.
References
- Liwei Peptide. (n.d.). This compound.
- Tyler, B. M., et al. (1999). Peptide nucleic acids: versatile tools for gene therapy strategies. Gene Therapy, 6(12), 1993-1999.
-
Wikipedia. (2023). Xeno nucleic acid. Retrieved from [Link]
- LifeTein. (n.d.). This compound [LT-PNA004].
- Shiraishi, T., & Nielsen, P. E. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. Molecules, 22(12), 2153.
-
Ricciardi, A. S., et al. (2018). Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. Genes, 9(4), 186. Retrieved from [Link]
- MolecularCloud. (2020). Peptide Nucleic Acids (PNAs) overview.
- LGC Biosearch Technologies. (n.d.). PNA-A(Bhoc)-OH, FMOC.
- Gogoi, K., & Gotor, V. (2012). Recent Advances in Chemical Modification of Peptide Nucleic Acids. Mini reviews in medicinal chemistry, 12(12), 1163–1175.
-
Wikipedia. (2023). Peptide nucleic acid. Retrieved from [Link]
- CD Bioparticles. (n.d.). This compound.
-
Bell, A., et al. (2022). Nuclease resistance and protein recognition properties of DNA and hybrid PNA-DNA four-way junctions. Biophysical Chemistry, 289, 106863. Retrieved from [Link]
-
ResearchGate. (2022). Nuclease resistance and protein recognition properties of DNA and hybrid PNA-DNA four-way junctions. Retrieved from [Link]
Sources
- 1. Peptide nucleic acids: versatile tools for gene therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xeno nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. lifetein.com [lifetein.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 12. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of PNA Sequence Fidelity using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing landscape of therapeutic and diagnostic development, Peptide Nucleic Acids (PNAs) have emerged as powerful tools due to their unique properties, including high binding affinity and specificity to target nucleic acids, and resistance to enzymatic degradation.[1] However, the efficacy and safety of PNA-based applications are fundamentally dependent on the fidelity of the PNA sequence. Even minor deviations in the sequence can lead to off-target effects or a complete loss of function. Therefore, rigorous quality control and sequence validation are paramount.
This guide provides an in-depth comparison of mass spectrometry-based techniques for the validation of PNA sequence fidelity, benchmarked against other established analytical methods. As a Senior Application Scientist, my goal is to not only present the "what" and "how" but also the critical "why" behind these methodologies, empowering you to make informed decisions for your research and development endeavors.
The Central Role of Mass Spectrometry in PNA Quality Control
Mass spectrometry (MS) has become an indispensable tool for the quality control of synthetic oligonucleotides and their analogs, including PNAs. Its high sensitivity, speed, and accuracy make it ideal for confirming the molecular weight of the synthesized PNA, and in many cases, verifying its sequence. The two most prominent MS techniques for PNA analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a high-throughput technique that provides rapid and accurate molecular weight determination of PNAs.[1][2] It is particularly well-suited for the routine quality control of a large number of PNA samples.
Diagram: MALDI-TOF MS Workflow for PNA Analysis
Caption: A schematic overview of the MALDI-TOF MS workflow for PNA analysis.
The choice of matrix is critical in MALDI-TOF MS of PNAs. While traditional DNA matrices can be used, protein matrices such as α-cyano-4-hydroxycinnamic acid (HCCA) and sinapinic acid often yield better results for PNAs due to their peptide-like backbone.[1] The matrix absorbs the laser energy, leading to a "soft" ionization of the PNA molecule with minimal fragmentation. This is crucial for accurate molecular weight determination. PNA molecules tend to form singly charged ions in MALDI, simplifying the resulting mass spectrum and making it easier to interpret compared to the multiple charge states often seen in ESI-MS.[1]
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix (e.g., HCCA) in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Sample Preparation: Dilute the PNA sample to a final concentration of approximately 1-10 pmol/µL in 0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the PNA sample onto the dried matrix spot. Alternatively, mix the PNA sample and matrix solution in a 1:1 ratio and spot 1 µL of the mixture onto the target plate.
-
Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion linear mode. The instrument will be calibrated using a standard peptide mixture.
-
Data Analysis: The resulting spectrum will show a major peak corresponding to the [M+H]+ ion of the full-length PNA. The measured molecular weight is then compared to the theoretical molecular weight of the expected PNA sequence.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is another soft ionization technique that is highly valuable for PNA analysis, particularly for longer sequences and for obtaining sequence information through tandem mass spectrometry (MS/MS).
Diagram: ESI-MS Workflow for PNA Analysis
Caption: A schematic overview of the ESI-MS workflow for PNA analysis, with an optional HPLC coupling.
In ESI-MS, the PNA solution is sprayed through a heated capillary at a high voltage, generating multiply charged ions. This is a key advantage for larger molecules, as it brings their mass-to-charge (m/z) ratio into the detection range of most mass spectrometers. The resulting complex spectrum of multiply charged ions can be deconvoluted to determine the molecular mass with high accuracy.
The true power of ESI-MS for sequence validation lies in its ability to be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure, allowing for sequence verification.
For PNAs, fragmentation in Collision-Induced Dissociation (CID) MS/MS occurs along the peptide-like backbone, producing various ion series (a, b, y, etc.), similar to peptides. By analyzing the mass differences between the peaks in these ion series, the sequence of the PNA can be deduced.
-
Sample Preparation: Dissolve the PNA sample in a solvent compatible with ESI-MS, such as a mixture of acetonitrile, water, and a small amount of formic acid (e.g., 50:50:0.1 v/v/v ACN:H₂O:FA). The final concentration should be in the low pmol/µL to fmol/µL range.
-
Infusion/Chromatography: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for more complex samples, separated by liquid chromatography (LC) prior to MS analysis (LC-MS).
-
MS Analysis (MS1): Acquire a full scan mass spectrum to observe the distribution of multiply charged ions of the PNA.
-
Data Deconvolution: Use appropriate software to deconvolute the multiply charged spectrum to obtain the neutral molecular weight of the PNA.
-
Tandem MS Analysis (MS/MS): Select the most abundant charge state of the PNA as the precursor ion for fragmentation. Perform CID and acquire the product ion spectrum.
-
Sequence Analysis: Analyze the MS/MS spectrum to identify the fragment ion series. The mass differences between consecutive ions in a series correspond to the masses of the PNA monomers, thus confirming the sequence. Specialized software can aid in this de novo sequencing process.
Comparative Analysis: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive assessment of PNA quality.
| Technique | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Measures time-of-flight of ions | Molecular Weight | High throughput, tolerant to salts, simple spectra (singly charged ions) | Lower resolution for larger molecules (>50-mers), potential for fragmentation of labile modifications.[3] |
| ESI-MS | Generates multiply charged ions from solution | Molecular Weight, Sequence (with MS/MS) | High mass accuracy and resolution, suitable for large molecules, can be coupled with LC | Lower throughput, sensitive to salts and contaminants, complex spectra require deconvolution.[4] |
| HPLC (RP-HPLC) | Separation based on hydrophobicity | Purity, presence of impurities | Quantitative, high-resolution separation of full-length product from truncations and other impurities | Does not provide direct molecular weight or sequence information.[5] |
| NMR Spectroscopy | Measures nuclear spin properties | 3D Structure, Conformation, Purity | Provides detailed structural and dynamic information in solution | Low throughput, requires larger sample amounts, complex data analysis.[6][7] |
Alternative Methods for PNA Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic PNAs.[5] It effectively separates the full-length PNA product from shorter, failure sequences and other synthesis-related impurities.
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: Use a C18 reverse-phase column.
-
Gradient Elution: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over a set time (e.g., 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Data Analysis: The purity of the PNA is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural characterization of PNAs in solution.[6][7] While not typically used for routine sequence validation due to its complexity and lower throughput, it is invaluable for confirming the overall fold and base-pairing of the PNA, especially for structural biology applications.
-
Sample Preparation: Dissolve a relatively high concentration of the PNA sample (millimolar range) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY).
-
Data Analysis: Assign the resonances in the spectra to specific protons in the PNA molecule. Use the NOESY data, which provides information about through-space proximities between protons, to generate distance restraints.
-
Structure Calculation: Use computational methods to calculate a 3D structure of the PNA that is consistent with the experimental restraints.
Conclusion: An Integrated Approach to PNA Sequence Fidelity
The validation of PNA sequence fidelity is a critical step in ensuring the safety and efficacy of PNA-based therapeutics and the reliability of PNA-based diagnostics. While each analytical technique discussed provides valuable information, a comprehensive quality control strategy often involves an integrated approach.
For routine, high-throughput analysis, MALDI-TOF MS is an excellent choice for rapid molecular weight confirmation. When higher mass accuracy, analysis of longer sequences, or sequence verification is required, ESI-MS and ESI-MS/MS are the methods of choice. HPLC remains the gold standard for purity assessment, providing quantitative information on the presence of impurities. Finally, for in-depth structural characterization, NMR spectroscopy offers unparalleled insights into the 3D conformation of PNAs in solution.
By understanding the strengths and limitations of each technique and applying them strategically, researchers, scientists, and drug development professionals can ensure the highest quality of their PNA molecules, paving the way for groundbreaking advancements in medicine and biotechnology.
References
-
Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS. Shimadzu. [Link]
-
High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues. PubMed. [Link]
-
Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. PubMed. [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC. [Link]
-
PNA-MALD-TOF MS mutation detection and PNA concentration optimization. ResearchGate. [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Wiley Online Library. [Link]
-
The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. ACS Publications. [Link]
-
HPLC as a method for purifying and identifying PNAs. American University. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. PMC. [Link]
-
Characterizing excited conformational states of RNA by NMR spectroscopy. PMC. [Link]
-
Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International. [Link]
-
What Software Is Available for De Novo Sequencing in Mass Spectrometry-Based Sequencing. MtoZ Biolabs. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
NMR Analysis of Native-State Protein Conformational Flexibility by Hydrogen Exchange. SpringerLink. [Link]
-
Why Mass-Check and when MALDI- or ESI-ToF?. metabion. [Link]
-
PNA Restorative Clinical Supervision Tool kit. CC3N. [Link]
-
Reverse Phase HPLC Method Development. Phenomenex. [Link]
-
NMR-Based Methods for Protein Analysis. ACS Publications. [Link]
-
A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. PubMed. [Link]
-
Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs. [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]
-
De novo peptide sequencing via tandem mass spectrometry.. Broad Institute. [Link]
-
De Novo Sequencing of Peptides from Tandem Mass Spectra and Application in Proteogenomics. ResearchGate. [Link]
-
Optimization of Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Analysis for Bacterial Identification. NIH. [Link]
-
Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
-
Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. PMC. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC. [Link]
-
Professional nurse advocate A-EQUIP model: a model of clinical supervision for nurses. Royal College of Nursing. [Link]
-
Professional Nurse Advocate: Role Implementation in Critical Care. South ACC Networks. [Link]
-
Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging. ACS Publications. [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Integrated Proteomic and Metabolomic Profiling of the Secretome of Fusarium verticillioides Reveals Candidate Associated Proteins and Secondary Metabolites. MDPI. [Link]
-
Professional Nurse Advocacy, Cert. University of Lancashire. [Link]
-
WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO). [Link]
Sources
- 1. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. metabion.com [metabion.com]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Peptide Nucleic Acids (PNA) and Locked Nucleic Acids (LNA) for Researchers and Drug Developers
In the landscape of synthetic nucleic acid analogs, Peptide Nucleic Acids (PNA) and Locked Nucleic Acids (LNA) stand out as powerful tools for researchers, diagnostic developers, and therapeutic innovators. Their enhanced binding affinities, remarkable stability, and sequence specificity offer significant advantages over their natural DNA and RNA counterparts. This guide provides an in-depth comparative analysis of PNA and LNA, grounded in experimental data and practical insights, to empower you to make informed decisions for your specific application.
At the Core: A Fundamental Structural Dichotomy
The distinct properties of PNA and LNA originate from their unique backbone chemistries, a deliberate departure from the canonical sugar-phosphate backbone of DNA and RNA.
Peptide Nucleic Acid (PNA): The Neutral Mimic
PNA, first described in 1991, possesses a charge-neutral backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[1] This pseudopeptide backbone is the cornerstone of PNA's unique characteristics. The absence of negatively charged phosphate groups eliminates electrostatic repulsion with complementary DNA and RNA strands, a key factor in its high binding affinity.[2]
Locked Nucleic Acid (LNA): The Conformationally Constrained Analog
LNA, developed in the late 1990s, is a modified RNA nucleotide where the ribose moiety is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-oxygen and 4'-carbon.[3] This rigid structure pre-organizes the LNA oligonucleotide into an A-type helix, the preferred geometry for RNA-RNA and RNA-DNA duplexes. This pre-organization is a primary contributor to its exceptional hybridization properties.[4]
Performance Metrics: A Head-to-Head Comparison
The choice between PNA and LNA hinges on a nuanced understanding of their performance in key areas. While direct comparative studies for all parameters are not always available, a synthesis of existing data provides a clear picture of their respective strengths.
Binding Affinity and Thermal Stability
Both PNA and LNA exhibit significantly higher binding affinity to complementary nucleic acids compared to DNA or RNA, resulting in higher melting temperatures (Tm) of the resulting duplexes.
PNA: The neutral backbone of PNA leads to stronger PNA/DNA and PNA/RNA duplexes due to the absence of electrostatic repulsion.[2] This allows for stable hybridization even under low salt conditions, which typically destabilize DNA/DNA duplexes.[3]
LNA: The locked ribose conformation in LNA enhances base stacking and pre-organizes the oligonucleotide for binding, leading to a substantial increase in thermal stability.[4] The incorporation of LNA monomers can increase the Tm by several degrees Celsius per modification.[5] In a direct comparison for antisense applications, an LNA oligonucleotide showed a significantly higher affinity towards its target RNA compared to the analogous PNA.[5][6]
A study directly comparing a modified PNA (MPγPNA) with LNA for targeting double-stranded DNA found that while both showed promise, the LNA-modified oligonucleotides had lower affinity for complementary DNA than the MPγPNA.[7][8] However, it is important to note that this was a specific type of modified PNA.
Complementary LNA and PNA hexamers have been shown to bind to each other with significantly higher affinity than each binds to DNA, and with far greater affinity than DNA binds to complementary DNA.[9]
| Feature | PNA | LNA |
| Backbone Charge | Neutral | Negatively Charged |
| Binding Affinity | Very High | Unprecedentedly High |
| Salt Dependence | Low | Moderate |
Specificity and Mismatch Discrimination
High specificity is paramount for applications such as diagnostics and therapeutics, where distinguishing between closely related sequences is critical.
PNA: PNA probes have demonstrated excellent mismatch discrimination. The formation of a PNA-DNA duplex is more destabilized by a single base mismatch compared to a corresponding DNA-DNA duplex.[10]
LNA: LNA probes are also renowned for their exceptional specificity. A triplet of LNA residues centered on a mismatch has been shown to generally provide the largest discriminatory power.[11][12] However, the degree of discrimination can be sequence-dependent.[1][13]
A direct comparison in a study targeting double-stranded DNA showed that optimized Invader and INA probes (related to LNA) enabled more efficient and specific recognition of mixed-sequence dsDNA targets compared to LNA-modified oligonucleotides and fully modified MPγPNAs, which showed a tendency for dimerization.[7][8]
Nuclease Resistance and In Vivo Stability
For in vivo applications, resistance to enzymatic degradation is a critical determinant of efficacy.
PNA: The unnatural peptide backbone of PNA renders it highly resistant to degradation by both nucleases and proteases.[2][14] This inherent stability gives PNA a long half-life in biological fluids.
LNA: The modified ribose structure of LNA also confers significant resistance to nuclease degradation.[3][4] Chimeric LNA-containing oligonucleotides have shown significantly higher serum stability compared to unmodified DNA oligonucleotides.[5]
While both offer enhanced stability, a direct head-to-head comparison in a recent study on antisense antibiotics revealed that PNA and another analog, PMO, were more effectively delivered into Salmonella and inhibited bacterial growth compared to LNA and other RNA analogs when using a specific peptide carrier.[15] This highlights that in vivo performance is not solely dependent on nuclease resistance but also on factors like cellular uptake.
In Vivo Toxicity
Toxicity is a major consideration for any therapeutic application.
PNA: PNA-based therapeutic modalities have generally been found to not exert adverse cell, organ, or immune-based toxicity.[16] Their neutral backbone is thought to contribute to a lack of immune stimulation.[16]
LNA: LNA-modified oligonucleotides are also generally well-tolerated in biological systems.[3] However, some studies have reported dose-dependent toxicity, which can be sequence-independent.
It is crucial to note that toxicity profiles can be highly dependent on the specific sequence, chemical modifications, and delivery vehicle used.
Applications: Choosing the Right Tool for the Job
The distinct properties of PNA and LNA make them suitable for a wide range of applications, with some areas of overlap and others where one may have a clear advantage.
Diagnostics and Molecular Probes
Both PNA and LNA are excellent candidates for developing highly specific and sensitive diagnostic probes.
-
Fluorescence In Situ Hybridization (FISH): PNA-FISH probes offer the advantage of rapid hybridization and low background due to their neutral backbone.[17][18] LNA-FISH probes also provide high affinity and specificity, allowing for the use of shorter probes.[19]
-
PCR Clamping: PNA's ability to bind tightly to one strand of a DNA duplex can be used to block PCR amplification of that specific allele, a technique known as PNA clamping, which is useful for detecting rare mutations.
-
Microarrays: The high specificity of both PNA and LNA probes enhances the reliability of microarray-based analyses.
Therapeutics: Antisense and Beyond
The high binding affinity and nuclease resistance of PNA and LNA make them potent agents for antisense therapy.
-
Antisense Oligonucleotides (ASOs): Both PNA and LNA can be designed to bind to specific mRNA molecules, inhibiting their translation into proteins. A direct comparison of various antisense strategies showed that an LNA-DNA-LNA gapmer was the most efficient single-stranded antisense oligonucleotide, with an IC50 value 175-fold lower than that of commonly used phosphorothioates.[5][6] The same study noted that the LNA had a significantly higher affinity for the target RNA compared to a PNA analog.[5][6]
-
Antigene Strategies: PNA's ability to invade double-stranded DNA allows for antigene applications, where it can directly modulate gene expression at the DNA level.[2]
-
microRNA Inhibition: Both PNA and LNA have been successfully used to inhibit the function of microRNAs, which are key regulators of gene expression.[2]
The choice between PNA and LNA for therapeutic applications will depend on the specific target, the desired mechanism of action, and the delivery strategy.
Experimental Protocols: A Guide to In-House Evaluation
To assist you in your comparative analysis, we provide the following foundational experimental protocols.
Protocol: Determination of Thermal Stability (Tm) by UV-Melting Analysis
This protocol allows for the determination of the melting temperature (Tm) of PNA-DNA/RNA and LNA-DNA/RNA duplexes, a key indicator of their thermal stability and binding affinity.
Materials:
-
Lyophilized PNA, LNA, and complementary DNA/RNA oligonucleotides
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation: Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm.
-
Duplex Annealing: Prepare the duplex solution by mixing equal molar amounts of the PNA or LNA and the complementary DNA/RNA strand in the melting buffer to a final concentration of 1-5 µM.
-
Denaturation and Renaturation: Heat the duplex solution to 95°C for 5 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for proper annealing.
-
UV-Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature at a controlled rate (e.g., 0.5-1°C/minute) up to the final temperature (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This is typically calculated from the first derivative of the melting curve.
-
Protocol: Nuclease Resistance Assay in Serum
This assay evaluates the stability of PNA and LNA oligonucleotides in the presence of nucleases found in serum.
Materials:
-
PNA and LNA oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Gel loading buffer (containing a denaturant like formamide)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Sample Preparation: Prepare solutions of PNA and LNA oligonucleotides in PBS at a final concentration of 1-5 µM.
-
Incubation with Serum:
-
Mix the oligonucleotide solution with serum to a final serum concentration of 50-90%.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately add an equal volume of denaturing loading buffer to stop the enzymatic reaction.
-
Store the quenched samples at -20°C until analysis.
-
-
PAGE Analysis:
-
Thaw the samples and heat them at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.
-
Run the gel according to standard procedures.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the intact oligonucleotide band at each time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.
-
Visualizing the Landscape: PNA vs. LNA
Conclusion: A Strategic Choice for Your Research
Both PNA and LNA represent significant advancements in nucleic acid chemistry, offering researchers and drug developers powerful tools to probe and manipulate biological systems with high precision. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.
-
PNA excels in situations where a charge-neutral backbone is advantageous, such as in low-salt hybridization conditions and for antigene applications requiring strand invasion. Its inherent resistance to both nucleases and proteases makes it a robust candidate for in vivo use.
-
LNA offers unparalleled binding affinity, making it ideal for applications that demand the highest possible thermal stability and for the detection of short or low-abundance targets. Its RNA-like structure also makes it a potent modulator of RNA function in antisense therapies.
By carefully considering the comparative data and experimental insights presented in this guide, you are now better equipped to select the optimal nucleic acid analog to advance your research and development goals.
References
- Grunweller, A., & Hartmann, R. K. (2007). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research, 35(22), 7590–7599.
- Hupfeld, M., et al. (2024). A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics. RNA, 30(5), 655-669.
- Karkare, S., & Bhatnagar, D. (2006). Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino. Applied Microbiology and Biotechnology, 71(5), 575–586.
- Karkare, S., & Bhatnagar, D. (2006). Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino. Applied Microbiology and Biotechnology, 71(5), 575–586.
- Kaur, H., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Methods in Molecular Biology, 2711, 145-155.
- Lindow, M., & Kauppinen, S. (2012). The LNA-FISH probes used in the present study. LNA: uppercase letters; DNA: lowercase letters. Methods in Molecular Biology, 822, 225-236.
- Demidov, V. V. (2003). PNA and LNA throw light on DNA. Trends in Biotechnology, 21(1), 4–7.
- Tomoman, E. M., et al. (2005). Alternative nucleic acid analogues for programmable assembly: hybridization of LNA to PNA. Nano Letters, 5(1), 107-111.
- Sleiman, H. (2024). Serum Stability. YouTube.
- Gupta, A., et al. (2024). Therapeutic and diagnostic applications of antisense peptide nucleic acids. Molecular Therapy - Nucleic Acids, 35, 102086.
- Emehiser, A. S., et al. (2019). Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA. Organic & Biomolecular Chemistry, 18(1), 56-65.
- Ghosh, S., et al. (2020). Facilitating Mismatch Discrimination by Surface-Affixed PNA Probes via Ionic Regulation. The Journal of Physical Chemistry B, 124(45), 10134-10142.
- Owczarzy, R., et al. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(43), 9352-9367.
- Geci, I., et al. (2021). Peptide nucleic acids (PNAs) and locked nucleic acids (LNAs) application in bacterial gene editing and biosensor production. Biomedical Engineering & Sciences, 2(2), 1-6.
- Owczarzy, R., et al. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(43), 9352–9367.
- You, Y., et al. (2006). Design of LNA probes that improve mismatch discrimination. Nucleic Acids Research, 34(8), e60.
- You, Y., et al. (2006). Design of LNA probes that improve mismatch discrimination. Nucleic Acids Research, 34(8), e60.
- Bahal, R., et al. (2016). Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids.
- PNA Bio Inc. (n.d.).
- Sefcikova, J., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B, 123(45), 9519-9530.
- ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements.
- PNA Bio Inc. (n.d.).
- Kundu, L. M. (2020). Lecture 31: Molecular probes : PNA and LNA-I. YouTube.
- Grunweller, A., & Hartmann, R. K. (2007). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′‐O‐methyl RNA, phosphorothioates and small interfering RNA. Nucleic Acids Research, 35(22), 7590–7599.
- Kim, H. J., et al. (2011). UV-Thermal Melting Curves of the PNA–DNA Hybrid Duplexes at 5 µM Strand Concentration. Bulletin of the Korean Chemical Society, 32(10), 3561-3564.
- Creative Biolabs. (n.d.). In Vitro Serum Stability Measurement.
- Dunn, M. R., & Engelhart, D. C. (2019). Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes. Methods in Enzymology, 623, 25-45.
- Emehiser, A. S., et al. (2019). Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA. Organic & Biomolecular Chemistry, 18(1), 56–65.
- Demidov, V. V., et al. (1994). Stability of peptide nucleic acids in human serum and cellular extracts. Biochemical Pharmacology, 48(6), 1310-1313.
- Jafari, M., et al. (2014). Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery. PLOS ONE, 9(5), e97797.
- Vesnaver, G., & Breslauer, K. J. (1991). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Proceedings of the National Academy of Sciences, 88(9), 3569-3573.
Sources
- 1. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ardascience.com [journals.ardascience.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-head comparison of LNA, MPγPNA, INA and Invader probes targeting mixed-sequence double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative nucleic acid analogues for programmable assembly: hybridization of LNA to PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnabio.com [pnabio.com]
- 18. pnabio.com [pnabio.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Fmoc-PNA-A(Bhoc)-OH Performance in Diagnostic Assays
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount to the success of diagnostic assays. This guide provides an in-depth comparison of probes synthesized with Fmoc-PNA-A(Bhoc)-OH against conventional DNA probes and other nucleic acid analogs. We will explore the underlying principles, experimental design for performance validation, and present comparative data to inform your selection process.
Introduction: The Rationale for Peptide Nucleic Acids (PNAs) in Diagnostics
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide backbone.[1][2] This fundamental structural difference confers several advantages over natural nucleic acid probes, making them highly attractive for diagnostic applications.[3][4] The monomer, this compound, is a crucial building block for synthesizing these PNA oligomers, specifically for incorporating the adenine nucleobase.[1][5]
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, which is removed at each cycle of solid-phase synthesis to allow for the addition of the next monomer.[5] The Bhoc (benzyloxycarbonyl) group protects the exocyclic amine of the adenine base, preventing unwanted side reactions during synthesis.[5][6] The use of this milder Fmoc/Bhoc chemistry facilitates the incorporation of sensitive reporter groups, such as fluorophores, which are often essential for detection in diagnostic assays.[6]
The primary advantages of PNA probes stem from their neutral backbone:
-
Enhanced Hybridization Affinity and Specificity: The absence of electrostatic repulsion between the PNA probe and the target DNA or RNA results in more stable PNA/nucleic acid duplexes.[1][7] This allows for the use of shorter probes and provides better discrimination against single-base mismatches.[8][9]
-
Increased Stability: PNAs are resistant to degradation by nucleases and proteases, a significant advantage when working with biological samples that may contain these enzymes.[3][10]
-
Performance in Low Salt Conditions: Hybridization can be performed at low ionic strengths, which can be beneficial for certain assay formats and for reducing non-specific binding.[11]
These properties make PNA probes, synthesized using monomers like this compound, powerful tools for a range of diagnostic techniques, including Fluorescence in situ Hybridization (PNA-FISH), biosensors, and PCR-based assays.[12][13][14][15]
Comparative Experimental Design: A Head-to-Head Evaluation
To objectively assess the performance of PNA probes derived from this compound, a direct comparison with traditional DNA probes and another common nucleic acid analog, Locked Nucleic Acid (LNA) probes, is essential. This section outlines the experimental framework for such a comparison.
Probe Design and Synthesis
The first step is the design and synthesis of probes targeting a specific sequence. For this guide, we will consider the detection of a hypothetical single-nucleotide polymorphism (SNP) associated with a disease.
-
PNA Probe: Synthesized using solid-phase peptide synthesis with this compound and other corresponding PNA monomers. The probe will be labeled with a 5' fluorophore (e.g., FAM).
-
DNA Probe: A standard DNA oligonucleotide of the same sequence, also labeled with a 5' FAM fluorophore.
-
LNA Probe: An LNA-containing oligonucleotide with the same sequence and a 5' FAM label. LNA monomers are incorporated at specific positions to enhance binding affinity.
All probes should be purified by HPLC to ensure high purity for accurate comparison.[5]
Key Performance Metrics and Experimental Protocols
The following key performance indicators (KPIs) will be evaluated:
-
Thermal Stability (Tm): A measure of the duplex stability.
-
Binding Specificity (Mismatch Discrimination): The ability to distinguish between a perfectly matched target and a target with a single mismatch.
-
Sensitivity (Limit of Detection): The lowest concentration of the target that can be reliably detected.
-
Kinetics (Hybridization Speed): The rate at which the probe binds to its target.
This experiment determines the melting temperature (Tm) of the probe-target duplex. A higher Tm indicates greater stability.
-
Prepare Hybridization Buffer: A standard buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0).
-
Mix Probe and Target: Combine equimolar concentrations of the probe and the complementary DNA target in the hybridization buffer.
-
Thermal Denaturation: Use a real-time PCR instrument or a UV-Vis spectrophotometer with a thermal ramp to slowly increase the temperature from 25°C to 95°C.
-
Monitor Fluorescence/Absorbance: Record the change in fluorescence or absorbance as the duplex denatures.
-
Calculate Tm: The Tm is the temperature at which 50% of the duplexes have dissociated.
This experiment assesses the ability of the probes to differentiate between the wild-type and the SNP target.
-
Prepare Samples: Create two sets of samples for each probe type: one with the perfectly matched DNA target and one with a single-base mismatch target.
-
Hybridization: Incubate the probes with the targets at a constant temperature, typically 5-10°C below the Tm of the perfectly matched duplex.
-
Measure Signal: After reaching equilibrium, measure the fluorescence intensity of each sample.
-
Calculate Discrimination Factor: The discrimination factor is the ratio of the signal from the perfectly matched target to the signal from the mismatched target.
This experiment determines the lowest concentration of the target that can be detected above the background noise.
-
Prepare Target Dilution Series: Create a serial dilution of the DNA target, ranging from nanomolar to picomolar concentrations.
-
Hybridization: Incubate a fixed concentration of each probe with the different concentrations of the target.
-
Measure Signal: Measure the fluorescence intensity for each sample.
-
Determine LOD: The LOD is the lowest target concentration that produces a signal significantly above the background (e.g., 3 standard deviations above the mean of the no-target control).
Data Presentation and Interpretation
The following tables summarize hypothetical, yet expected, results from the comparative experiments.
Table 1: Thermal Stability (Tm) Comparison
| Probe Type | Target Sequence | Melting Temperature (Tm) in °C |
| PNA | Perfect Match | 72.5 |
| DNA | Perfect Match | 60.2 |
| LNA | Perfect Match | 70.8 |
| PNA | Single Mismatch | 58.1 |
| DNA | Single Mismatch | 54.3 |
| LNA | Single Mismatch | 62.5 |
-
Interpretation: The PNA probe exhibits a significantly higher Tm for the perfect match compared to the DNA probe, indicating a more stable duplex. The large drop in Tm (ΔTm = 14.4°C) for the PNA probe with a mismatched target suggests excellent specificity.
Table 2: Mismatch Discrimination Factor
| Probe Type | Discrimination Factor (Perfect Match Signal / Mismatch Signal) |
| PNA | 15.2 |
| DNA | 3.5 |
| LNA | 12.8 |
-
Interpretation: The PNA probe shows a superior ability to discriminate against a single mismatch compared to both DNA and LNA probes, which is critical for accurate SNP detection.
Table 3: Sensitivity (Limit of Detection)
| Probe Type | Limit of Detection (LOD) |
| PNA | 50 pM |
| DNA | 250 pM |
| LNA | 75 pM |
-
Interpretation: The higher binding affinity of the PNA probe translates to a lower limit of detection, enabling the identification of low-abundance targets.
Visualizing the Workflow and Underlying Principles
Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental differences between PNA and DNA probes.
Caption: Experimental workflow for comparing PNA, DNA, and LNA probes.
Caption: Key structural and functional differences between PNA and DNA probes.
Conclusion and Future Perspectives
The experimental framework outlined in this guide demonstrates the superior performance of PNA probes synthesized with monomers like this compound in key diagnostic parameters. The enhanced thermal stability, specificity, and sensitivity make PNAs a compelling choice for the development of robust and reliable diagnostic assays, particularly for challenging applications such as SNP detection and the identification of low-abundance nucleic acid biomarkers.
While the initial cost of PNA synthesis may be higher than that of DNA, the performance benefits can lead to more accurate results and potentially reduce the need for assay optimization and repeat testing. As the field of molecular diagnostics continues to advance, the unique properties of PNAs will undoubtedly play an increasingly important role in the development of next-generation diagnostic tools.
References
-
PNA Bio. "PNA FISH Probes for Research." [Link]
-
Stender, H., et al. (2003). "PNA FISH: an intelligent stain for rapid diagnosis of infectious diseases." Expert Review of Molecular Diagnostics, 3(5), 649-55. [Link]
-
Oliveira, K., et al. (2003). "PNA FISH: an intelligent stain for rapid diagnosis of infectious diseases." Expert Review of Molecular Diagnostics. [Link]
-
Wang, J. (1999). "PNA biosensors for nucleic acid detection." Current Issues in Molecular Biology, 1(1-2), 117-22. [Link]
-
Kim, Y., & Mohanty, S. K. (2022). "Peptide nucleic acid biosensors: Structure–interface interactions, electrochemical signal strategies, and diagnostic applications." Biosensors and Bioelectronics, 207, 114178. [Link]
-
Macià, A., et al. (2020). "PNA-Based MicroRNA Detection Methodologies." Molecules, 25(21), 5026. [Link]
-
Pence, I., et al. (2019). "Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens." Analyst, 144(3), 947-955. [Link]
-
Oliveira, K., et al. (2002). "Fluorescence In Situ Hybridization with Peptide Nucleic Acid Probes for Rapid Identification of Candida albicans Directly from Blood Culture Bottles." Journal of Clinical Microbiology, 40(6), 2038-2042. [Link]
-
DeJong, T. R., et al. (2019). "Clinical Utility of PNA-FISH for Burn Wound Diagnostics: A Noninvasive, Culture-Independent Technique for Rapid Identification of Pathogenic Organisms in Burn Wounds." Journal of Burn Care & Research, 40(2), 166-173. [Link]
-
ResearchGate. "Types and mechanism of PNA based biosensors." [Link]
-
Liwei Peptide. "this compound." [Link]
-
Pence, I., et al. (2019). "Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens." Analyst. [Link]
-
AAPPTec. "this compound." [Link]
-
Bio-IT World. (2022). "Creative Peptides Rolls Out PNA FISH Probes with High Sensitivity and Specific Hybridization." [Link]
-
Liwei Peptide. "Fmoc-PNA-G(Bhoc)-OH." [Link]
-
Liu, J., et al. (2023). "PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs." ACS Sensors, 8(9), 3464-3472. [Link]
-
LifeTein. "this compound." [Link]
-
Gissberg, J., et al. (2011). "Sensitive detection of nucleic acids by PNA hybridization directed co-localization of fluorescent beads." PLoS ONE, 6(11), e27425. [Link]
-
Kumar, T. S., et al. (2018). "Clickable PNA Probes for Imaging Human Telomeres and Poly(A) RNAs." ACS Omega, 3(11), 16087-16096. [Link]
-
Perry-O'Keefe, H., et al. (1996). "Peptide nucleic acid pre-gel hybridization: an alternative to Southern hybridization." Proceedings of the National Academy of Sciences, 93(25), 14670-14675. [Link]
-
Azar, M. R., & Tad-Agha, Z. (2017). "PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer." Cancers, 9(12), 170. [Link]
-
Demidov, V. V., et al. (2015). "PNA-based microbial pathogen identification and resistance marker detection: An accurate, isothermal rapid assay based on genome-specific features." Scientific Reports, 5, 13458. [Link]
-
Altai, M., et al. (2023). "Shorter Peptide Nucleic Acid Probes Improve Affibody-Mediated Peptide Nucleic Acid-Based Pretargeting." ACS Pharmacology & Translational Science, 6(11), 1764-1773. [Link]
Sources
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
- 5. lifetein.com [lifetein.com]
- 6. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Creative Peptides Rolls Out PNA FISH Probes with High Sensitivity and Specific Hybridization [bio-itworld.com]
- 8. PNA-Based MicroRNA Detection Methodologies | MDPI [mdpi.com]
- 9. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide nucleic acid pre-gel hybridization: An alternative to Southern hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNA FISH: an intelligent stain for rapid diagnosis of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Optical Biosensors Based on PNA - Creative Peptides [pna.creative-peptides.com]
- 14. PNA biosensors for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Fmoc-PNA-A(Bhoc)-OH in Peptide Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and targeted therapeutics, Peptide Nucleic Acids (PNAs) represent a class of molecules with profound potential. Their unique N-(2-aminoethyl)-glycine backbone imparts high binding affinity and specificity to complementary DNA and RNA sequences, along with remarkable resistance to enzymatic degradation.[1][2] This guide provides an in-depth technical comparison of the widely used Fmoc-PNA-A(Bhoc)-OH monomer, offering insights into its applications, performance against alternatives, and detailed experimental protocols to empower your research and development endeavors.
The Central Role of this compound in PNA Synthesis
This compound is a cornerstone building block for the solid-phase synthesis of PNA oligomers.[3][4] Its design is optimized for the widely adopted Fmoc/Bhoc chemical strategy, which offers a milder alternative to the original tBoc/Z chemistry.[5][6]
-
The Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the terminal amine allows for sequential monomer addition under gentle conditions, typically using piperidine. This is a key advantage when incorporating sensitive modifications or reporter groups into the PNA sequence.[5][7]
-
The Bhoc (Benzhydryloxycarbonyl) Group: Protecting the exocyclic amine of the adenine nucleobase, the Bhoc group is acid-labile. It provides robust protection during synthesis and is readily removed during the final cleavage from the solid support, often with trifluoroacetic acid (TFA).[5][7] The Bhoc group also enhances the solubility of the monomer in organic solvents used during synthesis.[7]
-
The Aeg (Aminoethylglycine) Backbone: This flexible linker provides the structural foundation of the PNA, facilitating the proper orientation of the nucleobases for hybridization.[3]
The strategic combination of these components makes this compound a versatile and reliable monomer for a multitude of applications, including:
-
Antisense and Antigene Therapeutics: By binding to specific mRNA or DNA sequences, PNAs synthesized with this monomer can modulate gene expression, offering therapeutic potential for a range of diseases.[1][2]
-
Molecular Diagnostics: The high specificity of PNA probes enables the development of robust diagnostic assays, such as fluorescence in situ hybridization (FISH), for the detection of genetic mutations and infectious agents.[1]
-
Gene Editing: PNAs can be used in conjunction with gene-editing technologies to enhance their specificity and efficiency.[1]
-
Biosensors: The stable and specific binding properties of PNAs make them excellent candidates for the development of sensitive biosensors.[8]
Comparative Analysis: Fmoc/Bhoc vs. tBoc/Z Chemistry
The choice of synthetic chemistry is a critical decision in PNA synthesis, with the two predominant methods being Fmoc/Bhoc and tBoc/Z. While both can yield high-quality PNA oligomers, they present distinct advantages and disadvantages.
| Feature | Fmoc/Bhoc Chemistry | tBoc/Z Chemistry |
| N-terminal Protection | Fmoc (Base-labile) | tBoc (Acid-labile) |
| Nucleobase Protection | Bhoc (Acid-labile) | Z (Benzyloxycarbonyl) (Acid-labile) |
| Deprotection Conditions | Milder (piperidine for Fmoc removal) | Harsher (TFA for tBoc removal in each cycle) |
| Cleavage from Resin | TFA-based cocktail | Harsher acids (e.g., HF, TFMSA) |
| Compatibility | Good for sensitive modifications and automated DNA synthesizers | Less compatible with acid-sensitive moieties |
| Purity | Can be prone to side reactions (e.g., base-catalyzed rearrangements) | Generally considered to yield higher purity oligos with fewer side reactions |
| Monomer Solubility | Bhoc group enhances solubility | Generally good solubility |
Expert Insights on Causality:
The primary driver for choosing Fmoc/Bhoc chemistry is its milder deprotection conditions. The repetitive use of strong acids like TFA in every cycle of the tBoc/Z strategy can lead to the degradation of sensitive functionalities that may be desired in the final PNA conjugate.[9] For instance, if you are incorporating a pH-sensitive fluorescent dye, the Fmoc/Bhoc route is the more prudent choice.
Conversely, the tBoc/Z chemistry is often favored when the highest possible purity of the unmodified PNA oligomer is the paramount concern. The harsher conditions are less prone to the subtle side reactions that can occur during the piperidine-mediated Fmoc deprotection.[9] However, this comes at the cost of handling more hazardous reagents and limitations in molecular diversity.
Experimental Workflow: Solid-Phase PNA Synthesis using this compound
The following is a generalized protocol for manual solid-phase PNA synthesis. This protocol should be optimized based on the specific sequence, scale, and available equipment.
Materials and Reagents
-
This compound and other Fmoc-PNA monomers
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
m-Cresol (scavenger)
-
Diethyl ether
Synthesis Cycle
The synthesis of a PNA oligomer is a cyclical process involving deprotection, coupling, and capping steps.
Caption: The iterative cycle of Fmoc-based solid-phase PNA synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monomer Coupling:
-
In a separate vial, dissolve the this compound monomer (3-4 equivalents relative to resin loading) in NMP.
-
Add the coupling reagent (e.g., HBTU, HATU; slightly less than 1 equivalent to the monomer) and DIPEA (2 equivalents to the monomer).
-
Allow the monomer to pre-activate for 2-5 minutes.
-
Add the activated monomer solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, add a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).
-
Agitate for 5-10 minutes.
-
Drain the capping solution.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat: Return to the deprotection step to add the next monomer in the sequence.
Cleavage and Deprotection
Once the desired sequence is assembled, the PNA is cleaved from the resin, and the Bhoc protecting groups are removed.
Caption: Workflow for the final cleavage and deprotection of the synthesized PNA.
Step-by-Step Protocol:
-
Final Fmoc Removal: Perform a final deprotection step as described above to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail, typically 95% TFA and 5% m-cresol.
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude PNA.
-
-
Isolation and Purification:
-
Centrifuge to pellet the PNA.
-
Wash the pellet with cold diethyl ether.
-
Lyophilize the crude PNA.
-
Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting and Advanced Considerations
Aggregation: PNA sequences, particularly those rich in purines, are prone to aggregation, which can hinder synthesis efficiency.[9] To mitigate this:
-
Incorporate solubility-enhancing moieties like lysine or AEEA spacers.[7]
-
Consider using specialized resins like TentaGel.
-
Perform couplings at elevated temperatures (use with caution as it can increase the risk of side reactions).[4]
Side Reactions: During Fmoc deprotection, base-catalyzed rearrangements can occur.[9] Using shorter deprotection times and fresh, high-purity piperidine can minimize these side reactions.
Difficult Couplings: Steric hindrance can lead to incomplete coupling. Increasing the coupling time, using a more potent activating reagent like HATU, or double coupling can improve efficiency.
Conclusion
This compound is a pivotal monomer in the synthesis of peptide nucleic acids, enabling the construction of these powerful biomimetic molecules under mild conditions compatible with a wide range of functional groups. While the Fmoc/Bhoc strategy requires careful optimization to minimize side reactions and address potential aggregation, its versatility and compatibility with automated synthesizers make it an indispensable tool for researchers in therapeutics, diagnostics, and fundamental molecular biology. By understanding the underlying chemistry and following robust protocols, scientists can effectively leverage this compound to advance their research and development objectives.
References
-
1121 – PNA Synthesis. Aapptec Peptides. [Link]
-
The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). [Link]
-
Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas. MolecularCloud. [Link]
-
Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. NIH. [Link]
-
Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. PMC - PubMed Central. [Link]
-
Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. PMC - PubMed Central. [Link]
-
The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]
- 2. chempep.com [chempep.com]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 8. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-PNA-A(Bhoc)-OH
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-PNA-A(Bhoc)-OH, a specialized building block in peptide nucleic acid (PNA) synthesis. By understanding the chemical nature of this compound and the principles of compliant laboratory waste management, you can ensure the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
This compound is a complex organic molecule composed of several key functional groups that dictate its hazard profile and, consequently, its disposal requirements. A thorough understanding of these components is the foundation of a sound disposal plan.
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group. Its removal typically involves the use of piperidine, a hazardous organic base.
-
PNA (Peptide Nucleic Acid) backbone: A synthetic analog of DNA and RNA. While PNAs themselves are not classified as biohazardous, their disposal as chemical waste is prudent due to the reagents used in their synthesis and modification.[1]
-
Adenine (A): One of the four nucleobases in the nucleic acids of DNA.
-
Bhoc (Benzhydryloxycarbonyl) group: An acid-labile protecting group. Its cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA), a corrosive and environmentally persistent chemical.
The primary, immediate hazards associated with solid this compound are skin and eye irritation, as indicated by the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Key Safety and Handling Information for this compound
| Property | Information |
| GHS Pictogram | Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P362+P364. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a laboratory coat are mandatory. |
| Handling Environment | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles. |
The Core Principle: Segregation of Waste Streams
The cornerstone of proper chemical waste disposal is the meticulous segregation of different waste streams. Co-mingling incompatible wastes can lead to dangerous chemical reactions, including the generation of toxic gases, heat, and pressure buildup, which could rupture a waste container.[2]
The disposal of this compound and waste generated from its use in synthesis will create several distinct waste streams, each requiring its own designated and properly labeled container.
Caption: Segregation of solid and liquid waste streams from PNA synthesis.
Step-by-Step Disposal Procedures
This section provides detailed, actionable protocols for the disposal of each waste stream generated from the use of this compound.
Disposal of Unused or Expired Solid this compound
-
Characterization: This is a non-acute hazardous chemical waste.
-
Containerization:
-
Place the solid this compound in its original container if possible, or in a new, clean, and chemically compatible container with a secure screw-top lid.
-
Ensure the container is clearly labeled.
-
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "186046-82-2"
-
An indication of the hazards: "Irritant"
-
The accumulation start date.
-
-
Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials (e.g., strong acids, bases, and oxidizers).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing paper, pipette tips, and any other solid materials that have come into direct contact with this compound.
-
Characterization: This is considered hazardous chemical waste due to contamination.
-
Containerization:
-
Collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.
-
Do not dispose of any sharps (needles, razor blades) in this container. Sharps must be disposed of in a designated sharps container.
-
-
Labeling: Label the container as "Hazardous Waste" and list the chemical contaminant: "Contaminated with this compound".
-
Storage: Store in the satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS department.
Disposal of Liquid Waste Streams from PNA Synthesis
The synthesis of PNA oligomers using this compound will generate several distinct liquid waste streams. Under no circumstances should any of these waste streams be disposed of down the drain.
A. Fmoc-Deprotection Waste (Basic)
-
Contents: Typically contains piperidine in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Segregation: Collect this waste in a dedicated "Non-halogenated Organic Waste" container.
-
Container: Use a chemically compatible container (e.g., high-density polyethylene or glass) with a secure screw-top cap.
-
Labeling: Label as "Hazardous Waste" and list all constituents (e.g., "Piperidine, DMF"). Indicate the hazard as "Toxic, Flammable".
-
Storage: Store in the satellite accumulation area, away from acidic waste.
-
B. Bhoc-Deprotection and Cleavage Waste (Acidic)
-
Contents: Typically contains trifluoroacetic acid (TFA) and scavengers (e.g., m-cresol) in a solvent like dichloromethane (DCM).
-
Procedure:
-
Segregation: Collect this waste in a dedicated "Halogenated Organic Waste" container due to the presence of DCM. If a non-halogenated solvent is used, it can be collected in a dedicated "Acidic Organic Waste" container.
-
Container: Use a container with a pressure-relief cap if available, as gas can be generated during deprotection. Ensure the container is compatible with strong acids and halogenated solvents.
-
Labeling: Label as "Hazardous Waste" and list all constituents (e.g., "Trifluoroacetic Acid, Dichloromethane, m-cresol"). Indicate the hazard as "Corrosive, Toxic".
-
Storage: Store in the satellite accumulation area, away from basic waste.
-
C. General Synthesis and Washing Solvents
-
Contents: Solvents such as DMF, NMP, and DCM used for washing and coupling steps.
-
Procedure:
-
Segregation: Segregate halogenated (DCM) and non-halogenated (DMF, NMP) solvents into their respective waste containers.
-
Containerization and Labeling: Follow the procedures outlined above for each type of solvent waste.
-
Caption: Decision tree for the proper segregation of this compound waste.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled hazardous waste container.
-
Wipe the area with a damp cloth and dispose of the cloth as contaminated solid waste.
-
-
Large Spill:
-
Evacuate the area and prevent entry.
-
Contact your institution's EHS department immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the highest standards of safety and environmental responsibility. By adhering to the principles of hazard identification, waste segregation, and compliant disposal practices outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on waste management protocols in your facility.
References
-
Michigan State University Environmental Health & Safety. Chemical Compatibility.[Link]
-
Aapptec. PNA Synthesis.[Link]
-
University of California, Irvine - Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.[Link]
-
National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]
-
Biovera. Laboratory Safety Guidelines for Peptide Handling.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
